HaloPROTAC-E

Catalog No.
S529752
CAS No.
M.F
C39H56ClN5O8S
M. Wt
790.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HaloPROTAC-E

Product Name

HaloPROTAC-E

IUPAC Name

(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

Molecular Formula

C39H56ClN5O8S

Molecular Weight

790.4 g/mol

InChI

InChI=1S/C39H56ClN5O8S/c1-27-33(54-26-43-27)28-9-10-29(32(21-28)53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-40)23-42-35(47)31-22-30(46)24-45(31)36(48)34(38(2,3)4)44-37(49)39(25-41)11-12-39/h9-10,21,26,30-31,34,46H,5-8,11-20,22-24H2,1-4H3,(H,42,47)(H,44,49)/t30-,31+,34-/m1/s1

InChI Key

NJCGXLMTZGCSRS-JSWXEYCZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

HaloPROTAC-E

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl

The exact mass of the compound HaloPROTAC-E is 789.3538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is HaloPROTAC-E

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

HaloPROTAC-E is a bifunctional molecule with a chloroalkane group that covalently binds to the HaloTag7 domain. Simultaneously, its high-affinity VHL ligand recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This brings the target protein into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the proteasome [1] [2].

G HPE This compound POI HaloTag7-Fusion Protein HPE->POI  Covalent Binding VHL VHL E3 Ligase Complex HPE->VHL  Recruitment Ub Ubiquitination POI->Ub Ternary Complex VHL->Ub Ternary Complex Deg Proteasomal Degradation Ub->Deg

This compound mediates target protein ubiquitination and degradation by forming a ternary complex.

Experimental Applications & Validation

The primary application of this compound is the rapid and reversible knockdown of endogenously tagged proteins to interrogate their biological function. This approach combines this compound with CRISPR/Cas9 gene-editing technology [1].

  • Validated Model System: this compound has been successfully used to degrade endogenously Halo-tagged SGK3 and VPS34 in HEK293 knock-in cell lines [1].
  • Functional Consequences: Degradation of HaloTag7-SGK3 by this compound effectively blocked downstream phosphorylation of its physiological substrate, NDRG1, confirming the functional impact of the knockdown [1].
  • Pathway and Complex Analysis: Treatment with this compound induced degradation of not only HaloTag7-VPS34 but also its endogenous binding partners (VPS15, Beclin1, and ATG14), demonstrating its utility in studying native protein complexes [1].

Practical Experimental Guide

Below is a summary of key experimental parameters for using this compound in cellular assays, synthesized from published protocols [3] [1].

Parameter Details & Conditions
Working Concentration DC₅₀ ~3-10 nM; Effective range from low nanomolar up to 1 µM for maximal degradation [3] [1].
Treatment Duration Degradation observable within 30 minutes; maximal degradation (~95%) achieved by 24-48 hours [1].
Solubility & Storage Soluble in DMSO (100 mg/mL or 126.52 mM). Store as aliquots at -80°C (6 months) or -20°C (1 month) [3].
Control Experiments Use ent-HaloPROTAC-E (the inactive enantiomer) to confirm VHL-dependent, on-target degradation [2].
Validation Methods Immunoblotting, flow cytometry (for fluorescent Halo fusions), global proteomics for selectivity assessment [1] [2].

Key Advantages for Research

  • High Potency and Speed: Its low nanomolar DC₅₀ and rapid action enable the study of acute protein loss, minimizing adaptive cellular responses [1].
  • Exceptional Selectivity: Quantitative global proteomics confirmed that this compound selectively degrades only the Halo-tagged protein complex without significantly affecting the rest of the proteome [1] [4].
  • Reversibility: The knockdown is reversible upon washout, allowing for transient protein depletion to study essential genes and monitor phenotypic recovery [1].
  • Overcomes Localization Challenges: this compound has demonstrated efficacy in degrading proteins localized to challenging compartments like endosomes [1] [5].

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

HaloPROTAC-E works through a catalytic mechanism, recruiting cellular degradation machinery to a protein of interest that has been genetically fused with HaloTag7.

Molecular Mechanism

The mechanism is a multi-step process that leverages the cell's natural ubiquitin-proteasome system.

halo_protac_mechanism HaloPROTAC_E This compound Ternary_Complex Ternary Complex (POI:PROTAC:E3) HaloPROTAC_E->Ternary_Complex HaloTag_POI HaloTag7-Protein of Interest (POI) HaloTag_POI->Ternary_Complex VHL_Complex VHL E3 Ubiquitin Ligase Complex VHL_Complex->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Recycled_PROTAC Recycled this compound Ternary_Complex->Recycled_PROTAC PROTAC release Degraded_POI Degraded POI (by Proteasome) Ubiquitinated_POI->Degraded_POI Recycled_PROTAC->Ternary_Complex Catalytic Cycle

This compound induces target protein degradation via the ubiquitin-proteasome system [1] [2].

Key Experimental Validation

Several critical experiments confirm that this compound operates through its intended VHL-dependent mechanism [1]:

  • VHL Dependency: The enantiomer of this compound (ent-HaloPROTAC), which has identical physical properties but cannot bind VHL, shows no degradation activity [1].
  • Proteasome Dependency: Treatment with proteasome inhibitors like MG132 rescues the HaloTag7-fusion protein from degradation [3].
  • Hook Effect: At high concentrations (e.g., > 625 nM), this compound loses efficacy because it forms binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex, a hallmark of bifunctional degraders [1].

Critical Design and Experimental Parameters

The effectiveness of this compound is highly dependent on its specific structural features and the cellular context.

Linker Structure and E3 Ligase Recruitment

This compound incorporates a small-molecule VHL ligand connected to the chloroalkane HaloTag ligand via a polyethylene glycol (PEG)-based linker [1]. This design was a significant improvement over early PROTACs that used peptidic E3 ligase ligands, resulting in better cell permeability and potency [1] [2].

Optimizing the linker length and composition is critical for forming a stable ternary complex. Research on earlier HaloPROTACs showed that linkers that are too short or too long can drastically reduce degradation efficiency [1] [4]. The specific attachment point of the linker to the VHL ligand also influences potency [1].

Cellular Context Considerations

Successful degradation depends on several cellular factors [5] [3]:

  • E3 Ligase Expression: The target cell must express the VHL E3 ligase.
  • Target Localization: Degradation efficiency can vary depending on the subcellular localization of the HaloTag7-fusion protein, as the ubiquitin-proteasome machinery is primarily cytoplasmic and nuclear [5].
  • Protein Turnover Rate: Proteins with very fast synthesis rates may be harder to deplete effectively [3].

Application Workflow

Using this compound in an experiment involves a defined workflow, from system design to validation.

experimental_workflow Step1 1. Generate cell line expressing HaloTag7-POI fusion Step2 2. Treat cells with this compound Step1->Step2 Step3 3. Measure degradation Step2->Step3 Step4 4. Validate mechanism Step3->Step4 Step5 5. Assess functional consequences Step4->Step5

Typical workflow for using this compound to study protein function [1] [3].

Degradation Assay and Validation

The most straightforward method to assess degradation is by treating the engineered cells with this compound and measuring the loss of the target protein over time.

  • Quantification Methods: Degradation can be measured via immunoblotting or, for fluorescently tagged proteins, by flow cytometry to monitor loss of fluorescence [1].
  • Key Metrics: The standard metrics are DC₅₀ (concentration that degrades 50% of the target) and Dmax (maximum degradation achieved) [3].
  • Mechanistic Validation: Include controls to confirm the mechanism, such as co-treatment with a proteasome inhibitor (e.g., MG132) to rescue degradation, and using the inactive enantiomer (ent-HaloPROTAC) to rule out off-target effects [1].

Comparison with Other Systems

This compound belongs to a broader family of inducible degradation tools. Here’s how it compares to other widely used systems:

System E3 Ligase Inducer Key Feature Consideration
This compound VHL This compound molecule Reversible; uses covalent HaloTag7 binder Requires expression of HaloTag7 fusion protein [1]
dTAG System CRBN or VHL dTAG molecule (e.g., dTAG-13) Reversible; uses high-affinity FKBP12F³⁶V binder Requires expression of FKBP12F³⁶V fusion protein [5]
AID System TIR1 (Plant-derived) Auxin (e.g., IAA) Reversible; small inducer molecule Requires expression of AID tag and TIR1 ligase [6]

This compound is a highly valuable tool for achieving rapid and reversible protein knockdown, especially useful for validating the function of essential proteins or studying the consequences of acute protein loss.

References

Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The core quantitative data for HaloPROTAC-E is consolidated in the following table for easy reference.

Parameter Value / Description
DC₅₀ (Potency) 3 - 10 nM (for Halo-tagged SGK3 and VPS34) [1] [2] [3]
Dmax (Maximal Degradation) ~95% (for Halo-tagged SGK3 at 48 hours) [2]
Time to 50% Degradation ~30 minutes (for Halo-tagged SGK3) [2]
Molecular Weight 790.41 g/mol [1] [3] [4]
CAS Number 2365478-58-4 [1] [3] [4]
Key Experimental Cell Line HEK293 cells with endogenous VPS34 or SGK3 genes edited via CRISPR/Cas9 to express HaloTag7 fusions [2]

Mechanism of Action

This compound is a heterobifunctional molecule that acts as a catalytic degrader. Its mechanism can be visualized as follows, illustrating how it hijacks the cell's natural protein degradation machinery.

G Halo This compound POI HaloTag7-Fusion Protein (POI) Halo->POI 1. Binds covalently E3 VHL E3 Ubiquitin Ligase Halo->E3 2. Recruits Ub Ubiquitin-Proteasome System POI->Ub 3. Ubiquitination Deg POI Degraded Ub->Deg 4. Proteasomal Degradation

This mechanism leads to the rapid, dose-dependent, and reversible removal of the target protein, effectively knocking down its function without the need for genetic modification at the DNA or RNA level [2] [5].

Key Experimental Protocols

To achieve the results cited above, specific and optimized experimental methodologies were employed. The key steps of the workflow and the detailed protocols for critical experiments are outlined below.

G Step1 Generate Knock-in Cell Line (CRISPR/Cas9) Step2 Validate Tag Functionality Step1->Step2 Step3 Treat with this compound Step2->Step3 Step4 Assay for Degradation Step3->Step4

Generation of Endogenous HaloTag7 Knock-in Cell Lines

The studies used CRISPR/Cas9 gene-editing in HEK293 cells to tag the endogenous genes for VPS34 (N-terminal tag) and SGK3 (C-terminal tag) with HaloTag7 [2].

  • Critical Validation Steps:
    • Localization: Using fluorescent HaloTag ligands to confirm the tagged protein localizes correctly to endosomes, co-localizing with markers like Rab5 [2].
    • Functionality: Treated cells with a VPS34 inhibitor (VPS34-IN1), which caused the SGK3-Halo protein to relocate from endosomes to the cytosol, confirming the fusion protein was functional and responsive [2].
    • Complex Integrity: For VPS34, immunoprecipitation confirmed that the Halo-tagged protein still formed its native complex with partners like VPS15, Beclin1, and ATG14 [2].
Degradation and Functional Assays
  • Degradation Measurement:
    • Cells were treated with a concentration range of this compound (e.g., 0 - 1000 nM) for a set time (e.g., 48 hours) to establish a dose-response curve [1] [2].
    • Protein levels were quantified via immunoblotting. The DC₅₀ and Dmax were calculated from these blots [2].
  • Kinetics of Degradation:
    • To measure the speed of degradation, cells were treated with a single dose (e.g., 300 nM) and harvested at various time points (e.g., 0 - 48 hours) for immunoblot analysis [2].
  • Functional Consequences:
    • To confirm that degradation has a biological effect, researchers analyzed the phosphorylation status of downstream substrates. For example, successful degradation of SGK3 blocked the phosphorylation of its substrate, NDRG1 [2].
    • Global Proteomics was used to demonstrate remarkable selectivity, showing that only the Halo-tagged VPS34 complex members were degraded, with no significant off-target effects on other proteins [2].

Strategic Considerations for Researchers

  • Reversibility: A key advantage of this compound is that its effects are reversible. Removing the compound from the cell medium allows the tagged protein to be re-synthesized and return to normal levels over time, enabling studies of protein recovery [2].
  • Comparison to Other Systems: A 2022 benchmarking study compared various tag-targeted degradation systems. It noted that while the dTAG (FKBPF36V) system can exhibit superior degradation for some targets, HaloPROTACs are a powerful and well-established tool. A notable characteristic of HaloPROTACs is their covalent and therefore non-catalytic mechanism, meaning one molecule of degrader is consumed per tagging event. This can require stoichiometric occupancy for complete degradation compared to catalytic, non-covalent degraders [6].

References

Quantitative Data on HaloPROTAC-E and Related Degraders

Author: Smolecule Technical Support Team. Date: February 2026

The core quantitative data for HaloPROTAC-E and its predecessors is consolidated in the table below.

Compound Name E3 Ligase Recruited Target Protein Reported Affinity/Degradation Efficiency (DC₅₀) Maximal Degradation (Dₘₐₓ) Key Characteristics & Experimental Notes
This compound VHL Endogenously tagged SGK3 [1] [2] 3-10 nM [1] [2] ~95% (at 48 hours) [1] [2] Optimized VHL binder (VH298 conjugate); rapid action (~50% degradation in 30 min); highly selective with no significant off-target degradation observed in proteomics studies [1] [2].
This compound VHL Endogenously tagged VPS34 [1] [2] 3-10 nM [1] [2] Superior to HaloPROTAC3 [1] [2] Induces degradation of the entire endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14) [1] [2].
HaloPROTAC3 VHL Overexpressed GFP-HaloTag7 [3] 19 ± 1 nM [3] 90% [3] Early benchmark compound; linker connected via phenol group on the VHL ligand [3].

This compound Molecular Mechanism

The diagram below illustrates the mechanism by which this compound induces targeted protein degradation.

Halo This compound VHL VHL E3 Ligase Complex Halo->VHL Binds Target HaloTag7-Fused Target Protein Halo->Target Covalently Binds Ub Polyubiquitination VHL->Ub Induces Target->Ub Induces Deg Proteasomal Degradation Ub->Deg

This compound is a heterobifunctional molecule that acts as a molecular bridge [4]. Its chloroalkane moiety covalently binds to the HaloTag7 tag fused to the protein of interest [1] [2]. Simultaneously, its optimized VHL ligand (a conjugate of VH298) recruits the endogenous VHL E3 ubiquitin ligase complex [1] [4]. This forced proximity leads to the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome [1] [4].

Key Experimental Workflow for Endogenous Protein Degradation

The validated protocol for using this compound to study endogenous protein function involves the key steps shown below.

Step1 1. Generate Endogenous HaloTag7 Fusion Cell Line Step2 2. Validate Fusion Protein Function and Localization Step1->Step2 Step3 3. Treat with this compound Step2->Step3 Step4 4. Assess Degradation and Phenotypic Consequences Step3->Step4

  • Step 1: Generate Endogenous HaloTag7 Fusion Cell Line [2]

    • Use CRISPR/Cas9 gene-editing to insert the HaloTag7 sequence into the endogenous locus of your target gene in the desired cell line (e.g., HEK293).
    • Carefully consider tag placement (N- or C-terminal), as it can impact protein function. For SGK3, a C-terminal tag was used to avoid disrupting its N-terminal PX domain [2].
  • Step 2: Validate Fusion Protein Function and Localization [2]

    • Confirm correct subcellular localization using fluorescent HaloTag ligands (e.g., HaloTag TMR Ligand) and co-staining with organelle markers.
    • Verify that the tag does not disrupt protein function. For enzymatic or signaling proteins (like VPS34 and SGK3), functional assays should be performed to ensure activity is maintained [2].
  • Step 3: Treat with this compound

    • Prepare a dose-response curve. A typical starting range is 1 nM to 1 µM, with a DC₅₀ expected in the low nanomolar range (3-10 nM) [1] [2].
    • Include controls like DMSO (vehicle) and the inactive enantiomer (e.g., ent-HaloPROTAC) to confirm on-target effects [3].
    • A time-course experiment (30 minutes to 48 hours) can establish the kinetics of degradation [1].
  • Step 4: Assess Degradation and Phenotypic Consequences [1] [2]

    • Quantify protein knockdown via immunoblotting.
    • For signaling pathways, perform downstream phospho-protein analysis (e.g., phosphorylation of NDRG1, an SGK3 substrate, was blocked upon SGK3 degradation) [1].
    • To confirm selectivity and lack of off-target effects, quantitative global proteomics is the gold standard [1].

Research Implications and Considerations

This compound represents a significant advance in chemical biology tools for several reasons:

  • Superior Potency and Efficiency: this compound demonstrates improved potency and achieves more complete degradation compared to previous versions like HaloPROTAC3 [1] [2].
  • High Selectivity: Global proteomics data confirmed that this compound selectively degraded only the intended HaloTag7-fused protein complex without significantly affecting other proteins [1].
  • Targeting Challenging Proteins: This technology is powerful for probing biology of proteins that lack high-affinity small-molecule inhibitors, allowing for rapid and reversible knockdown to study acute protein functions [1].

References

Comprehensive Technical Guide: HaloPROTAC-E Discovery and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanism

HaloPROTAC-E represents an advanced targeted protein degradation technology that enables precise, reversible knockdown of endogenous proteins. This optimized HaloPROTAC (Proteolysis-Targeting Chimera) molecule functions as a chemical tool that hijacks the ubiquitin-proteasome system (UPS) to induce degradation of specific proteins of interest (POIs) fused to the HaloTag7 tag [1] [2].

The core mechanism relies on the heterobifunctional design of this compound, which contains two crucial ligand domains connected by a chemical linker: a chloroalkane moiety that covalently binds to HaloTag7-fused proteins, and a VHL ligand that recruits the endogenous von Hippel-Lindau (VHL) E3 ubiquitin ligase complex [1] [3]. This induced proximity results in polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome [4].

Table 1: Key Characteristics of this compound

Parameter Specification
CAS Number 2365478-58-4 [3] [5]
Molecular Formula C₃₉H₅₆ClN₅O₈S [3] [5]
Molecular Weight 790.41 g/mol [3] [5]
DC₅₀ (Cellular Potency) 3-10 nM for Halo-tagged SGK3 and VPS34 [1]
Maximal Degradation (Dmax) ~95% at 48 hours [1]
Degradation Kinetics ~50% degradation after 30 minutes [1]
Selectivity Profile Highly selective for Halo-tagged proteins [1]

Molecular Design and Optimization

Historical Development and Rational Design

The development of this compound emerged from earlier generations of HaloPROTAC molecules. Initial HaloPROTAC designs incorporated VHL ligands connected to chloroalkane moieties via different linkage positions [2]. First-generation compounds like HaloPROTAC3 demonstrated the feasibility of this approach but showed room for improvement in potency and selectivity [1].

This compound was specifically optimized through:

  • Improved VHL-binding chemistry utilizing the high-affinity VHL binder VH298 [1]
  • Optimized linker length and composition to enhance ternary complex formation [1] [2]
  • Reduced auto-inhibition at higher concentrations compared to earlier variants [2]

The critical design consideration was maintaining the cooperativity factor (α), which quantifies ternary complex stability. Optimal linker length in this compound enables positive cooperativity (α > 1), where the ternary complex becomes more stable than either binary complex [4] [2].

Structural Characteristics and Physicochemical Properties

Table 2: Physicochemical Properties of this compound

Property Value
Purity ≥98% by HPLC [5]
Appearance Colorless to light yellow ointment [5]
LogP 4.1 [5]
Hydrogen Bond Donors 3 [5]
Hydrogen Bond Acceptors 11 [5]
Rotatable Bonds 24 [5]
Solubility 100 mg/mL in DMSO (126.52 mM) [5]
Storage Conditions -20°C (long term), desiccated [3] [5]

halo_protac_mechanism POI Protein of Interest (HaloTag7 Fusion) TernaryComplex Ternary Complex (POI/HaloPROTAC-E/VHL) POI->TernaryComplex Covalent Binding HaloPROTAC_E This compound HaloPROTAC_E->TernaryComplex Recruitment VHL VHL E3 Ligase Complex VHL->TernaryComplex Recruitment Ubiquitination Ubiquitinated POI TernaryComplex->Ubiquitination Polyubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation 26S Proteasome

Visualization of the this compound molecular mechanism that induces targeted protein degradation via the ubiquitin-proteasome system.

Experimental Applications and Validation

Endogenous Protein Tagging and Functional Validation

A key advancement demonstrated with this compound was its application to endogenously tagged proteins using CRISPR/Cas9 genome editing [1]. Researchers generated HEK293 cell lines with HaloTag7 fused to:

  • N-terminus of VPS34 (Class III PI 3-kinase)
  • C-terminus of SGK3 (serum and glucocorticoid kinase-3)

Functional validation confirmed that HaloTag7 fusions did not impair protein function [1]:

  • Proper subcellular localization to early endosomes (co-localization with Rab5)
  • Intact enzymatic activity - PtdIns3P levels similar to wild-type
  • Preserved complex formation - VPS34 interactors (VPS15, Beclin1, ATG14) co-immunoprecipitated normally
Degradation Efficiency and Specificity Profiling

This compound demonstrated exceptional potency and selectivity in degradation assays [1]:

  • Rapid degradation kinetics: ~50% reduction of Halo-tagged SGK3 within 30 minutes
  • Complete depletion: Dmax of ~95% achieved after 48 hours treatment
  • Functional consequence: Blocked downstream phosphorylation of SGK3 substrate NDRG1
  • High selectivity: Quantitative global proteomics revealed degradation only of the Halo-tagged VPS34 complex (VPS34, VPS15, Beclin1, ATG14) with no significant off-target degradation

Table 3: Experimental Degradation Parameters for this compound

Target Protein Cellular Context DC₅₀ Time to 50% Degradation Maximum Degradation
SGK3-Halo Endogenously tagged HEK293 3-10 nM 30 minutes ~95% at 48h [1]
Halo-VPS34 Endogenously tagged HEK293 3-10 nM Not specified ~95% at 48h [1]
VPS34 Complex Endogenously tagged HEK293 3-10 nM Not specified Complete complex degradation [1]

Practical Implementation Protocols

CRISPR/Cas9-Mediated Endogenous Tagging

Protocol: Generation of Endogenous HaloTag7 Knock-in Cell Lines [1]

  • Design CRISPR guide RNAs targeting either N-terminal or C-terminal regions of the gene of interest
  • Construct HDR templates containing HaloTag7 sequence with appropriate homology arms
  • Transfect cells with Cas9-gRNA ribonucleoprotein complexes and HDR template
  • Select and validate clones by:
    • Immunoblot analysis for HaloTag7 expression
    • DNA sequencing of targeted loci
    • Functional assays to confirm proper protein localization and function
  • Maintain knock-in cells without antibiotic selection to prevent adaptive mutations
This compound Degradation Assays

Protocol: Induction and Validation of Target Protein Degradation [1] [5]

  • Cell treatment:

    • Prepare this compound stock solutions in DMSO (typical working concentration 10-1000 nM)
    • Treat cells for time periods ranging from 30 minutes to 48 hours
    • Include DMSO-only controls and potential enantiomer controls (ent-HaloPROTAC)
  • Degradation validation methods:

    • Immunoblotting: Assess target protein levels using specific antibodies
    • Flow cytometry: For fluorescent HaloTag fusions, measure mean fluorescence intensity
    • Functional assays: Evaluate downstream pathway consequences (e.g., NDRG1 phosphorylation for SGK3)
  • Specificity confirmation:

    • Global proteomics: Quantitative mass spectrometry to assess off-target effects
    • Control treatments: Use enantiomer controls to confirm VHL-dependent mechanism
Solution Preparation and Handling

Protocol: this compound Stock Solution Preparation [5]

  • Stock solution preparation:

    • Dissolve in DMSO to prepare 10-100 mM stock solutions
    • Aliquot and store at -20°C to -80°C (avoid repeated freeze-thaw cycles)
  • In vivo formulation examples:

    • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline
    • Formulation 2: 10% DMSO + 90% Corn Oil

experimental_workflow Step1 CRISPR/Cas9 Endogenous Tagging Step2 Clone Validation (Immunoblot, Sequencing) Step1->Step2 Step3 Functional Confirmation (Localization, Complex Formation) Step2->Step3 Step4 This compound Treatment (3-100 nM, 0.5-48h) Step3->Step4 Step5 Degradation Assessment (Western Blot, Flow Cytometry) Step4->Step5 Step6 Functional Consequences (Pathway Analysis, Phenotyping) Step5->Step6

Experimental workflow for implementing this compound, from endogenous tagging to degradation validation.

Advanced Applications and Recent Developments

Versatile Protein Degradation Platforms

The this compound system has been adapted for various advanced applications:

  • L-AdPROM System: A ligand-inducible Affinity-Directed Protein Missile system combining HaloTag-conjugated target protein binders with this compound mediated degradation [6]. This system enables:

    • Inducible degradation of GFP-tagged POIs using anti-GFP nanobody-Halo fusions
    • Degradation of endogenous unmodified proteins using specific binding monobodies
    • Application to diverse targets including ULK1, FAM83D, SGK3, and RAS proteins
  • Pathway Analysis: Successfully applied to dissect the VPS34-SGK3 signaling axis, revealing this pathway's role in breast cancer resistance to PI3K/Akt inhibitor therapy [1]

Limitations and Challenge Mitigation

Recent research has identified specific contexts where HaloPROTAC-mediated degradation faces challenges:

  • Parasitophorous Vacuole Membrane Applications: A 2025 study demonstrated that HaloPROTAC3 (related to this compound) could not degrade Halo-tagged UIS4 protein in Plasmodium berghei liver stages, highlighting limitations in certain cellular compartments [7]. The failure was attributed to inability to recruit VHL or trigger ubiquitination at the parasitophorous vacuole membrane.

  • Specificity Considerations: While global proteomics demonstrated high selectivity, researchers should always include appropriate controls including:

    • Enantiomer controls (ent-HaloPROTAC) to confirm VHL-dependent mechanism [2]
    • Time-course and dose-response experiments to establish optimal conditions
    • Off-target assessment via proteomic analysis when exploring new cellular systems

Conclusion and Future Perspectives

This compound represents a significant advancement in targeted protein degradation technology, combining the specificity of CRISPR-mediated endogenous tagging with the potent degradation capability of an optimized PROTAC molecule. Its demonstrated efficacy in degrading challenging endosomal targets like SGK3 and VPS34, coupled with its remarkable selectivity profile, makes it an invaluable tool for functional genomics and target validation studies.

The future development of HaloPROTAC technology will likely focus on expanding the toolkit to include additional E3 ligase recruiters, improving tissue-specific delivery, and combining with emerging technologies such as artificial intelligence for PROTAC design optimization [4]. As the field of targeted protein degradation continues to evolve, this compound stands as a robust and validated system for precise chemical control of protein function in complex biological systems.

References

HaloPROTAC-E ubiquitin-proteasome system mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of HaloPROTAC-E

This compound is a heterobifunctional molecule that acts as a catalytic recruiter, bringing a target protein into proximity with the cellular machinery that marks it for destruction. The process can be broken down into four key steps [1] [2]:

  • Binding: One end of this compound covalently binds to the HaloTag7 domain, which is genetically fused to your protein of interest (POI). The other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex [1].
  • Ubiquitination: The forced proximity facilitates the transfer of ubiquitin (Ub) molecules from the E2 conjugating enzyme (which is partnered with the VHL E3 ligase) onto lysine residues on the surface of the POI [2].
  • Recognition & Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome [1].
  • Recycling: The proteasome degrades the POI into small peptides and recycles the HaloTag7 domain for potential future use [2].

The following diagram illustrates this multi-step mechanism:

G POI HaloTag7-Fusion Protein of Interest (POI) HP_E This compound POI->HP_E 1. Covalent Binding Ub_POI Poly-Ubiquitinated POI HP_E->Ub_POI 3. Ubiquitination E3 VHL E3 Ubiquitin Ligase Complex (with E2 enzyme) E3->HP_E 2. Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome 4. Recognition Degradation Degraded Peptides + Recycled HaloTag7 Proteasome->Degradation 5. Degradation

Key Quantitative Degradation Data

The potency and effectiveness of this compound have been quantified in cellular models for specific targets [1] [3]:

Target Protein Cell Line DC₅₀ (nM) Maximum Degradation (Dmax) Time to 50% Degradation
SGK3-Halo HEK293 3 - 10 ~95% (at 48 h) ~30 minutes
Halo-VPS34 HEK293 3 - 10 ~95% (at 48 h) Data not specified

Additional Findings [1]:

  • Selectivity: Global proteomics analysis confirmed that this compound is highly selective, degrading only the Halo-tagged VPS34 and its core complex partners (VPS15, Beclin1, ATG14) without significantly affecting other proteins.
  • Functional Blockade: Degradation of Halo-tagged SGK3 successfully blocked the phosphorylation of its downstream substrate, NDRG1, confirming that the technology can disrupt specific signaling pathways.

Experimental Protocols

The data in the table above was generated using the following key methodological approaches [1]:

Cell Line Generation (CRISPR/Cas9 Knock-in)
  • Objective: To create physiologically relevant models expressing endogenous proteins fused with HaloTag7.
  • Method: CRISPR/Cas9 gene editing was used in HEK293 cells to insert the HaloTag7 sequence at the N-terminus of the VPS34 gene or the C-terminus of the SGK3 gene. The C-terminal tag for SGK3 was chosen to avoid interfering with its N-terminal PX domain function [1].
  • Validation: Knock-in clonal lines were validated via DNA sequencing and immunoblotting. Confocal microscopy using a fluorescent HaloTag ligand (e.g., TMR Ligand) confirmed that the tagged proteins maintained correct subcellular localization (e.g., endosomal puncta colocalizing with Rab5) [1].
Degradation and Functional Assays
  • Treatment: The generated knock-in cell lines were treated with this compound over a concentration range (e.g., 0 - 1000 nM) and various time courses (0 - 48 hours) [1] [3].
  • Degradation Measurement: Target protein levels were typically quantified by immunoblotting with antibodies against the target protein or the HaloTag, followed by densitometry analysis. In some cases, flow cytometry was used to measure the loss of fluorescence in cells expressing a GFP-HaloTag7 fusion [2].
  • Functional Validation:
    • SGK3 Pathway: Phosphorylation of the SGK3 substrate NDRG1 was assessed by immunoblotting with a phospho-specific antibody to confirm pathway inhibition upon SGK3 degradation [1].
    • VPS34 Complex Stability: Immunoprecipitation of VPS34 followed by immunoblotting for its complex partners (VPS15, Beclin1) verified that the HaloTag did not disrupt complex integrity [1].
    • Selectivity Assessment: Quantitative global proteomics (e.g., TMT or SILAC mass spectrometry) was performed to unbiasedly assess the selectivity of this compound across thousands of cellular proteins [1].

Key Technical Considerations for Your Research

When designing experiments with this compound, keep these factors in mind:

  • Tag Placement is Critical: The location of the HaloTag (N- or C-terminus) can significantly impact the function and stability of the protein of interest. A localization and functional assay should be conducted after knock-in to confirm the tag does not disrupt native protein biology [1].
  • E3 Ligase Compatibility: this compound recruits the VHL E3 ligase. The efficiency of degradation can be influenced by the endogenous expression levels and subcellular localization of VHL relative to your target protein [4].
  • Reversibility: The degradation induced by this compound is reversible. Removing the compound from the cell culture medium allows for the de novo synthesis of the target protein, enabling studies on protein resynthesis and function [1].
  • Stringent Controls: Always include control experiments with the enantiomer of the HaloPROTAC (e.g., ent-HaloPROTAC3), which has identical physicochemical properties but cannot bind VHL. This confirms that degradation is on-mechanism and dependent on E3 ligase recruitment [2].

References

Covalent Binding and Degradation Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

HaloPROTAC-E is a heterobifunctional molecule composed of two key ligands connected by a linker [1]:

  • HaloTag Ligand (Chloroalkane): This moiety forms a covalent bond with the HaloTag7 fusion protein [2] [1]. HaloTag7 is an engineered bacterial dehalogenase that irreversibly binds to chloroalkane-containing ligands [2].
  • E3 Ligand (VH298): This is a high-affinity, non-covalent ligand that recruits the endogenous von Hippel-Lindau (VHL) E3 ubiquitin ligase [1].

The molecule acts as a bridge, bringing the HaloTagged Protein of Interest (POI) and the E3 ligase into close proximity. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome [2] [1]. The covalent nature of the HaloTag interaction simplifies the degradation kinetics by ensuring efficient ternary complex formation [3].

The diagram below illustrates this multi-step degradation mechanism.

G HPROTACE This compound TernaryComplex POI / this compound / E3 Ternary Complex HPROTACE->TernaryComplex 1. Covalent & Non-covalent Binding POI HaloTag7 Fusion Protein (Protein of Interest) POI->TernaryComplex E3 VHL E3 Ubiquitin Ligase E3->TernaryComplex UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI 2. Ubiquitination DegradedPOI Degraded POI UbiquitinatedPOI->DegradedPOI 3. Proteasomal Degradation DegradedPOI->HPROTACE 4. This compound Recycling

Quantitative Degradation Performance

This compound demonstrates high potency and efficacy in degrading endogenous proteins tagged with HaloTag7. The table below summarizes key quantitative data from the literature.

Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%) Time to 50% Degradation Key Findings / Selectivity
HaloTag7-SGK3 [1] HEK293 (knock-in) 3 - 10 ~95% (at 48h) ~30 minutes Blocked phosphorylation of downstream substrate NDRG1.
HaloTag7-VPS34 [1] HEK293 (knock-in) 3 - 10 ~95% (at 48h) Information not specified Induced degradation of the entire endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14) with high selectivity shown by proteomics.
GFP-HaloTag7 [2] HEK293 (overexpressed) 19 ± 1 (HaloPROTAC3) 90 ± 1% Information not specified Serves as a model system. This compound is an optimized version of HaloPROTAC3 [1].

Key observations from the data:

  • High Potency: The DC₅₀ values for this compound are in the low nanomolar range, making it significantly more potent than earlier versions like HaloPROTAC3 [1].
  • Rapid Action: Degradation can occur quickly, as evidenced by the 30-minute half-time for SGK3 knockdown [1].
  • High Efficacy and Selectivity: this compound achieves near-complete degradation (>95%) of target proteins. Quantitative proteomic studies confirmed that it selectively degrades only the intended HaloTagged protein and its direct complex members without affecting the wider proteome [1].

Experimental Workflow for Endogenous Protein Degradation

The most powerful application of this compound is degrading proteins at their endogenous levels using CRISPR/Cas9 gene editing. The workflow for this approach is outlined below.

G Step1 1. CRISPR/Cas9 Endogenous Tagging SubStep1_1 Fuse HaloTag7 to the N- or C-terminus of the target gene Step1->SubStep1_1 Step2 2. Cell Line Validation SubStep2_1 Confirm protein expression and localization (e.g., using fluorescent Halo ligand) Step2->SubStep2_1 Step3 3. This compound Treatment SubStep3_1 Dose-response and time-course experiments (typical range: 1 nM - 1 µM) Step3->SubStep3_1 Step4 4. Downstream Analysis SubStep4_1 Immunoblotting to measure protein loss Step4->SubStep4_1 SubStep1_1->Step2 SubStep2_2 Verify protein function is not impaired by the tag SubStep2_1->SubStep2_2 SubStep2_2->Step3 SubStep3_1->Step4 SubStep4_2 Phenotypic or functional assays SubStep4_1->SubStep4_2

Critical considerations for your experimental design:

  • Tagging Strategy: The position of the tag (N- or C-terminal) can impact both the function of the protein and the efficiency of degradation. It is crucial to validate that the tagged protein localizes and functions correctly, as was done for SGK3 and VPS34 [1].
  • PROTAC Recycling: The covalent binding to the HaloTag7 fusion protein is permanent. However, the this compound molecule is thought to be stoichiometric, not catalytic, in this context, meaning one molecule degrades one HaloTagged protein and is not recycled, unlike traditional non-covalent PROTACs [2].
  • System Limitations: Be aware that the approach may not be effective for all proteins. A 2025 study reported that HaloPROTAC3 failed to degrade a HaloTagged protein residing on the parasitophorous vacuole membrane (PVM) in Plasmodium, suggesting that the cellular context and accessibility of the tag to the cytosolic UPS machinery are critical factors [4].

Conclusion and Key Takeaways

This compound is a highly valuable tool for biological research due to its:

  • Precision: Allows for the targeted degradation of proteins without the need for genetic manipulation of the native locus.
  • Speed and Reversibility: Enables acute protein knockdown, facilitating the study of rapid biological processes. Protein levels recover after the compound is washed out [1].
  • Modularity: The HaloPROTAC system can be applied to virtually any protein that can be fused to HaloTag7 without compromising its function.

References

Comprehensive Application Notes and Protocols for HaloPROTAC-E-Mediated Endogenous Protein Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Targeted Protein Degradation with HaloPROTAC-E

This compound represents a significant advancement in the field of targeted protein degradation, enabling precise manipulation of endogenous protein levels without the need for overexpression systems. This innovative approach combines the HaloTag fusion platform with optimized proteolysis-targeting chimera (PROTAC) technology to achieve rapid, reversible, and highly selective degradation of target proteins. As research increasingly focuses on functional validation of therapeutic targets, this compound provides researchers with a powerful tool to probe protein function with unprecedented temporal control and specificity.

The core innovation of this compound lies in its ability to address key limitations of previous targeted degradation methods, including off-target effects, incomplete degradation, and the requirement for exogenous expression systems. By leveraging CRISPR/Cas9-mediated endogenous protein tagging and an optimized chemical degrader, this system enables researchers to study protein function at endogenous expression levels with minimal perturbation to native cellular physiology. These application notes provide detailed protocols and technical considerations for implementing this compound in research settings, particularly focusing on its application to endosomally localized proteins such as SGK3 and VPS34 [1] [2].

Molecular Mechanism and Design Principles

This compound Structure and Function

This compound is a bifunctional degrader molecule with a molecular weight of 790.41 g/mol (C₃₉H₅₆ClN₅O₈S) that consists of three key functional elements [3] [4] [5]:

  • A chloroalkane moiety that forms a covalent bond with the HaloTag7 fusion protein
  • An optimized VHL ligand (based on VH298) that recruits the von Hippel-Lindau E3 ubiquitin ligase complex
  • A polyethylene glycol-based linker that connects these two binding domains and optimizes ternary complex formation

This specific structural configuration enables this compound to simultaneously engage the Halo-tagged protein of interest and the VHL E3 ubiquitin ligase, inducing ubiquitin transfer and subsequent proteasomal degradation of the target protein. The chloroalkane group forms a specific covalent bond with HaloTag7, a modified bacterial dehalogenase engineered for enhanced stability and specificity, while the VHL ligand recruits the endogenous E3 ubiquitin ligase machinery without requiring exogenous expression [1] [2].

Mechanism of Action Visualization

The following diagram illustrates the molecular mechanism of this compound-mediated protein degradation:

G HaloPROTAC_E This compound TernaryComplex Ternary Complex Formation HaloPROTAC_E->TernaryComplex HaloTaggedProtein HaloTagged Protein (SGK3/VPS34) HaloTaggedProtein->TernaryComplex VHLE3Ligase VHL E3 Ubiquitin Ligase VHLE3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 1: Molecular Mechanism of this compound-Mediated Protein Degradation. This compound simultaneously binds to Halo-tagged proteins and VHL E3 ubiquitin ligase, inducing ubiquitination and proteasomal degradation [1] [2].

Experimental Workflow for Endogenous Protein Degradation

Comprehensive Experimental Pipeline

The successful implementation of this compound requires careful execution of a multi-stage process, from cell line engineering to functional validation. The following workflow diagram provides a comprehensive overview of the key experimental stages:

G CRISPRTagging CRISPR/Cas9-Mediated Endogenous Tagging Validation Cell Line Validation (Western Blot, Imaging) CRISPRTagging->Validation Treatment This compound Treatment (Concentration/Time Course) Validation->Treatment DegradationAssay Degradation Assessment (Immunoblotting, Proteomics) Treatment->DegradationAssay FunctionalAssay Functional Consequences (Pathway Analysis, Phenotyping) DegradationAssay->FunctionalAssay

Figure 2: Experimental Workflow for this compound-Mediated Protein Degradation. The process involves genetic engineering, validation, degrader treatment, and functional analysis [1] [2].

Step-by-Step Experimental Protocols

Cell Line Preparation and Validation

4.1.1 CRISPR/Cas9-Mediated Endogenous Tagging

  • Objective: Generate cell lines with endogenously Halo-tagged target proteins using CRISPR/Cas9 genome editing
  • Procedure:
    • Design CRISPR guide RNAs targeting the N-terminus of VPS34 or C-terminus of SGK3, considering protein functional domains [2]
    • Transfect HEK293 cells (or other relevant cell lines) with Cas9-gRNA ribonucleoprotein complexes and donor DNA template containing HaloTag7 sequence
    • Culture transfected cells for 7-10 days to allow expression of the edited gene
    • Isolate single-cell clones by limiting dilution or FACS sorting
    • Screen clones by Western blotting using anti-HaloTag and anti-target protein antibodies
    • Confirm tagging by DNA sequencing of the modified locus
    • Validate protein function and localization using HaloTag ligands and immunofluorescence [2]

4.1.2 Functional Validation of Tagged Proteins

  • Objective: Confirm that HaloTag fusion does not impair protein function or localization
  • Procedure:
    • Subcellular Localization:
      • Incubate cells with 100 nM HaloTag TMR Ligand for 15 minutes
      • Fix cells and immunostain for endosomal markers (e.g., Rab5)
      • Perform confocal microscopy to confirm co-localization [2]
    • Functional Assessment:
      • For VPS34: Measure PtdIns3P levels using 2xFYVE domain probes
      • For SGK3: Assess phosphorylation of downstream substrate NDRG1
      • Compare signaling output between wild-type and tagged cell lines [2]
This compound-Mediated Degradation Assay

4.2.1 Compound Preparation and Treatment

Table 1: this compound Stock Solution Preparation

Component Specification Notes
Molecular Weight 790.41 g/mol Use exact mass for molar calculations [4] [5]
Stock Concentration 10-100 mM in DMSO Aliquot and store at -20°C to avoid freeze-thaw cycles [4]
Solubility 100 mg/mL (126.5 mM) in DMSO Solution should appear clear and colorless to light yellow [5]
Storage Conditions -20°C (short-term), -80°C (long-term) Stable for ≥6 months at -80°C, ≥1 month at -20°C [4] [5]
Working Solution Prepare in culture medium immediately before use Final DMSO concentration should not exceed 0.1% [1]
  • Procedure:
    • Prepare serial dilutions of this compound in complete cell culture medium to achieve desired final concentrations (typically 1 nM to 1 µM)
    • Aspirate culture medium from cells at 70-80% confluence
    • Add this compound-containing medium and incubate for predetermined time points (30 minutes to 48 hours)
    • Include DMSO-only treated cells as negative controls
    • For time-course experiments, treat parallel cultures and harvest at multiple time points [1] [2]

4.2.2 Degradation Kinetics and Dose-Response Analysis

  • Objective: Determine optimal treatment conditions and quantify degradation efficiency
  • Procedure:
    • Time-Course Experiment:
      • Treat cells with 100 nM this compound
      • Harvest cells at 0, 0.5, 1, 2, 4, 8, 24, and 48 hours post-treatment
      • Process samples for Western blot analysis
    • Dose-Response Experiment:
      • Treat cells with this compound concentrations ranging from 0.1 nM to 1000 nM
      • Maintain treatment for 24 hours (or timepoint determined from kinetics experiment)
      • Harvest cells and analyze protein levels [1] [2]
Assessment of Degradation Efficiency

4.3.1 Western Blot Analysis

  • Procedure:
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
    • Quantify protein concentration using BCA assay
    • Separate 20-30 µg total protein by SDS-PAGE
    • Transfer to PVDF membrane and block with 5% BSA
    • Probe with primary antibodies: anti-HaloTag, anti-target protein, and loading control (e.g., GAPDH, tubulin)
    • Incubate with HRP-conjugated secondary antibodies
    • Develop with ECL substrate and image using chemiluminescence detection system
    • Quantify band intensities using ImageJ or similar software [1] [2]

4.3.2 Global Proteomics for Specificity Assessment

  • Objective: Confirm degradation specificity and identify potential off-target effects
  • Procedure:
    • Perform TMT or label-free quantitative proteomics on this compound-treated and control cells
    • Analyze protein abundance changes across the entire proteome
    • Apply statistical thresholds (e.g., fold-change >2, p-value <0.05) to identify significantly altered proteins
    • Validate potential off-targets by orthogonal methods (Western blot) [1]

Quantitative Data Analysis and Interpretation

Degradation Efficiency Parameters

Table 2: Key Quantitative Parameters for this compound-Mediated Degradation

Parameter Symbol Value for SGK3 Value for VPS34 Measurement Method
Half-Maximal Degradation Concentration DC₅₀ 3-10 nM 3-10 nM Dose-response curve fitting [1] [2]
Maximum Degradation Dₘₐₓ ~95% ~95% Saturation curve at 48 hours [1]
Time to 50% Degradation t₁/₂ ~30 minutes ~30 minutes Kinetic analysis [1]
Complete Degradation Time tₘₐₓ 48 hours 48 hours Time-course analysis [1]
Selectivity - Highly selective Highly selective Quantitative proteomics [1]
Data Interpretation Guidelines
  • Degradation Kinetics: this compound induces rapid degradation, with approximately 50% target depletion within 30 minutes and maximal degradation achieved by 48 hours [1]
  • Potency: The DC₅₀ of 3-10 nM demonstrates high potency, significantly improved over previous generations of HaloPROTAC compounds [1] [2]
  • Specificity: Quantitative proteomics data indicates high specificity, with significant degradation only observed for the targeted Halo-tagged protein and its direct complex members [1]
  • Functional Consequences: Successful degradation should be correlated with functional readouts, such as blocked NDRG1 phosphorylation for SGK3 or impaired autophagy for VPS34 [1] [2]

Technical Considerations and Optimization

Critical Parameters for Success

Tag Placement and Protein Function: Careful consideration of tag placement is essential for maintaining target protein function. For SGK3, C-terminal tagging preserves PX domain function, while VPS34 tolerates N-terminal tags [2]. Always validate that tagged proteins maintain proper subcellular localization and interaction partners before proceeding with degradation experiments.

This compound Handling and Stability: The chloroalkane moiety of this compound is reactive and can degrade if improperly handled. Always use fresh DMSO for stock solutions, aliquot to avoid repeated freeze-thaw cycles, and prepare working solutions immediately before use [3] [4] [5].

Cell Line-Specific Optimization: While HEK293 cells have been extensively validated, other cell lines may require optimization of this compound concentration and treatment duration. Perform preliminary dose-response and time-course experiments for each new cell line.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Causes Solutions
Incomplete Degradation Insufficient this compound concentration or duration Increase concentration (up to 1 µM) or treatment time; verify HaloTag expression
Non-specific Toxicity High DMSO concentration or compound precipitation Ensure final DMSO ≤0.1%; filter compound solution before use
High Background Non-specific antibody binding Optimize antibody concentrations; include proper controls
Variable Results Inconsistent cell culture conditions Standardize cell passage number, confluence, and serum conditions

Applications in Drug Discovery and Target Validation

The this compound system provides a powerful platform for target validation in drug discovery pipelines. By enabling rapid and reversible knockdown of endogenously tagged proteins, this technology allows researchers to assess the therapeutic potential of targets in physiologically relevant systems. The catalytic mode of action of this compound means that substoichiometric amounts can achieve robust degradation, mimicking the effects of potential therapeutic agents [1] [6].

The exceptional selectivity of this compound, as demonstrated by quantitative proteomics showing degradation only of the targeted Halo-tagged complex, reduces the risk of misinterpretation due to off-target effects [1]. This makes it particularly valuable for phenotypic screening approaches, where understanding the specific contribution of a target protein to a phenotypic outcome is crucial for prioritizing candidates for further development.

Additionally, the reversible nature of this compound-mediated degradation enables studies of protein resynthesis and functional recovery, providing insights into target engagement requirements for sustained pharmacological effects. This temporal control over protein abundance is particularly valuable for studying proteins with essential functions, where chronic knockout would be lethal [1] [2].

Conclusion

This compound represents a robust and highly optimized system for inducing rapid, selective, and reversible degradation of endogenously tagged proteins. The protocols outlined in these application notes provide researchers with a comprehensive framework for implementing this technology in their target validation and functional studies. The quantitative data generated using these methods demonstrates the exceptional potency and specificity of this compound, with DC₅₀ values of 3-10 nM and maximal degradation exceeding 95% for validated targets like SGK3 and VPS34 [1] [2].

When properly implemented, this compound enables researchers to address fundamental questions about protein function with unprecedented temporal control and physiological relevance. The combination of CRISPR/Cas9-mediated endogenous tagging and optimized chemical inducers of degradation represents a powerful approach for bridging the gap between genetic and pharmacological methods in functional genomics and drug discovery.

References

Comprehensive Application Guide: HaloPROTAC-E for Targeted Protein Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Targeted protein degradation has emerged as a powerful strategy for biological research and therapeutic development. Among these technologies, HaloPROTACs represent an innovative approach that enables precise, rapid, and reversible knockdown of specific proteins. This guide provides detailed protocols and application notes for using HaloPROTAC-E, a highly potent and selective degrader optimized for endogenously tagged proteins.

Understanding this compound Technology

What is this compound?

This compound is a bifunctional small molecule that induces targeted protein degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to proteins of interest fused with HaloTag7. This recruitment triggers ubiquitination and subsequent proteasomal degradation of the target protein [1] [2]. The core structure consists of a high-affinity VHL-binding ligand (VH298) conjugated to a chloroalkane moiety that covalently binds to HaloTag7 fusion proteins [3] [2].

Key Advantages and Applications
  • Exceptional Potency: this compound demonstrates degradation concentration (DC₅₀) values in the low nanomolar range (3-10 nM), significantly more potent than earlier generations like HaloPROTAC3 [2]
  • Rapid Action: Achieves approximately 50% target protein degradation within 30 minutes of treatment [2]
  • High Specificity: Global proteomic analysis confirms remarkable selectivity for the intended HaloTag7-fusion protein with minimal off-target effects [2]
  • Reversible Knockdown: Protein levels recover after compound removal, enabling study of acute protein loss [2]
  • Endogenous Protein Targeting: Compatible with CRISPR/Cas9-generated endogenous tag knock-in systems [2]

Recommended Treatment Parameters

Optimal Concentration and Treatment Duration

Based on published research, the following table summarizes the recommended treatment conditions for this compound:

Table 1: this compound Treatment Parameters for Different Experimental Setups

Experimental Context Recommended Concentration Range Treatment Duration Expected Efficiency Key Findings
Endogenous Halo-SGK3 degradation 3-10 nM (DC₅₀) 30 min - 48 hours ~50% at 30 min; ~95% at 48 hours Blocks NDRG1 phosphorylation [2]
Endogenous Halo-VPS34 degradation 3-10 nM (DC₅₀) 30 min - 48 hours ~50% at 30 min; ~95% at 48 hours Degrades entire VPS34 complex [2]
Specificity validation Up to 1 µM 48 hours No significant off-target degradation Confirmed by global proteomics [2]
Time-Course and Dose-Response Considerations

For most applications, treatment with 10-100 nM this compound for 16-24 hours achieves substantial protein knockdown. However, optimal parameters may vary based on:

  • Expression level of the HaloTag7-fusion protein
  • Cellular permeability of specific cell lines
  • Protein turnover rates of the target protein
  • Experimental endpoints being measured

Table 2: Detailed Time-Course Profile of this compound Activity

Time Point Degradation Efficiency Functional Consequences
30 minutes ~50% target protein reduction Rapid initiation of degradation
4-8 hours ~70-80% target protein reduction Significant functional effects observable
16-24 hours ~90% target protein reduction Maximal phenotypic impact
48 hours ~95% (Dmax) target protein reduction Near-complete knockdown

Experimental Protocols

Complete Workflow for this compound Mediated Protein Degradation

The following diagram illustrates the complete experimental workflow for implementing this compound in endogenous protein degradation studies:

workflow Start Start Experimental Workflow Sub1 Cell Line Preparation Start->Sub1 Sub2 This compound Treatment Sub1->Sub2 A1 Design CRISPR/Cas9 knock-in strategy Sub1->A1 Sub3 Degradation Analysis Sub2->Sub3 B1 Prepare this compound stock solutions Sub2->B1 End Data Interpretation and Validation Sub3->End C1 Monitor degradation by immunoblotting Sub3->C1 A2 Generate HaloTag7 fusion at endogenous locus A1->A2 A3 Validate protein function and localization A2->A3 B2 Optimize concentration (3-100 nM range) B1->B2 B3 Apply treatment (30 min - 48 hours) B2->B3 C2 Assess functional consequences C1->C2 C3 Confirm specificity C2->C3

This compound Treatment Procedure

Materials Required:

  • This compound (CAS 2365478-58-4)
  • Dimethyl sulfoxide (DMSO), anhydrous
  • Appropriate cell culture medium
  • Validated knock-in cell line expressing HaloTag7-fusion protein

Stock Solution Preparation:

  • Prepare a 10 mM stock solution by dissolving this compound in anhydrous DMSO [3]
  • Aliquot and store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months)
  • Avoid repeated freeze-thaw cycles to maintain compound stability

Cell Treatment Protocol:

  • Plate cells expressing the HaloTag7-fusion protein at appropriate density (typically 50-70% confluency)
  • Incubate overnight under standard culture conditions
  • Prepare working concentrations of this compound (3-100 nM) in complete culture medium
    • Note: Final DMSO concentration should not exceed 0.1%
  • Replace existing medium with this compound-containing medium
  • Incubate for desired duration (30 minutes to 48 hours depending on experimental needs)
  • Process cells for downstream analysis or collect protein lysates
Mechanism of this compound Action

The molecular mechanism by which this compound induces targeted protein degradation involves multiple coordinated steps as illustrated below:

mechanism A HaloTag7-Fusion Protein D Ternary Complex Formation A->D binds via chloroalkane B This compound B->D heterobifunctional recruiter C VHL E3 Ubiquitin Ligase C->D binds via VH298 ligand E Ubiquitination of Target Protein D->E induces F Proteasomal Degradation E->F leads to G Protein Degradation and Functional Effects F->G results in

Validation and Optimization Methods

Assessing Degradation Efficiency
  • Immunoblotting: Quantify target protein levels before and after treatment
  • Flow Cytometry: For fluorescent HaloTag7 fusions (e.g., GFP-HaloTag7), measure changes in mean fluorescence intensity [1]
  • Functional Assays: Evaluate downstream pathway consequences (e.g., NDRG1 phosphorylation for SGK3) [2]
  • Global Proteomics: Confirm specificity by mass spectrometry analysis [2]
Critical Controls
  • Enantiomer Control: Use ent-HaloPROTAC (inactive enantiomer) to confirm VHL-dependent mechanism [1]
  • Proteasome Inhibition: Treat with MG132 or other proteasome inhibitors to validate proteasome dependence [1]
  • Competition Experiments: Pre-treat with excess inactive enantiomer to block this compound activity [1]

Technical Considerations and Troubleshooting

Common Optimization Parameters
  • Linker Length: this compound contains an optimized linker; intermediary lengths typically show best activity without auto-inhibition [1]
  • Cell Permeability: Despite high molecular weight (790.41 g/mol), this compound demonstrates effective cellular uptake [3] [2]
  • Temporal Control: For reversible studies, remove compound and monitor protein recovery over 24-72 hours [2]
Limitations and Alternatives

While this compound shows exceptional performance for HaloTag7-fusion proteins, researchers should consider:

  • Requirement for genetic manipulation of target proteins
  • Potential effects of HaloTag7 fusion on protein function, localization, or interactions
  • Cell-type specific variations in degradation efficiency

Conclusion

This compound represents a significant advancement in chemical-induced protein degradation technology, combining exceptional potency (DC₅₀ = 3-10 nM), rapid action, and high specificity. The protocols outlined in this application note provide researchers with a robust framework for implementing this powerful tool to study protein function in endogenous contexts, particularly when combined with CRISPR/Cas9-mediated genome editing. Proper optimization of treatment conditions (10-100 nM for 16-24 hours typically achieves maximal degradation) and inclusion of appropriate controls will ensure reliable and interpretable results.

References

HaloPROTAC-E CRISPR HaloTag fusion protocol

Author: Smolecule Technical Support Team. Date: February 2026

HaloPROTAC3: Mechanism and Application

HaloPROTACs are bifunctional small molecules that exploit the cell's own ubiquitin-proteasome system to degrade proteins of interest (POIs) fused to the HaloTag [1].

  • Mechanism of Action: HaloPROTAC3 consists of two key ligands connected by a linker: one end irreversibly binds to the HaloTag protein, while the other end recruits the VHL E3 ubiquitin ligase complex. This co-engagement brings the E3 ligase into proximity with the HaloTag-fused POI, leading to its polyubiquitination and subsequent degradation by the proteasome [1].
  • Key Advantage: This technology enables targeted protein degradation studies for a wide range of proteins without needing to develop a specific degrader molecule for each one, which is particularly valuable for probing the function of proteins that lack specific inhibitors or degraders [1].

The diagram below illustrates this targeted protein degradation pathway.

G HaloPROTAC HaloPROTAC HaloTagPOI HaloTag Protein of Interest HaloPROTAC->HaloTagPOI  Binds VHL VHL E3 Ubiquitin Ligase HaloPROTAC->VHL  Recruits Ub Ubiquitin Complex HaloTagPOI->Ub Ternary Complex Formation VHL->Ub Ternary Complex Formation Proteasome 26S Proteasome Ub->Proteasome Polyubiquitinated Protein Degradation Protein Degradation Proteasome->Degradation

Strategies for Generating HaloTag Fusion Cell Lines

To use HaloPROTAC technology, you first need to create a cell line that expresses your protein of interest as a fusion with HaloTag. The table below summarizes the main genetic engineering approaches.

Method Description Key Characteristics Considerations
CRISPR-based Pooled Tagging [2] CRISPR/Cas9 generates double-strand breaks, enabling tag insertion via Non-Homologous End Joining (NHEJ). High-throughput; suitable for generating complex libraries of endogenously tagged cells; requires only a sgRNA. Primarily generates C-terminal fusions; efficiency and frame accuracy can vary.
Prime Editing-based Tagging [2] A more precise CRISPR-based method that directly "writes" new genetic information into a target DNA site. High fidelity; allows for precise N- or C-terminal tagging without double-strand breaks. Currently limited by the size of the tag that can be encoded in the pegRNA.
ORF/Overexpression Libraries [2] The HaloTag and POI are cloned into an expression vector and transfected into cells. Simple and reliable; good for testing and initial characterization. Protein expression is non-physiological (overexpression), which may cause artifacts.

HaloPROTAC Treatment Protocol

While a specific protocol for HaloPROTAC-E is not available, the general treatment principles from HaloPROTAC3 and related live-cell HaloTag methodologies can be applied [1] [3].

  • Preparation of HaloPROTAC Stock Solution: Reconstitute the HaloPROTAC compound in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Aliquot and store at -20°C.
  • Cell Treatment and Degradation:
    • Dilute the stock solution in pre-warmed complete cell culture medium. The final concentration used for HaloPROTAC3 is not specified in the results, so a dose-response experiment (e.g., 0.1-10 µM) is required to determine the optimal concentration for your system.
    • Replace the medium on your HaloTag-fused cells with the HaloPROTAC-containing medium.
    • Incubate the cells for a predetermined time (e.g., 4-24 hours) in a 37°C, 5% CO₂ incubator to allow for target degradation.
  • Validation of Degradation: After treatment, assess degradation efficiency by analyzing protein levels using Western blotting or immunofluorescence.

Critical Experimental Controls and Parameters

Successful execution of this technology requires careful attention to controls and cellular context.

  • Essential Controls: Always include a negative control (e.g., cells treated with DMSO vehicle only) and, if possible, a positive control (a cell line with a known degradable HaloTag fusion) to validate your experimental system [3].
  • Cellular Parameters: The efficiency of HaloPROTAC-induced degradation is not universal and can be influenced by several factors [4] [5].
    • Subcellular Localization: The target protein's location (nuclear, cytoplasmic, membrane-bound) can significantly impact degradation efficiency due to varying local concentrations of the E3 ligase machinery [5].
    • E3 Ligase Activity: The expression level and activity of the recruited E3 ligase (e.g., VHL) in your cell type are critical.
    • Proteasome Activity: General health and functionality of the ubiquitin-proteasome system must be confirmed.

Key Troubleshooting Tips

  • Low Degradation Efficiency: If degradation is inefficient, first optimize the HaloPROTAC concentration and treatment duration. Verify the functionality of your HaloTag fusion protein using fluorescent HaloTag ligands in a live-cell imaging assay [3]. Also, confirm the expression of the required E3 ligase in your cell line.
  • High Background or Off-target Effects: Titrate the HaloPROTAC to the lowest effective concentration. Ensure your HaloTag fusion does not disrupt native protein function or localization.
  • No Signal in Validation Assays: Confirm successful genome editing and stable expression of the full-length HaloTag fusion protein. Use controls to validate all antibodies and detection reagents.

References

Comprehensive Application Notes and Protocols for HaloPROTAC-E Degradation Kinetics Live-Cell Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to HaloPROTACs and Targeted Protein Degradation

HaloPROTACs represent an innovative class of bifunctional degraders that leverage the ubiquitin-proteasome system (UPS) to achieve targeted protein knockdown. These molecules consist of two key binding domains connected by a chemical linker: a VHL (von Hippel-Lindau) E3 ligase ligand that recruits the cellular degradation machinery, and a chloroalkane moiety that covalently binds to HaloTag7 fusion proteins [1]. This design allows researchers to selectively degrade HaloTag7-tagged proteins of interest, making HaloPROTACs valuable chemical genetic tools for studying protein function in live cells. Unlike traditional inhibition approaches, HaloPROTACs achieve complete protein removal, thereby eliminating all functions of the target protein—including scaffolding activities that are often difficult to perturb with conventional inhibitors [1].

The significance of HaloPROTACs lies in their catalytic mode of action and high potency, with some compounds demonstrating degradation at nanomolar concentrations [1]. The development of HaloPROTAC-E and related compounds addresses historical challenges in the PROTAC field, particularly the previous reliance on peptidic E3 ligase ligands that hindered drug-like properties [1]. By incorporating small molecule VHL ligands, HaloPROTACs achieve more favorable pharmacological properties while maintaining efficient degradation capability. These compounds have enabled researchers to study protein function with temporal precision not achievable through genetic knockdown methods, as the degradation process can be initiated at specific time points by simple compound addition [1].

HaloPROTAC Mechanism of Action and Kinetic Parameters

Molecular Mechanism of Targeted Degradation

The degradation process initiated by HaloPROTACs follows a well-defined molecular mechanism that harnesses the endogenous ubiquitin-proteasome system. The process begins with the simultaneous binding of the HaloPROTAC molecule to both the HaloTag7-fused protein of interest and the VHL E3 ubiquitin ligase complex, forming a ternary complex [1]. This induced proximity leads to the transfer of ubiquitin chains from the E2 ubiquitin-conjugating enzyme to lysine residues on the target protein—a process facilitated by the recruitment of the entire ubiquitination machinery to the target protein [2]. Once polyubiquitinated (primarily through K48-linked chains), the target protein is recognized by the 26S proteasome and degraded, while the HaloPROTAC molecule is released and can catalyze additional rounds of degradation [2].

The efficiency of this process depends on several factors, including the binding affinity for both target protein and E3 ligase, linker length and composition, and the cellular concentration of ubiquitin system components [1] [2]. Successful degradation requires the formation of a productive ternary complex that properly positions the target protein for ubiquitination. This complex must be stable enough to allow ubiquitin transfer yet flexible enough to not sterically hinder the enzymatic process [1] [3]. The catalytic nature of PROTACs means that sub-stoichiometric amounts can effectively degrade target proteins over time, provided the ternary complex formation kinetics are favorable.

G HaloPROTAC HaloPROTAC Ternary Ternary Complex HaloPROTAC->Ternary HaloTag7 HaloTag7-Fusion Protein HaloTag7->Ternary VHL VHL E3 Ligase VHL->Ternary Ubiquitination Ubiquitinated Protein Ternary->Ubiquitination Ubiquitin Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation

Figure 1: HaloPROTAC Mechanism of Action. HaloPROTAC molecules simultaneously bind to HaloTag7-fusion proteins and VHL E3 ligase, forming a ternary complex that facilitates ubiquitin transfer and subsequent proteasomal degradation.

Quantitative Kinetic Parameters of HaloPROTACs

The degradation efficiency of HaloPROTAC compounds is quantitatively characterized by several key parameters. The DC₅₀ (half-maximal degradation concentration) represents the concentration at which 50% of the target protein is degraded, providing a measure of cellular potency [1]. The maximal degradation (Dmax) indicates the greatest achievable degradation level, regardless of concentration [1]. Additionally, the kinetics of degradation—including the time to onset and completion of degradation—provide important information about the efficiency of the ubiquitination process [3] [4].

Research has demonstrated that these parameters are highly dependent on linker length and E3 ligase binding affinity. In systematic studies, HaloPROTAC3 emerged as one of the most potent degraders with a DC₅₀ of 19 ± 1 nM and nearly complete (90%) degradation of GFP-HaloTag7 at 625 nM [1]. Shorter linkers generally resulted in significantly reduced degradation due to impaired ternary complex formation, while longer linkers often exhibited auto-inhibition at higher concentrations [1]. The following table summarizes key kinetic parameters for various HaloPROTAC compounds from published studies:

Table 1: Kinetic Parameters of Selected HaloPROTAC Compounds

Compound Linker Length VHL Binding (IC₅₀, μM) DC₅₀ (nM) Maximal Degradation Application Notes
HaloPROTAC1 Short Not reported >2500 <20% Amide linkage
HaloPROTAC2 Medium Not reported Not reported ~70% Amide linkage
HaloPROTAC3 Medium 0.54 ± 0.06 19 ± 1 90 ± 1% Phenol linkage
HaloPROTAC4 Long Not reported Not reported >70% Phenol linkage
HaloPROTAC9 Medium Significantly reduced Not reported ~45% Reduced VHL affinity
HaloPROTAC10 Medium Moderately reduced 36 ± 4 Similar to HaloPROTAC3 Alanine-isoindolinone

The cellular context also significantly influences degradation kinetics, including factors such as E3 ligase expression levels, subcellular localization of the target protein, and the activity of deubiquitinases (DUBs) [2]. For instance, studies have demonstrated that the same HaloPROTAC can exhibit varying degradation efficiency against the same target protein localized to different cellular compartments [2]. This highlights the importance of considering cellular context when designing degradation experiments and interpreting kinetic data.

Live-Cell Degradation Assay Protocol

Experimental Workflow for Degradation Monitoring

The following protocol describes a robust method for quantifying HaloPROTAC-induced degradation of HaloTag7-fusion proteins in live cells using flow cytometry. This approach enables high-throughput quantitation of degradation efficiency and generation of dose-response curves for DC₅₀ calculation [1]. The assay measures changes in mean fluorescence intensity (MFI) of GFP-HaloTag7 fusion proteins in response to HaloPROTAC treatment, providing sensitive and reliable quantification of protein levels across multiple treatment conditions [1].

G CellPrep Cell Preparation HEK293 GFP-HaloTag7 CompoundTreatment HaloPROTAC Treatment (Dose Response) CellPrep->CompoundTreatment Incubation Incubation 24h, 37°C, 5% CO₂ CompoundTreatment->Incubation Concentration 8-point dilution series (0-10µM) CompoundTreatment->Concentration Controls Include controls: DMSO, ent-HaloPROTAC CompoundTreatment->Controls Replicates N=3 technical replicates CompoundTreatment->Replicates Analysis Flow Cytometry Analysis Measure MFI Incubation->Analysis DataProcessing Data Processing Calculate DC₅₀ Analysis->DataProcessing

Figure 2: Experimental Workflow for Live-Cell Degradation Assay. The protocol involves treating GFP-HaloTag7 expressing cells with HaloPROTAC compounds in a dose-dependent manner, followed by incubation and quantification of degradation via flow cytometry.

Step-by-Step Protocol

Materials Required:

  • HEK293 cells stably expressing GFP-HaloTag7 fusion protein
  • HaloPROTAC compounds (prepare 10 mM stock solutions in DMSO)
  • ent-HaloPROTAC control compounds (10 mM stock in DMSO)
  • Cell culture medium (DMEM with 10% FBS)
  • Phosphate-buffered saline (PBS)
  • Trypsin-EDTA solution
  • Flow cytometry compatible tubes or plates
  • Flow cytometer with 488 nm excitation and appropriate emission filters

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing GFP-HaloTag7 fusion protein in complete medium at 37°C with 5% CO₂.
    • Harvest cells at approximately 80% confluence using trypsin-EDTA.
    • Count cells and resuspend in complete medium at a density of 0.5 × 10⁶ cells/mL.
  • Compound Treatment:

    • Prepare an 8-point serial dilution of this compound in DMSO, typically ranging from 10 µM to 1 nM (final concentrations).
    • Dilute compounds in cell culture medium to achieve the desired final concentrations, ensuring the DMSO concentration does not exceed 0.1% in all treatments.
    • Add 100 µL of cell suspension (50,000 cells) to each well of a 96-well plate.
    • Treat cells with HaloPROTAC dilutions, including controls:
      • Negative control: DMSO-only treated cells
      • Positive control: ent-HaloPROTAC (inactive enantiomer control)
      • Background control: Untransfected HEK293 cells (for autofluorescence correction)
    • Incubate cells for 24 hours at 37°C with 5% CO₂.
  • Flow Cytometry Analysis:

    • After incubation, harvest cells using trypsin-EDTA and resuspend in PBS containing 2% FBS.
    • Analyze samples using a flow cytometer with 488 nm excitation and appropriate emission filters for GFP detection.
    • Record mean fluorescence intensity (MFI) for each sample, collecting data for at least 10,000 viable cells per condition.
    • Perform three independent replicates for each treatment condition.
  • Data Analysis:

    • Subtract background autofluorescence using values from untransfected cells.
    • Normalize MFI values to DMSO-treated controls (100% protein levels).
    • Plot normalized MFI against log-transformed HaloPROTAC concentration.
    • Fit dose-response curves using four-parameter nonlinear regression to calculate DC₅₀ values.
    • Determine maximal degradation (Dmax) from the curve plateau.

Troubleshooting Tips:

  • If degradation efficiency is low, optimize incubation time (try 6, 12, 24, and 48 hours).
  • If auto-inhibition is observed at higher concentrations (hook effect), include lower concentration points in the dilution series.
  • Verify HaloPROTAC activity by including a positive control target with known degradation profile.
  • Ensure cell viability is not compromised by treatment using appropriate viability dyes.

Monitoring Ternary Complex Formation

NanoBRET-Based Ternary Complex Assay

The formation of a productive ternary complex between the target protein, HaloPROTAC, and VHL E3 ligase is a critical initial step in the degradation process. This protocol utilizes NanoBRET technology to monitor ternary complex formation in live cells with high temporal resolution [3] [5]. The assay employs CRISPR/Cas9-edited cells with endogenously tagged target proteins and fluorescently labeled E3 ligase components to quantitatively measure complex formation kinetics [3].

Materials Required:

  • HEK293 cells with endogenously HiBiT-tagged protein of interest (e.g., BRD4)
  • HaloTag-VHL fusion construct (Promega)
  • Nano-Glo Vivazine substrate (extended time-release formulation)
  • HaloPROTAC compounds (dilution series in DMSO)
  • White-walled 96-well tissue culture plates
  • CLARIOstar plate reader with ACU (or comparable system with BRET capabilities)

Procedure:

  • Cell Preparation:

    • Seed HEK293 cells expressing both HiBiT-tagged protein of interest and HaloTag-VHL fusion protein in white-walled 96-well plates at 30,000 cells/well.
    • Culture cells for 24 hours to reach 70-80% confluence.
  • Substrate Addition:

    • Replace media with fresh medium supplemented with 20 µM Nano-Glo Vivazine substrate.
    • Incubate for 1 hour at 37°C, 5% CO₂ to allow substrate equilibration.
  • Compound Treatment and Kinetic Measurement:

    • Treat cells with HaloPROTAC dilution series (typically 0.1 nM to 10 µM) or DMSO control.
    • Immediately place plates in plate reader pre-warmed to 37°C with 5% CO₂.
    • Collect kinetic BRET measurements using the following instrument settings:
      • Optics: Multichromatic luminescence, plate mode kinetic
      • Filters: 460-80 nm donor filter / 610 nm LP acceptor filter
      • Measurement interval: 0.5 seconds
      • Number of cycles: 120
      • Cycle time: 180 seconds
      • Total assay time: 6 hours
  • Data Analysis:

    • Calculate BRET ratios as (acceptor emission at 610 nm) / (donor emission at 460 nm).
    • Normalize BRET ratios to DMSO-treated controls.
    • Plot normalized BRET ratios against time to visualize kinetic profiles.
    • Generate dose-response curves at specific time points to quantify compound potency for ternary complex formation.

This assay typically shows rapid and dose-dependent ternary complex formation, with stable complexes observed within 3 hours of PROTAC treatment [3]. The high sensitivity of this approach allows detection of ternary complex formation at HaloPROTAC concentrations as low as 4 nM [3].

Mechanistic Validation Protocols

Specificity and Mechanism Confirmation

Validating that observed degradation occurs through the intended mechanism is crucial for interpreting HaloPROTAC experimental results. The following control experiments establish specificity and confirm VHL-dependent proteasomal degradation:

ent-HaloPROTAC Competition Assay:

  • Treat GFP-HaloTag7 expressing cells with this compound (at DC₅₀ concentration) in the presence of increasing concentrations (0-10×) of ent-HaloPROTAC (the inactive enantiomer) [1].
  • Measure degradation after 24 hours using flow cytometry as described in Section 3.2.
  • Expected result: ent-HaloPROTAC should competitively inhibit degradation in a dose-dependent manner, confirming that degradation requires specific VHL binding [1].

Proteasome Inhibition Assay:

  • Pre-treat cells with proteasome inhibitors (e.g., MG132, bortezomib) at recommended concentrations for 2 hours before HaloPROTAC addition.
  • Co-incubate inhibitors with HaloPROTAC for an additional 6-24 hours.
  • Measure target protein levels by flow cytometry or immunoblotting.
  • Expected result: Proteasome inhibition should completely block HaloPROTAC-induced degradation, confirming proteasome dependence [1].

Ubiquitination Assay:

  • Express HaloTag7-fusion protein and HaloTag-Ubiquitin fusion in HEK293 cells [3].
  • Treat cells with this compound (dose response) for 1-4 hours.
  • Monitor ubiquitination kinetics using NanoBRET measurements as described in Section 4.1, with modifications for ubiquitin detection.
  • Expected result: HaloPROTAC treatment should induce rapid, dose-dependent ubiquitination of the target protein, reaching a plateau within 4 hours [3].

Table 2: Essential Control Experiments for Mechanistic Validation

Control Type Purpose Expected Outcome Interpretation
ent-HaloPROTAC Confirm VHL-dependent mechanism Inhibition of degradation Specific ternary complex formation required
Proteasome inhibitor Verify proteasomal degradation Complete block of degradation UPS dependence confirmed
E3 ligase knockout Establish E3 specificity Abrogated degradation VHL-specific recruitment
Time course Define degradation kinetics Maximal degradation at 6-24 hours Informs treatment duration
Dose response Quantify potency Sigmoidal curve with DC₅₀ Allows compound comparison

Experimental Considerations and Optimization

Critical Factors for Successful Degradation

Several cellular and molecular parameters significantly influence HaloPROTAC efficacy and should be carefully considered in experimental design:

Target Protein Localization: The subcellular localization of the target protein profoundly affects degradation efficiency. Studies using dTAG PROTACs have demonstrated that degradation efficiency varies significantly across cellular compartments [2]. For example, VHL-recruiting PROTACs typically show superior activity against nuclear and cytoplasmic targets compared to proteins localized to organelles like the Golgi apparatus or peroxisomes [2]. When targeting proteins in specific compartments, verify that both the target and VHL E3 ligase are present in compatible cellular locations for productive ternary complex formation.

Expression and Localization of E3 Ligase Machinery: The endogenous expression levels and subcellular distribution of VHL complex components directly impact HaloPROTAC efficacy [2]. Cells with naturally low VHL expression may show reduced degradation efficiency. Consider characterizing E3 ligase expression in your experimental system using immunoblotting or RNA sequencing data. In some cases, transient overexpression of VHL may enhance degradation, though this should be carefully controlled to avoid artifactual results.

Ternary Complex Stability and Cooperativity: The stability of the ternary complex formed between the target protein, HaloPROTAC, and VHL is a key determinant of degradation efficiency. Complex stability is influenced by linker length, binding affinity for both partners, and the structural complementarity of the interacting surfaces [1] [2]. Both excessively short and long linkers can impair degradation—short linkers may prevent simultaneous binding due to steric hindrance, while very long linkers can reduce effective concentration and promote auto-inhibition [1]. Empirical optimization of linker length for specific target proteins is often necessary.

Temporal Considerations: The kinetics of HaloPROTAC-induced degradation follow a characteristic timeline that should inform experimental design:

  • Ternary complex formation: Typically occurs within minutes to few hours [3]
  • Target ubiquitination: Peaks within 1-4 hours post-treatment [3]
  • Maximal degradation: Usually observed between 6-24 hours, depending on target protein half-life [1]
  • Protein resynthesis: Native recovery after HaloPROTAC removal depends on synthetic rates

When designing experiments, include appropriate time course studies to capture the complete degradation and recovery dynamics specific to your target protein.

Troubleshooting Common Issues

Low Degradation Efficiency:

  • Verify HaloTag7 functionality using HaloTag ligands.
  • Confirm adequate VHL expression in your cell system.
  • Optimize linker length—systematically test compounds with different linkers if available.
  • Extend treatment duration to account for slow turnover of stable proteins.

Hook Effect (Reduced Degradation at High Concentrations):

  • Include a broad concentration range (0.1 nM to 10 µM) in dose-response experiments.
  • Use the lowest effective HaloPROTAC concentration for experiments.
  • This phenomenon occurs when high concentrations favor binary complexes over ternary complexes [1].

Cell Viability Concerns:

  • Include viability assays (e.g., MTT, ATP-based) alongside degradation measurements.
  • Ensure DMSO concentrations do not exceed 0.1%.
  • Consider potential off-target effects—use ent-HaloPROTAC controls to distinguish specific effects.

Incomplete Degradation:

  • Some target pools may be protected due to subcellular localization or protein interactions [2].
  • Combine with orthogonal knockdown approaches if complete ablation is required.
  • Investigate potential compensatory mechanisms that may upregulate target expression.

Conclusion

This compound represents a powerful tool for targeted protein degradation with applications in chemical biology, target validation, and drug discovery. The protocols outlined in this document provide a comprehensive framework for quantifying degradation kinetics, monitoring ternary complex formation, and validating mechanistic aspects of HaloPROTAC activity. By following these detailed methods and considering the critical optimization parameters, researchers can reliably employ HaloPROTACs to study protein function in live cells with temporal control and high specificity.

The continuing development of HaloPROTAC technology, including compounds with improved potency and selectivity, will further expand the utility of this approach for probing biological systems and therapeutic targets previously considered undruggable.

References

Comprehensive Application Notes and Protocols: HaloPROTAC-E-Mediated Endosomal Protein Knockdown

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Targeted Protein Degradation and HaloPROTAC-E

Targeted protein degradation has emerged as a revolutionary therapeutic strategy that addresses the limitations of traditional occupancy-based inhibitors and genetic knockdown approaches. Unlike conventional methods that merely inhibit protein function, targeted degradation completely eliminates target proteins from cells, offering advantages for proteins with non-enzymatic functions, scaffolding roles, or those considered "undruggable" by conventional means. Among these technologies, PROTAC-based approaches have gained significant prominence for their ability to selectively degrade proteins of interest by hijacking the cellular ubiquitin-proteasome system.

This compound represents an optimized chemical degrader that specifically induces degradation of HaloTag7-fusion proteins. This molecule is a chloroalkane conjugate of a high-affinity VHL binder (VH298) that efficiently recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to HaloTag7-fusion proteins, leading to their ubiquitination and subsequent proteasomal degradation. This technology is particularly valuable for studying endogenously tagged proteins when combined with CRISPR/Cas9 genome editing, allowing researchers to investigate the functions of native proteins at endogenous expression levels without the confounding effects of protein overexpression.

The significance of this compound lies in its exceptional potency and selectivity, enabling rapid and reversible knockdown of specific target proteins. This application note provides comprehensive experimental protocols, characterization data, and implementation guidelines for researchers seeking to utilize this compound in their functional genomics and drug target validation studies, with particular emphasis on its application to the endosomal proteins SGK3 and VPS34.

This compound Characterization and Key Properties

Molecular Properties and Degradation Efficiency

Table 1: Molecular Characteristics and Degradation Profile of this compound

Property Category Specification Experimental Details

| Molecular Information | CAS Number: 2365478-58-4 Molecular Formula: C39H56ClN5O8S Molecular Weight: 790.41 g/mol | Chemical structure confirmed by NMR and mass spectrometry [1] | | Solubility & Storage | Soluble in DMSO (100 mg/mL, 126.52 mM) Storage: -80°C for 6 months, -20°C for 1 month | Stock solutions in DMSO are hygroscopic; use newly opened DMSO for optimal results [1] | | Degradation Kinetics | ∼50% degradation after 30 minutes Maximum degradation (Dmax) of ∼95% at 48 hours | Time-course experiments in HEK293 cells with Halo-tagged SGK3 [2] | | Potency (DC50) | 3-10 nM for Halo-tagged SGK3 and VPS34 | Dose-response measurements after 48 hours treatment [2] [1] | | Selectivity | Highly selective for Halo-tagged proteins Induces degradation only of Halo-tagged VPS34 complex components | Quantitative global proteomics analysis [2] |

Functional Characterization in Biological Systems

This compound demonstrates remarkable efficiency in degrading HaloTag7-fusion proteins while maintaining exceptional specificity. In quantitative global proteomics studies, treatment with this compound induced degradation of only the Halo-tagged endogenous VPS34 complex components (VPS34, VPS15, Beclin1, and ATG14), with no significant off-target degradation observed across the proteome. This high selectivity profile makes it an excellent chemical tool for precise biological investigations without confounding compensatory effects [2].

The molecule exhibits rapid degradation kinetics, achieving approximately 50% target protein depletion within just 30 minutes of treatment and reaching near-complete degradation (∼95%) by 48 hours. This rapid onset of action enables researchers to study acute protein loss effects rather than chronic adaptations. Furthermore, the degradation is highly reversible, with protein levels recovering after this compound removal, allowing for transient protein knockdown studies that are difficult to achieve with genetic methods [2].

Table 2: Functional Validation of HaloTag7 Fusion Proteins in Knock-in Cell Lines

Cell Line Tag Position Localization Function Preservation Key Validation Assays
Halo-VPS34 N-terminal Punctate structures co-localizing with Rab5 Normal VPS34 complex stability and PtdIns3P production Co-immunoprecipitation, 2xFYVE probe staining [2]
SGK3-Halo C-terminal Punctate structures co-localizing with Rab5 VPS34-IN1 induced cytosolic relocalization TMR ligand staining, inhibitor treatment [2]

The functional integrity of HaloTag7 fusion proteins has been rigorously validated through extensive characterization. Both Halo-VPS34 and SGK3-Halo maintain proper subcellular localization to early endosomes, co-localizing with the Rab5 marker. Furthermore, these fusion proteins preserve their functional responses to pharmacological inhibition, with SGK3-Halo relocalizing to the cytosol upon VPS34-IN1 treatment, demonstrating that the tag does not interfere with regulated membrane association [2].

Detailed Experimental Protocols

Generation of Endogenous HaloTag7 Knock-in Cell Lines Using CRISPR/Cas9

Purpose: To create cell lines expressing endogenously HaloTag7-tagged proteins for degradation studies.

Materials:

  • CRISPR/Cas9 components (Cas9 protein or expression plasmid, sgRNAs)
  • HaloTag7 donor DNA template with homologous arms
  • HEK293 cells (or other relevant cell lines)
  • Selection antibiotics (e.g., puromycin)
  • HaloTag TMR Ligand (Promega) for validation

Procedure:

  • Design sgRNAs and donor template: Design sgRNAs targeting the N-terminus of VPS34 or C-terminus of SGK3. For VPS34, insert HaloTag7 at the start codon; for SGK3, insert before the stop codon to preserve the PX domain function [2].
  • Transfection: Deliver CRISPR/Cas9 components and donor template to HEK293 cells using an appropriate transfection method.
  • Selection and cloning: Apply selection 48 hours post-transfection. Isolate single clones by limiting dilution or FACS sorting.
  • Validation:
    • Perform genomic DNA sequencing of targeted loci to confirm precise integration.
    • Confirm protein expression by Western blotting with anti-HaloTag and anti-target protein antibodies.
    • Verify proper subcellular localization using HaloTag TMR Ligand and fluorescence microscopy.
    • Confirm functional integrity through co-localization with Rab5 and response to VPS34-IN1 (1 µM, 2 hours) [2].

Technical Notes: For pseudotriploid HEK293 cells, expect multiple allele modifications. Screen multiple clones (typically 4-8) to identify those with desired genotype and protein expression. C-terminal tagging is essential for SGK3 to preserve its PX domain function [2].

This compound-Mediated Degradation Assay

Purpose: To induce and quantify degradation of HaloTag7-fusion proteins using this compound.

Materials:

  • This compound (prepared as 10 mM stock in DMSO)
  • Knock-in cell lines
  • Cell culture media and reagents
  • Lysis buffer (RIPA buffer with protease inhibitors)
  • Western blot equipment and antibodies

Procedure:

  • Cell seeding: Plate knock-in cells in 6-well plates at 300,000 cells/well and incubate for 24 hours.
  • Compound treatment: Prepare serial dilutions of this compound (typically 1 nM to 1 µM) in complete media. Replace cell media with compound-containing media. Include DMSO-only treated cells as control.
  • Time-course experiments: For kinetic studies, treat cells for varying durations (30 minutes to 48 hours).
  • Sample collection:
    • Aspirate media and wash cells with PBS.
    • Lyse cells in RIPA buffer with protease inhibitors.
    • Centrifuge lysates (14,000 × g, 15 minutes) and collect supernatants.
  • Analysis:
    • Perform Western blotting using anti-HaloTag and loading control antibodies.
    • Quantify band intensity using imaging software.
    • Calculate percentage degradation relative to DMSO control [2].

Technical Notes: For optimal results, include a range of concentrations (0.1-1000 nM) and time points (0.5, 1, 2, 4, 8, 24, 48 hours) in initial characterization. DC50 values are typically calculated after 48 hours of treatment. The degradation is reversible; include recovery time courses if studying protein resynthesis [2].

Functional Consequence Assays

Purpose: To evaluate functional effects of this compound-mediated protein degradation.

SGK3 Pathway Inhibition:

  • Treat SGK3-Halo knock-in cells with this compound (10 nM, 48 hours) or DMSO control.
  • Assess downstream phosphorylation by Western blotting for pNDRG1 (SGK3 substrate).
  • Compare to VPS34-IN1 (1 µM, 2 hours) treatment [2].

Autophagy Inhibition:

  • Treat Halo-VPS34 knock-in cells with this compound (10 nM, 48 hours).
  • Monitor autophagy markers (LC3-I/II conversion, p62 accumulation) by Western blot.
  • Alternatively, use GFP-LC3 puncta formation assay by fluorescence microscopy [1].

PtdIns3P Production Assay:

  • Culture Halo-VPS34 knock-in cells on glass coverslips.
  • Treat with this compound (10 nM, 48 hours) or DMSO control.
  • Fix cells and incubate with Alexa Fluor-594-labeled 2xFYVE probe.
  • Quantify endosomal PtdIns3P fluorescence intensity [2].

Comparative Analysis of Protein Knockdown Technologies

Table 3: Comparison of Major Targeted Protein Degradation Technologies

Technology Mechanism Key Advantages Limitations Primary Applications
This compound Recruits VHL E3 ligase to HaloTag7-fusion proteins High selectivity; rapid kinetics; reversible; works at endogenous expression levels Requires genetic modification; covalent binding to HaloTag7 Target validation; signaling studies; chemical genetics [2]
Traditional PROTACs Heterobifunctional molecules recruiting E3 ligases to endogenous proteins No genetic modification needed; broad potential target range Limited by availability of target binders; potential off-target effects Oncology; targeted therapy development [3]
CRISPR-Cas9 Complete gene disruption at DNA level Permanent knockout; high specificity; no chemical treatment needed Irreversible; essential gene knockouts lethal; genomic alterations Essential gene identification; genetic screening [4]
RNA Interference Degradation of target mRNA transcripts Easily programmable; inducible systems available Partial knockdown; compensatory adaptation; off-target effects Functional screening; target identification [4]
Molecular Glues Enhance interaction between E3 ligase and target protein Smaller molecules; favorable drug-like properties Difficult to rationally design; limited discovery platforms Immunology; oncology [3]
TRIM-Away Antibody-mediated target recognition with TRIM21 E3 ligase Rapid protein degradation; no genetic modification required Antibody delivery challenges; potential immunogenicity Acute protein depletion; post-translational modification studies [4]

This compound Mechanism and Experimental Workflow Diagrams

This compound Mechanism of Action

halo_protac_mechanism POI Protein of Interest (SGK3 or VPS34) Fusion HaloTag7-Fusion Protein POI->Fusion CRISPR/Cas9 Knock-in HaloTag HaloTag7 HaloTag->Fusion Ternary Ternary Complex Fusion->Ternary Binds HaloPROTAC This compound HaloPROTAC->Ternary VHL VHL E3 Ubiquitin Ligase VHL->Ternary Recruited by This compound Ub Ubiquitinated Protein Ternary->Ub Ubiquitination Degraded Degraded by Proteasome Ub->Degraded 26S Proteasome

Diagram 1: this compound mechanism of action. This compound forms a ternary complex between HaloTag7-fusion proteins and VHL E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target protein.

Experimental Workflow for Endogenous Protein Knockdown

experimental_workflow Step1 Design CRISPR/Cas9 Strategy Step2 Generate Knock-in Cell Lines Step1->Step2 Step3 Validate HaloTag7 Fusion Proteins Step2->Step3 Step4 This compound Treatment Step3->Step4 Localization Subcellular Localization Step3->Localization Complex Complex Integrity Step3->Complex Step5 Assess Degradation & Function Step4->Step5 Western Western Blot Step5->Western Proteomics Quantitative Proteomics Step5->Proteomics Functional Functional Assays Step5->Functional

Diagram 2: Experimental workflow for this compound-mediated endogenous protein knockdown, from cell line generation to functional validation.

Technical Considerations and Troubleshooting

Critical Parameters for Success
  • HaloTag7 positioning: For SGK3, use C-terminal tagging to preserve PX domain function; for VPS34, N-terminal tagging is appropriate [2].
  • This compound concentration: Optimal degradation typically occurs between 10-100 nM; higher concentrations may increase off-target risk.
  • Treatment duration: Kinetic experiments should include early time points (30 minutes) to capture rapid degradation and later points (48 hours) for maximum effect.
  • Cell line considerations: HEK293 cells are pseudotriploid, requiring screening of multiple clones to achieve homozygous knock-in.
Troubleshooting Common Issues

Incomplete Degradation:

  • Verify this compound stock concentration and stability.
  • Confirm HaloTag7 fusion protein expression and functionality.
  • Optimize treatment duration and concentration.
  • Check proteasome activity (e.g., with MG132 treatment).

Cellular Toxicity:

  • Reduce this compound concentration (try 1-10 nM range).
  • Shorten treatment duration.
  • Include viability assays (MTT, ATP-based) to distinguish specific from nonspecific effects.

Loss of Signal in Localization Studies:

  • Use lower concentrations of this compound (1-10 nM) for shorter durations.
  • Include controls for HaloTag7 ligand staining efficiency.
  • Verify endosomal markers (Rab5, FYVE probes) are working properly.

Applications in Targeted Therapy Development

This compound technology has significant implications for target validation in drug discovery, particularly for challenging targets like kinases and regulatory proteins. The approach enables researchers to distinguish between acute protein loss effects versus chronic adaptation, providing more physiologically relevant data compared to genetic knockout models. In the context of sarcomas and other rare cancers, where actionable mutations are limited, this technology offers a powerful approach to validate potential therapeutic targets before investing in conventional drug development [3].

The selective degradation capability of this compound is particularly valuable for studying signaling complexes and multiprotein assemblies. As demonstrated with the VPS34 complex, this compound can induce coordinated degradation of multiple complex components when one subunit is tagged, enabling studies of complex stability and function. This property can be leveraged to investigate synthetic lethal interactions and identify context-specific vulnerabilities in cancer pathways [2].

Furthermore, the reversibility of protein knockdown makes this compound ideal for studying essential proteins where permanent knockout would be lethal. The ability to precisely control the timing and extent of protein depletion enables researchers to study the functional consequences of acute protein loss while maintaining cell viability, overcoming a significant limitation of CRISPR-Cas9 approaches for essential gene study [4].

Conclusion

This compound represents a powerful and selective tool for targeted protein degradation that combines the specificity of genetic tagging with the temporal control of small molecule treatment. Its application to endogenous proteins via CRISPR/Cas9-mediated knock-in provides a physiologically relevant system for studying protein function and validating therapeutic targets. The protocols and guidelines presented in this application note provide researchers with a comprehensive framework for implementing this technology in their own investigations, particularly for studying endosomal proteins SGK3 and VPS34, with potential applications across multiple target classes and biological systems.

References

HaloPROTAC-E Application Notes and Protocols: A Comprehensive Guide for Targeted Protein Knockdown

Author: Smolecule Technical Support Team. Date: February 2026

Technology Overview

HaloPROTAC-E represents a significant advancement in the field of targeted protein degradation, enabling rapid, reversible, and highly selective knockdown of endogenous proteins. This innovative approach combines HaloTag fusion technology with optimized proteolysis-targeting chimeras (PROTACs) to achieve unprecedented control over protein levels in living cells. This compound is chemically defined as a chloroalkane conjugate of the high-affinity VHL binder VH298, engineered to efficiently recruit the endogenous von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to HaloTag7-fused proteins of interest [1]. This recruitment triggers ubiquitin-mediated degradation via the proteasome, allowing researchers to precisely manipulate protein levels with temporal control that surpasses genetic knockdown approaches.

The development of this compound addresses several limitations of previous protein degradation technologies, including offtarget effects, chemical instability, and the requirement for exogenous E3 ligase expression [1]. By leveraging CRISPR/Cas9 genome editing to endogenously tag proteins, this compound enables the study of native proteins at physiological expression levels, avoiding artifacts associated with protein overexpression [1]. This technology has proven particularly valuable for investigating proteins with multiple functional domains and scaffolding functions that cannot be adequately studied using traditional inhibition approaches [2]. The catalytic nature of this compound means it can induce substantial protein depletion at low concentrations, functioning sub-stoichiometrically to degrade multiple copies of the target protein [3].

Mechanism of Action

The molecular mechanism of this compound involves a series of coordinated events that culminate in the degradation of the target protein. Understanding this mechanism is crucial for proper experimental design and interpretation of results. The process begins when the chloroalkane moiety of this compound forms a specific covalent bond with the HaloTag7 fusion protein, while simultaneously, the VHL ligand domain engages the cellular VHL E3 ubiquitin ligase complex [2]. This simultaneous binding induces the formation of a ternary complex that brings the target protein into close proximity with the ubiquitination machinery.

The induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the target protein, a process catalyzed by the VHL E3 ligase [4]. Repeated ubiquitination events result in the formation of a Lys48-linked polyubiquitin chain on the target protein, which serves as a recognition signal for the 26S proteasome [4]. The ubiquitinated protein is subsequently unfolded, translocated into the proteolytic core of the proteasome, and degraded into small peptide fragments. Throughout this process, this compound is recycled and can catalyze multiple rounds of ubiquitination and degradation, making it highly efficient even at low concentrations [3].

The following diagram illustrates the key molecular events in this compound-mediated protein degradation:

halo_protac_mechanism POI HaloTag7-Fused Protein of Interest Ternary Ternary Complex FORMATION POI->Ternary  covalent binding PROTAC This compound PROTAC->Ternary E3 VHL E3 Ubiquitin Ligase E3->Ternary  high-affinity binding Ubiquitination POLYUBIQUITINATION (Lys48-linked) Ternary->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation TARGET DEGRADATION Proteasome->Degradation Recycling This compound RECYCLING Degradation->Recycling  catalytic cycle Recycling->POI  repeated rounds

Diagram 1: Molecular mechanism of this compound-mediated protein degradation. The process initiates with simultaneous binding of this compound to the HaloTag7-fused protein and VHL E3 ubiquitin ligase, forming a ternary complex that facilitates polyubiquitination and subsequent proteasomal degradation. This compound is recycled for multiple catalytic cycles.

The specificity of this compound is derived from two key molecular interactions: the covalent binding to HaloTag7 and the high-affinity interaction with VHL. This dual specificity minimizes off-target effects, as confirmed by quantitative global proteomics studies showing that this compound induces degradation only of the Halo-tagged protein and its immediate complex members without significantly affecting other cellular proteins [1]. The reversibility of the system stems from the transient nature of the ternary complex and the continuous cellular synthesis of new target protein, allowing protein levels to recover after this compound removal [5].

Key Applications

This compound has been successfully employed to degrade various endogenous proteins, providing insights into their cellular functions and validating their potential as therapeutic targets. The technology is particularly valuable for studying essential proteins where genetic knockout would be lethal, as it allows for acute protein depletion that can be temporally controlled. The following table summarizes the primary protein targets successfully degraded using this compound and the experimental contexts in which these applications have been validated:

Table 1: Key Protein Targets and Experimental Applications of this compound

Target Protein Biological Function Tagging Strategy Cell Line Model Key Findings
SGK3 (Serum and glucocorticoid kinase 3) Endosomal AGC kinase regulated by PtdIns3P, contributes to PI3K inhibitor resistance C-terminal HaloTag7 fusion (to avoid interfering with PX domain function) HEK293 CRISPR knock-in cells Rapid disruption of downstream NDRG1 phosphorylation; validated role in VPS34-SGK3 signaling axis [1]
VPS34 (Class III PI3-kinase) Generates PtdIns3P for endosomal trafficking and autophagy regulation N-terminal HaloTag7 fusion HEK293 CRISPR knock-in cells Selective degradation of entire VPS34 complex (VPS34, VPS15, Beclin1, ATG14); confirmed endosomal localization [1]
VPS34 Complex Multiple subunits in complex with VPS34 Co-degradation with tagged VPS34 HEK293 CRISPR knock-in cells Demonstration of complex-wide degradation without affecting other cellular proteins [1]

This compound has enabled critical experiments investigating protein complex dynamics and signaling pathways. In the case of VPS34 degradation, researchers observed that this compound induced the coordinated loss of not only the directly targeted VPS34 but also its binding partners VPS15, Beclin1, and ATG14, demonstrating the effectiveness of this approach in disrupting entire protein complexes [1]. This application proved particularly valuable for understanding the functional relationships within the VPS34 complex without requiring individual targeting of each component.

For kinase signaling studies, this compound-mediated degradation of SGK3 provided conclusive evidence about its position in signaling hierarchies. The rapid loss of SGK3 phosphorylation of its substrate NDRG1 following degradation confirmed SGK3 as the direct kinase responsible for this phosphorylation event, resolving uncertainties that had persisted from inhibitor studies [1]. This application highlights how this compound can overcome limitations of pharmacological inhibitors, which often lack absolute specificity and may incompletely suppress protein function.

Experimental Protocols

Cell Line Engineering with Endogenous Tagging

The first critical step in implementing this compound technology is the generation of cell lines expressing HaloTag7-fused proteins at endogenous loci using CRISPR/Cas9 genome editing. This approach maintains physiological expression levels and regulation, avoiding artifacts associated with overexpression. The protocol below outlines the key steps for endogenous tagging:

  • Design guide RNAs targeting the specific genomic locus where the HaloTag7 sequence will be inserted. For N-terminal tagging, target the initiation codon region; for C-terminal tagging, target the stop codon region. Critical consideration: determine tagging position based on protein domain structure to avoid functional disruption [1].

  • Prepare HaloTag7 donor DNA containing the HaloTag7 sequence flanked by homology arms (approximately 800-1000 bp) corresponding to the sequences immediately upstream and downstream of the cleavage site. Include flexible linkers (e.g., GSG or GGS repeats) between the tag and the protein sequence if necessary.

  • Transferd cells with Cas9-gRNA ribonucleoprotein complexes and donor DNA using an efficient method such as electroporation. For HEK293 cells, use program CM-130 on a Lonza 4D-Nucleofector with SE Cell Line Solution [1].

  • Screen clones by both immunoblotting and DNA sequencing. For immunoblotting, use anti-HaloTag and anti-target protein antibodies to confirm tagging efficiency and protein expression. For DNA sequencing, verify precise integration and identify homozygous clones [1].

  • Validate functionality of tagged proteins through appropriate functional assays. For signaling proteins, assess pathway activity; for localized proteins, confirm proper subcellular localization using HaloTag TMR ligand and appropriate markers (e.g., Rab5 for endosomal proteins) [1].

Degradation Assays

Once engineered cell lines are established, degradation experiments can be performed to assess this compound efficacy. The following protocol details the optimal conditions for protein knockdown:

  • Cell preparation: Seed HaloTag7-knockin cells in appropriate multi-well plates (6-well for immunoblotting, 96-well for high-throughput assays) and culture until 70-80% confluent. Use standard culture conditions appropriate for the cell line.

  • This compound treatment: Prepare serial dilutions of this compound in DMSO, then dilute in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. The final DMSO concentration should not exceed 0.1%. Include DMSO-only controls for normalization [1].

  • Incubation time: For time-course experiments, treat cells for varying durations (30 minutes to 48 hours). This compound typically shows significant degradation within 30 minutes to 2 hours, with maximal degradation achieved by 24-48 hours [1].

  • Protein harvest and analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein degradation by immunoblotting using antibodies against the target protein and loading controls (e.g., GAPDH, tubulin).

  • Dose-response analysis: Determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) by quantifying band intensities and fitting data to a four-parameter logistic curve using software such as GraphPad Prism.

Specificity Validation

To confirm the specificity of this compound-induced degradation, implement the following control experiments:

  • Proteasome inhibition: Pre-treat cells with 10 µM MG-132 or 100 nM bortezomib for 2 hours before adding this compound. Proteasome inhibition should completely rescue protein levels, confirming proteasome-dependent degradation [2].

  • Competition assay: Co-treat cells with 10 µM of the enantiomer control compound ent-HaloPROTAC-E, which binds HaloTag7 but cannot recruit VHL. This compound should compete with this compound binding and prevent degradation [2].

  • Global proteomics: Perform quantitative mass spectrometry-based proteomics to assess proteome-wide changes following this compound treatment. This comprehensive approach validates selectivity by demonstrating that only the targeted protein and its immediate complex members are significantly depleted [1].

Quantitative Performance Data

This compound demonstrates remarkable potency and efficiency in degrading HaloTag7-fused proteins. The quantitative parameters listed below provide guidance for experimental design and expectations regarding degradation performance. The following table compiles key quantitative metrics for this compound against validated protein targets:

Table 2: Quantitative Degradation Parameters of this compound

Target Protein DC50 (nM) Dmax (%) Time to 50% Degradation Time to Dmax Comparison to HaloPROTAC3
SGK3-Halo 3-10 nM ~95% (at 48 h) ~30 minutes 48 hours 5-fold improvement in potency [1]
Halo-VPS34 3-10 nM ~95% (at 48 h) ~1-2 hours 48 hours Greater steady-state degradation [1]
GFP-HaloTag7 (overexpressed) 19 nM (HaloPROTAC3) ~90% 2-4 hours 24 hours Reference for earlier generation [2]

The kinetic profile of this compound-mediated degradation demonstrates its utility for acute protein depletion studies. The rapid onset of degradation (observable within 30 minutes) enables investigation of immediate downstream consequences of protein loss, while the near-complete depletion achievable by 48 hours facilitates studies requiring substantial protein ablation [1]. The reversibility of the system is another key advantage; upon removal of this compound (via washout or medium change), target protein levels typically recover to baseline within 24-72 hours, depending on protein synthesis rates [5].

The catalytic nature of this compound underlies its exceptional efficiency. Unlike stoichiometric inhibitors, each this compound molecule can facilitate the degradation of multiple target protein molecules through successive rounds of ubiquitination [3]. This sub-stoichiometric activity enables effective protein depletion at low nanomolar concentrations, reducing the potential for off-target effects at high compound concentrations.

Validation and Functional Assays

Functional Consequence Assessment

Following target protein degradation, implementing appropriate functional assays is essential to elucidate the biological roles of the targeted proteins. The specific choice of functional assays depends on the protein being studied but should evaluate both immediate downstream effects and broader cellular phenotypes:

  • Signaling pathway disruption: For kinases and signaling molecules, monitor phosphorylation status of known substrates. For SGK3 degradation, assess phosphorylation of its substrate NDRG1 using phospho-specific antibodies [1]. A significant reduction in substrate phosphorylation should accompany target degradation, confirming functional knockdown.

  • Localization studies: For proteins with defined subcellular localization, evaluate changes in compartmentalization following degradation. For endosomal proteins like VPS34 and SGK3, use immunofluorescence with compartment-specific markers (e.g., Rab5 for early endosomes) to confirm loss from appropriate locations [1].

  • Phenotypic assays: Implement cell-based assays relevant to protein function. For autophagy proteins like VPS34, measure LC3 lipidation and autophagic flux; for growth factor signaling components, assess proliferation and survival responses to relevant stimuli.

  • Complex integrity assessment: For proteins existing in multi-subunit complexes, evaluate the stability of complex members following target degradation. Co-immunoprecipitation experiments can determine whether degradation of one subunit affects the stability or association of other complex components [1].

Specificity Confirmation
  • Global proteomics: Conduct quantitative mass spectrometry-based proteomic analysis to assess proteome-wide changes following this compound treatment. In validated studies, this approach confirmed that this compound induced degradation only of the Halo-tagged protein and its immediate complex members, with no other proteins showing significant depletion [1].

  • Enantiomer control: Use the synthesized enantiomer ent-HaloPROTAC-E as a negative control. This compound has identical physical properties but cannot recruit VHL, thus serving as a critical control for off-target effects [2].

  • Rescue experiments: Re-express a degradation-resistant version of the target protein (e.g., with silent mutations that prevent HaloTagging but maintain protein function) to confirm that observed phenotypes are specifically due to loss of the target protein.

Advantages and Limitations

Technology Benefits

This compound offers several significant advantages over alternative protein perturbation methods:

  • Reversibility: Protein levels recover after compound removal, allowing investigation of protein function in reversible manner and enabling study of essential proteins where permanent knockout would be lethal [5].

  • High specificity: Quantitative proteomics demonstrates exceptional selectivity, with significant depletion only observed for the targeted protein and its immediate complex members [1].

  • Catalytic efficiency: Functions sub-stoichiometrically, enabling effective target depletion at low nanomolar concentrations and reducing potential off-target effects associated with high compound concentrations [3].

  • Endogenous application: Compatible with CRISPR/Cas9-mediated endogenous tagging, maintaining native expression levels, regulation, and cellular context [1].

Current Limitations

Despite its considerable advantages, researchers should consider several limitations when implementing this compound technology:

  • Tag requirement: Necessitates genetic fusion of HaloTag7 to the target protein, requiring specialized cell line engineering that may be challenging for some laboratories [1].

  • Potential tag interference: The HaloTag7 fusion (approximately 33 kDa) may affect function, localization, or interactions of some target proteins, requiring careful validation of tagged protein functionality [1].

  • Proteasome dependence: Restricted to degradation of proteins accessible to the ubiquitin-proteasome system, limiting efficacy for aggregated proteins or those in certain cellular compartments [4].

  • Cell permeability: While this compound exhibits good cellular permeability in validated systems, efficiency may vary across different cell types, particularly in primary cells with robust efflux mechanisms.

Conclusion

This compound represents a powerful and versatile tool for precise protein manipulation in biological research and drug discovery. Its unique combination of rapid kinetics, high specificity, and catalytic efficiency enables experimental approaches not possible with traditional genetic or pharmacological methods. The compatibility with endogenous tagging strategies ensures physiological relevance, while the reversibility of protein knockdown allows investigation of essential proteins and dynamic processes.

As the field of targeted protein degradation continues to evolve, this compound provides a robust platform for functional genomics, target validation, and mechanistic studies of protein function. The detailed protocols and quantitative parameters provided in this application note will assist researchers in implementing this cutting-edge technology to address diverse biological questions and advance therapeutic development.

References

Comprehensive Application Notes and Protocols: HaloPROTAC-E with FACS Sorting for Endogenous Protein Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HaloPROTAC-E Technology

This compound represents a significant advancement in targeted protein degradation technology, combining an optimized VHL ligand (VH298) with a chloroalkane moiety to create a highly potent and selective degrader for HaloTag7 fusion proteins. This heterobifunctional molecule operates through the PROTAC (Proteolysis Targeting Chimera) mechanism, where it simultaneously binds to the HaloTag7 fusion protein and recruits the VHL E3 ubiquitin ligase complex, leading to ubiquitination and proteasomal degradation of the target protein [1] [2]. The covalent binding capability of the chloroalkane moiety to HaloTag7 ensures stable ternary complex formation, while the improved VHL ligand enhances degradation efficiency and selectivity compared to earlier HaloPROTAC variants [3] [2].

The integration of this compound with CRISPR/Cas9-mediated endogenous protein tagging enables researchers to study native protein function under physiological expression levels and regulation, addressing a significant limitation of overexpression systems. This approach allows for rapid, reversible, and tunable protein knockdown, making it ideal for functional studies of essential proteins, validation of therapeutic targets, and investigation of protein complex dynamics [4] [2]. This compound has demonstrated exceptional potency against endogenously tagged proteins, with DC₅₀ values in the low nanomolar range (3-10 nM) and maximal degradation (Dmax) reaching up to 95% for certain targets, establishing it as one of the most effective chemical knockdown tools available [2].

Quantitative Profiling of this compound-Mediated Degradation

Degradation Efficiency and Kinetics

Table 1: Degradation Profiling of this compound Against Endogenously Tagged Proteins

Target Protein DC₅₀ (nM) Dmax (%) Time to 50% Degradation Tag Position Cellular Localization
SGK3 3-10 ~95% ~30 minutes C-terminal Endosomal
VPS34 3-10 ~95% ~30 minutes N-terminal Endosomal
VPS15 Not reported Significant Follows VPS34 kinetics Native complex Endosomal
Beclin1 Not reported Significant Follows VPS34 kinetics Native complex Endosomal
ATG14 Not reported Significant Follows VPS34 kinetics Native complex Endosomal

This compound exhibits remarkable potency and efficiency against endogenously tagged proteins, as quantified through immunoblotting and global proteomic analyses. The degradation is characterized by rapid kinetics, with approximately 50% target reduction observed within 30 minutes of treatment and maximal degradation achieved within 48 hours [2]. This rapid onset enables researchers to study acute protein loss phenotypes and downstream signaling cascades with high temporal resolution. The reversibility of this compound-mediated degradation further enhances its utility for functional studies, as protein levels typically recover within 24-72 hours after compound removal, allowing for investigation of both protein loss and recovery phases [4].

Selectivity Profiling

Table 2: Selectivity Assessment of this compound via Quantitative Proteomics

Proteomic Category Number of Proteins Affected Notes
HaloTag-VPS34 complex components 4 (VPS34, VPS15, Beclin1, ATG14) Direct degradation
Other VPS34 complex members 0 No significant change
Off-target proteins 0 No significant degradation
Total quantified proteome >7,000 proteins Demonstrating high selectivity

Comprehensive quantitative global proteomics analyses have confirmed the exceptional selectivity of this compound. In studies where over 7,000 proteins were quantified, no significant off-target degradation was observed beyond the intended HaloTag-fused proteins and their endogenous complex partners [2]. This high selectivity profile represents a substantial advantage over alternative degradation technologies that may exhibit off-target effects due to less specific E3 ligase engagement or target binding characteristics. The preservation of global protein homeostasis following this compound treatment ensures that observed phenotypes can be confidently attributed to degradation of the intended target rather than collateral protein loss [2].

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Endogenous HaloTag7 Knock-in
3.1.1 Materials and Reagents
  • Cell line: HEK293 or other amenable cell lines
  • CRISPR components:
    • Alt-R S.p. Cas9 Nuclease (IDT, cat. no. 1081058)
    • Alt-R CRISPR-Cas9 tracrRNA (IDT, cat. no. 1072532)
    • Target-specific crRNA (designed using IDT crRNA design tool)
  • Donor DNA vector: Containing HaloTag7 or HiBiT-HaloTag7 flanked by 500 bp homology arms
  • Electroporation system: Bio-Rad Gene Pulser Xcell or similar
  • HaloTag ligands: Janelia Fluor 646 HaloTag ligand (for FACS) or TMR ligand (for microscopy)
  • Culture media: Appropriate complete medium for cell line
3.1.2 Procedure
  • Design and preparation of CRISPR components:

    • Design crRNAs targeting the N- or C-terminus of your gene of interest using the IDT design tool.
    • Test a minimum of two different guide RNA sequences to identify the most efficient.
    • Prepare ribonucleoprotein (RNP) complex by mixing 2 µl of 100 µM crRNA, 2 µl of 100 µM tracrRNA, and 5 µl of 10 µM Cas9 nuclease in Nuclease-Free Duplex Buffer. Incubate at 37°C for 10-20 minutes.
  • Design and preparation of donor DNA:

    • For N-terminal tagging: Place HaloTag7 sequence immediately following the start codon or after any signal sequence.
    • For C-terminal tagging: Place HaloTag7 sequence immediately before the stop codon.
    • Include 500 bp homology arms (can be shortened to 300-500 bp if necessary) flanking the insertion site.
    • Consider incorporating the HiBiT peptide tag at the extreme terminus to enable highly sensitive luminescence detection.
  • Electroporation and cell transfection:

    • Harvest and wash 1×10⁶ cells in DPBS.
    • Resuspend cells in 100 µl electroporation buffer.
    • Add 5 µl RNP complex and 2 µg donor DNA to cells.
    • Electroporate using appropriate parameters for your cell line.
    • Transfer cells to pre-warmed culture medium and incubate at 37°C.
  • Enrichment of edited cells using FACS:

    • 48-72 hours post-electroporation, incubate cells with 100 nM JF646 HaloTag ligand for 30 minutes at 37°C.
    • Wash cells thoroughly with warm medium to remove unbound ligand.
    • Optional: Include a 30-40 minute "chase" period in fresh medium to reduce background signal.
    • Resuspend cells in sorting buffer (HBSS with 10 mM HEPES, 2.5 mg/ml BSA, 0.05 mM MgCl₂, and 0.2 U/ml DNase I).
    • Sort HaloTag-positive cells using a FACS sorter equipped with appropriate lasers and filters for JF646 detection.
    • Collect sorted cells and expand for downstream validation and experiments [4] [5].
3.1.3 Validation and Quality Control
  • Confirm successful knock-in via DNA sequencing of the targeted locus.
  • Validate protein expression and localization using HaloTag fluorescent ligands and microscopy.
  • Assess functionality of tagged proteins through relevant functional assays.
  • Quantify knock-in efficiency using HiBiT luminescence assay or flow cytometry [4].
Protocol 2: this compound-Mediated Protein Degradation
3.2.1 Materials and Reagents
  • This compound: Prepare 10 mM stock solution in DMSO, aliquot and store at -20°C
  • Control compounds: ent-HaloPROTAC-E (inactive enantiomer), DMSO vehicle
  • Proteasome inhibitor: MG132 (10 mM stock in DMSO)
  • Cell culture reagents: Appropriate medium, trypsin-EDTA, DPBS
  • Lysis buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
  • Detection reagents:
    • Primary antibodies against target protein and loading control
    • HaloTag ligands for fluorescent detection (if needed)
    • HiBiT detection system (Promega) for luminescent quantification
3.2.2 Degradation Assay Procedure
  • Cell seeding and treatment:

    • Seed HaloTag7 knock-in cells in appropriate multi-well plates at 30-50% confluence.
    • Allow cells to adhere overnight (12-16 hours) under standard culture conditions.
    • Prepare serial dilutions of this compound in complete medium (typically 1 nM to 1 µM range).
    • Replace medium with this compound-containing medium or control treatments (DMSO vehicle, ent-HaloPROTAC-E).
    • Incubate for desired duration (time course: 30 min to 48 hours; dose response: typically 24 hours).
  • Sample collection and analysis:

    • For immunoblot analysis:
      • Lyse cells in appropriate lysis buffer.
      • Separate proteins by SDS-PAGE and transfer to PVDF membrane.
      • Probe with target-specific antibodies and loading control antibodies.
      • Quantify band intensity using densitometry software.
    • For HiBiT luminescence detection:
      • Lyse cells in passive lysis buffer.
      • Combine lysate with LgBiT protein and substrate.
      • Measure luminescence using a plate reader.
    • For flow cytometric analysis:
      • Detach adherent cells if necessary.
      • Stain with HaloTag ligand if monitoring tag levels.
      • Analyze using flow cytometer [4] [2].
3.2.3 Mechanism Validation Experiments
  • Proteasome dependence: Co-treat with 10 µM MG132 for 4-6 hours prior to this compound addition.
  • Ubiquitination requirement: Use ubiquitination-deficient cell lines or ubiquitin-activating enzyme inhibitors.
  • Kinase activity disruption: For kinase targets like SGK3, assess phosphorylation of downstream substrates (e.g., NDRG1).
  • Complex disruption: For complexed proteins like VPS34, examine stability of binding partners (VPS15, Beclin1, ATG14) after degradation [2].

Technical Considerations and Troubleshooting

HaloTag7 Fusion Design and Validation

The positioning of HaloTag7 (N-terminal vs. C-terminal) can significantly impact protein function and degradation efficiency. For proteins with critical N-terminal domains (e.g., SGK3 with its PX domain), C-terminal tagging is recommended, while for others (e.g., VPS34), N-terminal tagging may be preferable [2]. Prior to endogenous tagging, it is advisable to validate tag placement using overexpression constructs to assess impacts on protein localization, interactions, and function. Additionally, researchers should confirm that the HaloTag7 fusion does not alter subcellular localization or protein complex formation through immunofluorescence and co-immunoprecipitation experiments [2].

The functionality of HaloTag7 fusion proteins should be rigorously validated before proceeding with degradation studies. Essential validation steps include:

  • Confirming proper subcellular localization using HaloTag fluorescent ligands
  • Verifying that tagged proteins retain interaction with known binding partners
  • Demonstrating that tagged proteins maintain enzymatic or functional activity
  • Ensuring that expression levels from the endogenous locus are comparable to wild-type protein [2]
FACS Optimization for HaloTag-Positive Cell Enrichment

The efficiency of CRISPR knock-in can vary significantly depending on the target gene, cell type, and guide RNA design. When working with difficult-to-edit cell lines or low-efficiency knock-ins, FACS enrichment becomes essential. Key optimization parameters for FACS include:

  • Ligand concentration and incubation time: Titrate JF646 HaloTag ligand (typically 50-200 nM) to achieve optimal signal-to-noise ratio
  • Chase period: Include a 30-60 minute incubation in ligand-free medium to reduce nonspecific background fluorescence
  • Gating strategy: Use stringent gating based on fluorescence intensity and side scatter to select high-expressing cells
  • Sorting mode: Consider purity versus yield settings based on downstream applications [4] [5]

For challenging sort scenarios (e.g., very rare populations or sensitive primary cells), consider the following troubleshooting approaches:

  • Pre-enrichment: Use magnetic bead-based pre-enrichment if compatible surface markers are available
  • Viability preservation: Include viability dyes (e.g., propidium iodide) to exclude dead cells and improve recovery
  • Collection medium: Use specialized recovery medium supplemented with high serum or growth factors
  • Sorting speed: Reduce flow rate to improve sort accuracy and cell viability [6]

Visual Workflows

haloPROTAC_workflow Start Start: Target Selection TagDesign HaloTag Fusion Design (N-terminal vs C-terminal) Start->TagDesign crDesign CRISPR Guide RNA Design (Test minimum of 2 guides) TagDesign->crDesign DonorVec Donor Vector Construction (500 bp homology arms) crDesign->DonorVec Electroporation CRISPR/Cas9 Electroporation (RNP complex + donor DNA) DonorVec->Electroporation FACSSort FACS Enrichment (JF646 HaloTag ligand) Electroporation->FACSSort CloneVal Clonal Validation (Sequencing, Western, Localization) FACSSort->CloneVal Degradation This compound Treatment (Dose and time optimization) CloneVal->Degradation Analysis Functional Analysis (Degradation validation, phenotype assessment) Degradation->Analysis

Diagram 1: Complete workflow for endogenous protein degradation studies using this compound, from target selection to functional analysis.

haloPROTAC_mechanism HaloTag HaloTag Fusion Protein Ternary Ternary Complex Formation HaloTag->Ternary Covalent binding HaloPROTAC This compound HaloPROTAC->Ternary Chloroalkane moiety VHL VHL E3 Ubiquitin Ligase VHL->Ternary VH298 ligand Ubiquitination Target Ubiquitination Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Outcome Protein Knockdown Phenotypic Analysis Degradation->Outcome

Diagram 2: Molecular mechanism of this compound-mediated protein degradation, showing the sequential process from ternary complex formation to proteasomal degradation.

Applications and Case Studies

Targeting Endosomal Protein Complexes: VPS34-SGK3 Axis

This compound has been successfully employed to degrade components of the VPS34-SGK3 signaling axis, which plays crucial roles in endosomal trafficking, autophagy, and cancer drug resistance. In one case study, endogenous tagging and degradation of VPS34 resulted in concomitant loss of its binding partners VPS15, Beclin1, and ATG14, demonstrating the utility of this approach for studying protein complex stability [2]. The rapid degradation kinetics (50% reduction within 30 minutes) enabled researchers to observe immediate downstream effects, including SGK3 relocalization from endosomes to the cytosol and loss of NDRG1 phosphorylation, providing direct evidence of the functional relationship between these pathway components [2].

This application highlights several key advantages of the this compound system:

  • Temporal control: Acute protein degradation allows separation of primary from secondary effects
  • Spatial resolution: Ability to target proteins in specific subcellular compartments (e.g., endosomes)
  • Complex analysis: Reveals interdependencies within protein complexes
  • Pathway mapping: Enables precise ordering of signaling events through rapid perturbation [2]
Functional Genomics and Target Validation

The combination of this compound with CRISPR/Cas9 tagging provides a powerful platform for functional genomics and therapeutic target validation. This approach enables systematic analysis of protein function across the proteome under endogenous expression conditions, addressing significant limitations of RNAi and CRISPR knockout techniques, including compensatory adaptations and lethality of essential genes [4]. The reversible nature of this compound-mediated degradation allows for recovery studies, distinguishing direct from indirect phenotypes and confirming on-target effects through rapid phenotype reversal.

For drug discovery applications, this compound facilitates:

  • Target credentialing: Establishing the therapeutic potential of protein targets before inhibitor development
  • Resistance modeling: Studying adaptive responses to acute versus chronic protein loss
  • Combination therapy: Identifying synthetic lethal interactions following target degradation
  • Biomarker discovery: Revealing immediate early changes in signaling networks [4] [2]

Conclusion

This compound represents a robust and selective tool for targeted protein degradation when combined with endogenous HaloTag7 knock-in strategies. The protocols outlined herein provide researchers with a comprehensive framework for implementing this technology, from initial genome editing through degradation validation and functional analysis. The exceptional potency (low nM DC₅₀), rapid kinetics (30-minute degradation onset), and high selectivity (no off-target degradation observed in proteomic studies) of this compound make it particularly valuable for studying essential biological processes, validating therapeutic targets, and investigating protein function under physiological conditions [2].

As the targeted protein degradation field continues to evolve, this compound provides a versatile and reliable platform for precision chemical biology. Future developments will likely expand the applicability of this system to additional subcellular compartments, complex tissue environments, and in vivo model systems, further enhancing its utility for basic research and drug discovery applications.

References

HaloPROTAC-E target protein ubiquitination assay

Author: Smolecule Technical Support Team. Date: February 2026

HaloPROTAC-E at a Glance

This compound is a potent, bifunctional degrader that targets HaloTag7-fusion proteins for degradation by recruiting the VHL E3 ubiquitin ligase complex [1] [2]. The table below summarizes its key characteristics and performance data.

Property Description / Value
Molecular Target HaloTag7 fusion proteins [1]
E3 Ligase Recruited Von Hippel-Lindau (VHL) [1]
Mechanism Induces ubiquitination and proteasomal degradation of HaloTag7-fused protein of interest (POI) [1]
Reported DC₅₀ 3 - 10 nM (for Halo-tagged SGK3 and VPS34) [1] [2]
Reported Dₘₐₓ ~95% degradation at 48 hours [1]
Degradation Kinetics Rapid (~50% degradation after 30 minutes) [1]
Key Application Rapid, reversible knockdown of endogenous proteins when combined with CRISPR/Cas9 gene editing [1]

Mechanism of Action

The following diagram illustrates how this compound facilitates the degradation of a target protein.

G POI Protein of Interest (HaloTag7 Fusion) PROTAC This compound POI->PROTAC  Covalent Binding E3 VHL E3 Ligase PROTAC->E3  High-Affinity Binding Ub Ubiquitin E3->Ub POI_Ub Polyubiquitinated Protein Ub->POI_Ub Ubiquitination Proteasome 26S Proteasome POI_Ub->Proteasome Degradation

This compound acts as a chemical bridge. One end covalently binds to the HaloTag7 fused to your protein of interest (POI) [1]. The other end recruits the endogenous VHL E3 ubiquitin ligase complex [1]. This forced proximity leads to the transfer of ubiquitin chains (polyubiquitination) onto the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and this compound is recycled for another round of degradation [3].

Detailed Experimental Protocol

This protocol outlines the steps for using this compound to degrade a HaloTag7-fusion protein and for detecting its subsequent ubiquitination, adapting a method reported for other PROTACs [4].

I. Cell Line Preparation and Validation
  • Cell Line Generation: Use CRISPR/Cas9 genome editing to endogenously tag your gene of interest with the HaloTag7 at either the N- or C-terminus. Validation of multiple homozygous clonal cell lines is crucial [1].
  • Functional Validation: Confirm that the HaloTag7 fusion does not interfere with the protein's native function, localization, or participation in protein complexes. This can be done through:
    • Immunofluorescence: Co-staining with organelle-specific markers to verify correct subcellular localization [1].
    • Co-immunoprecipitation (Co-IP): Assessing whether the tagged protein still interacts with known binding partners [1].
II. This compound Degradation Assay
  • Cell Seeding: Seed your validated knock-in cells in culture plates and allow them to adhere overnight.
  • Dosing:
    • Prepare a serial dilution of this compound in DMSO. A typical concentration range is 0.1 nM to 1000 nM, centered around the reported DC₅₀ of 3-10 nM [1] [2].
    • Treat cells with the compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all groups (e.g., ≤0.1%).
  • Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 48 hours) to capture degradation kinetics [1].
  • Cell Lysis: At the endpoint, lyse the cells using a RIPA buffer supplemented with protease and proteasome inhibitors (e.g., MG-132) to preserve ubiquitination states.
  • Analysis by Western Blot:
    • Resolve the lysates by SDS-PAGE.
    • Transfer to a membrane and probe with an antibody against your protein of interest.
    • Use antibodies against housekeeping proteins (e.g., GAPDH, Actin) for loading controls.
    • Quantify band intensity to calculate the percentage of degradation and determine the DC₅₀ and Dₘₐₓ values.
III. Target Protein Ubiquitination Assay (Adapted from TUBE-Based Method)

This assay uses TUBEs (Tandem Ubiquitin Binding Entities) to enrich and detect polyubiquitinated proteins, providing a direct measure of PROTAC efficacy [4].

  • Treatment and Inhibition:
    • Treat HaloTag7-POI knock-in cells with this compound (at or near its UbMax concentration, expected to be close to the DC₅₀) and a negative control (DMSO) for a short period (e.g., 1-4 hours).
    • Critical: Co-treat with a proteasome inhibitor (e.g., 10 µM MG-132) for the final 2-4 hours of the assay. This prevents the degradation of ubiquitinated proteins, allowing their accumulation for detection [4].
  • Cell Lysis: Lyse cells in a mild, non-denaturing lysis buffer (e.g., NP-40-based) to preserve protein-protein interactions and ubiquitin conjugates.
  • Ubiquitinated Protein Enrichment (TUBE Pulldown):
    • Incubate the clarified cell lysates with agarose beads conjugated to TUBEs.
    • Rotate the mixture for 2-4 hours at 4°C.
    • TUBEs have high affinity for polyubiquitin chains, thereby enriching the polyubiquitinated forms of your HaloTag7-POI from the lysate [4].
  • Washing and Elution: Wash the beads thoroughly with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins using SDS-PAGE loading buffer containing a reducing agent (like DTT).
  • Detection by Western Blot:
    • Resolve the eluted proteins by SDS-PAGE.
    • Perform a Western blot and probe with an antibody against your POI.
    • The presence of higher molecular weight smears or discrete bands in the this compound treated sample, but not in the control, indicates successful ubiquitination of the HaloTag7-POI [4].

The workflow for this ubiquitination assay is summarized below.

G Step1 1. Treat cells with This compound + MG-132 Step2 2. Lyse cells and clarify lysate Step1->Step2 Step3 3. Enrich ubiquitinated proteins with TUBE beads Step2->Step3 Step4 4. Wash beads and elute proteins Step3->Step4 Step5 5. Detect via Western Blot using POI antibody Step4->Step5 Result Result: Higher molecular weight smear confirms ubiquitination Step5->Result

Critical Considerations for Your Experiment

  • Cellular Context is Key: The efficiency of this compound can be significantly influenced by the subcellular localization of your target protein. Degradation efficiency may vary between cellular compartments [5] [6].
  • Confirm Specificity: Always use your parent cell line (without the HaloTag7) as a negative control to ensure that the observed effects are due to the degradation of the tagged protein and not off-target toxicity [1].
  • Handling this compound: The compound is typically dissolved in DMSO. Avoid repeated freeze-thaw cycles of the stock solution, and when treating cells, ensure the final DMSO concentration is low enough to avoid solvent toxicity [2].

References

HaloPROTAC-E rapid depletion Halo-tagged proteins

Author: Smolecule Technical Support Team. Date: February 2026

HaloPROTAC-E Application Notes

1. Mechanism of Action this compound functions as a bifunctional degrader. One end contains a chloroalkane group that covalently binds to the HaloTag7 protein. The other end is a high-affinity VHL ligand that recruits the VHL E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitylation of the HaloTag-fused protein of interest (POI), targeting it for proteasomal degradation [1]. The process is rapid, reversible, and dose-dependent.

2. Key Quantitative Degradation Data The following table summarizes the degradation efficiency of this compound against specific Halo-tagged endogenous proteins, as validated in peer-reviewed research [1].

Table 1: Degradation Efficiency of this compound on Endogenously Tagged Proteins

Target Protein Tag Position DC₅₀ (nM) Maximum Degradation (Dₘₐₓ) Kinetics (50% Degradation)
SGK3 C-terminal 3 - 10 ~95% at 48 hours ~30 minutes
VPS34 N-terminal 3 - 10 ~95% at 48 hours Rapid (specific time not stated)

3. High Selectivity Global proteomic analysis confirmed that this compound is highly selective. Treatment in Halo-VPS34 knock-in cells induced degradation of only the Halo-tagged VPS34 and its core complex partners (VPS15, Beclin1, and ATG14), with no other significant off-target protein degradation observed [1].

4. Functional Knockdown in Signaling Pathways Degradation of Halo-tagged SGK3 by this compound successfully blocked the phosphorylation of its downstream substrate, NDRG1, thereby confirming a functional knockdown and enabling the interrogation of this specific signaling axis [1].

Experimental Protocols

1. Generation of HaloTag Knock-in Cell Lines using CRISPR/Cas9

This protocol is critical for studying endogenous proteins and was used in the foundational research on this compound [1].

  • Objective: To endogenously tag a protein of interest (POI) with HaloTag7 via CRISPR/Cas9-mediated homologous recombination.
  • Key Design Considerations:
    • Tag Position: The optimal position (N- or C-terminal) must be empirically determined to avoid disrupting the POI's function, localization, or interaction with binding partners [1] [2]. For example, SGK3 was tagged at the C-terminus to preserve its N-terminal PX domain function [1].
    • Cell Line: The protocol was established in HEK293 cells [1]. Efficiency may vary in other cell types.
  • Procedure:
    • Design gRNAs and Donor DNA: Design CRISPR gRNAs to cut near the start or stop codon of the target gene. Create a donor DNA template containing the HaloTag7 sequence flanked by homologous arms.
    • Transfect Cells: Co-transfect cells with plasmids encoding Cas9, the specific gRNA, and the donor DNA template.
    • Select and Expand Clones: Use antibiotic selection to enrich for transfected cells and then single-cell clone them.
    • Validate Knock-in Clones: Screen clones via:
      • Immunoblotting: To confirm the presence and size of the HaloTag fusion protein.
      • DNA Sequencing: To verify correct integration at the genomic locus.
      • Functional Assay: To ensure the tagged protein localizes and functions correctly (e.g., using fluorescent HaloTag ligands to check subcellular localization) [1].

2. This compound Treatment Protocol for Protein Degradation

  • Objective: To induce degradation of the Halo-tagged POI in knock-in cell lines.
  • Materials:
    • This compound (CAS 2365478-58-4), reconstituted in DMSO to a high-concentration stock solution (e.g., 10-100 mM) [3].
    • Appropriate cell culture media.
  • Procedure:
    • Seed Cells: Plate the HaloTag knock-in cells at a desired confluence.
    • Treat with this compound:
      • Prepare serial dilutions of this compound in culture media. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).
      • A typical concentration range for a dose-response is 1 nM to 1 µM, with 300 nM often used for robust, rapid degradation in kinetic studies [1] [3].
      • Replace the cell culture medium with the compound-containing medium.
    • Incubate: Incubate cells for the required time (e.g., 30 minutes to 48 hours) at 37°C and 5% CO₂.
    • Terminate Experiment and Analyze: Wash cells with PBS and lyse for downstream analysis.
  • Downstream Analysis:
    • Immunoblotting: The most common method to assess degradation efficiency of the target protein.
    • Global Proteomics: To confirm selectivity and identify potential off-target effects.
    • Functional/Cellular Assays: To study the phenotypic consequences of protein loss (e.g., phosphorylation assays, viability assays).

3. Controls and Validation

  • Essential Controls:
    • Vehicle Control: Treat cells with DMSO only.
    • Untagged Wild-type Cells: Confirm that degradation is specific to the HaloTag fusion and does not affect the native protein.
  • Validation of Specificity: The selectivity of this compound, as shown by proteomics, means that observed phenotypes can be confidently attributed to the degradation of the targeted protein [1].

Experimental Workflow and Mechanism

The diagram below illustrates the key steps from cell line generation to functional analysis.

Start Start: Design Experiment Step1 CRISPR/Cas9 Knock-in: Fuse HaloTag to POI Start->Step1 Step2 Validate Cell Line: - Immunoblot - Sequencing - Localization Step1->Step2 Step3 Treat with this compound Step2->Step3 Step4 Analyze Degradation: - Immunoblot - Proteomics Step3->Step4 Step5 Perform Functional Assay Step4->Step5 End Interpret Results Step5->End

Diagram 1: Overall experimental workflow for using this compound, from generating the tool cell line to final functional analysis.

The following diagram illustrates the molecular mechanism of how this compound induces targeted protein degradation.

POI Protein of Interest (POI) Fusion HaloTag-POI Fusion Protein POI->Fusion  CRISPR Knock-in HaloTag HaloTag HaloTag->Fusion PROTAC This compound Fusion->PROTAC  Covalent Binding PolyUb Polyubiquitinated POI Fusion->PolyUb E3 VHL E3 Ubiquitin Ligase PROTAC->E3  Recruits E3->Fusion Ubiquitination Degraded Degraded by Proteasome PolyUb->Degraded

Diagram 2: Molecular mechanism of this compound. The molecule forms a bridge between the HaloTag-fused protein and the E3 ligase, leading to ubiquitination and proteasomal degradation of the target.

Critical Considerations for Researchers

  • Covalent Nature: The covalent bond between this compound and the HaloTag is irreversible. This can be an advantage for sustained degradation but means the degrader cannot be recycled [2].
  • Tag Placement is Crucial: As with any tagging strategy, the position of the HaloTag (N- or C-terminal) can profoundly impact the stability, localization, and function of the POI. This must be carefully validated [1] [2].
  • Specificity Relies on the Tag: The high selectivity of this compound is contingent upon the specificity of the HaloTag fusion. Any mis-localization or functional impairment of the tagged protein could lead to misinterpretation of results.
  • Handling and Solubility: this compound is typically handled as a DMSO stock solution. When preparing aqueous working concentrations, be mindful of potential solubility issues and ensure proper solvent controls [3].

References

HaloPROTAC-E degradation efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Degradation Efficiency

Optimizing HaloPROTAC-E experiments involves fine-tuning several critical factors. The table below summarizes these parameters and their optimal ranges based on published research.

Parameter Optimal Range / Condition Effect of Deviation Supporting Evidence

| Working Concentration (DC₅₀) | 3 - 10 nM [1] [2] [3] | • Too low: Inefficient degradation. • Too high: Potential for "hook effect"/auto-inhibition [4]. | Induces ~50% degradation of Halo-tagged SGK3 after 30 min; Dmax ~95% at 48 hours [1]. | | Incubation Time | 30 min - 48 hours [1] | • Too short: Degradation incomplete. • Too long: May observe protein re-synthesis or off-target effects. | Rapid degradation observed; full depletion requires longer incubation for steady-state [1]. | | Linker Length & Composition | Optimized intermediate length (as in this compound) [4] | • Too short: Prevents ternary complex formation. • Too long: Can increase auto-inhibition and reduce efficacy [4]. | HaloPROTAC3 (predecessor) achieved ~90% degradation with DC₅₀ of 19 nM [4]. | | E3 Ligase Ligand Affinity | High-affinity VHL binder (VH298) [1] | Reduced affinity for VHL significantly attenuates degradation potency and efficacy [4]. | this compound is highly selective, degrading only the Halo-tagged VPS34 complex in proteomics studies [1]. | | Cellular System | Cells expressing HaloTag7-fused protein of interest [4] | Standard HaloTag may not be degraded efficiently. HaloTag7 is a more stable variant optimized for these systems [4]. | Covalent binding to HaloTag7 is crucial for mechanism but makes HaloPROTAC non-catalytic and non-recyclable [5]. |

Experimental Workflow & Mechanism

The following diagram illustrates the core mechanism of this compound and its pathway for targeted protein degradation.

Halo Halo Ternary Ternary Complex (Halo-PROTAC-VHL) Halo->Ternary 1. Binds Covalently VHL VHL VHL->Ternary 2. Recruits PROTAC This compound PROTAC->Ternary Ub Ubiquitination Ternary->Ub 3. Induces Deg Proteasomal Degradation Ub->Deg 4. Leads to

Detailed Protocol for Assessing Degradation:

  • Cell Line Preparation: Use a cell line where the protein of interest (POI) is endogenously tagged with HaloTag7 using CRISPR/Cas9 genome editing, or a line stably expressing a HaloTag7-POI fusion construct [1].
  • Treatment:
    • Prepare a dose-response curve of this compound (e.g., 1 nM to 1 µM) in DMSO. Use pure DMSO for stock solutions and avoid repeated freeze-thaw cycles [2].
    • Treat cells for a time course (e.g., 0.5, 2, 8, 24, 48 hours) to capture rapid and steady-state degradation [1].
    • Critical Controls: Include a vehicle control (DMSO only) and a negative control like ent-HaloPROTAC (the enantiomer that cannot bind VHL) to confirm the mechanism is VHL-dependent [4].
  • Efficiency Analysis:
    • Western Blotting: The most direct method. Measure the remaining levels of your HaloTag7-POI after treatment compared to controls [1].
    • Flow Cytometry: If your HaloTag7 is fused to a fluorescent protein like GFP, you can quantify mean fluorescence intensity as a proxy for degradation [4].
    • Functional Assays: Confirm functional loss of the degraded protein. For example, this compound-mediated degradation of SGK3 blocked phosphorylation of its substrate, NDRG1 [1].

Frequently Asked Questions

Q1: My degradation efficiency is low, even at high nanomolar concentrations. What could be wrong?

  • Verify the Tag: Ensure you are using the HaloTag7 variant, not the original HaloTag, as it was developed for higher stability and is effectively degraded by HaloPROTACs [4] [5].
  • Check for the "Hook Effect": High concentrations of this compound can lead to the formation of non-productive binary complexes (Halo-PROTAC and VHL-PROTAC), which disrupts the formation of the crucial ternary complex. Always perform a full dose-response curve rather than a single high dose [4].
  • Confirm Mechanism: Use the negative control ent-HaloPROTAC. If this inactive compound does not cause degradation, it confirms that the process relies on specific recruitment of VHL [4].

Q2: Is the degradation selective and reversible?

  • Selectivity: Yes. Quantitative global proteomics studies have shown that this compound is remarkably selective, inducing significant degradation only of the intended Halo-tagged protein complex without affecting other proteins in the proteome [1].
  • Reversibility: Yes. The degradation is reversible upon washout of this compound, allowing for the study of protein function recovery over time [1].

Q3: How does this compound compare to other tag-targeted degraders? The choice of tag system involves trade-offs. HaloPROTACs are powerful but have a key limitation: they bind covalently to the HaloTag7. This means the degrader is consumed in the reaction and cannot be recycled, which can limit its efficiency and requires higher stoichiometric amounts. In contrast, systems like dTAG (targeting FKBPF36V) or NanoTAC (targeting NanoLuc) bind non-covalently, allowing a single degrader molecule to catalyze the degradation of multiple target proteins, which can lead to superior degradation efficiency [5].

References

HaloPROTAC-E off-target effects proteomics analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Does HaloPROTAC-E have significant off-target effects?

    • A: Quantitative global proteomics analyses indicate that this compound is remarkably selective. In a key study, it induced degradation of only the Halo-tagged endogenous VPS34 complex (VPS34, VPS15, Beclin1, and ATG14), with no other proteins in the proteome being significantly degraded [1]. This suggests minimal off-target effects when degrading properly tagged proteins.
  • Q2: What is the typical potency (DC₅₀) and efficacy (Dmax) of this compound?

    • A: For endogenous proteins like SGK3 and VPS34 tagged using CRISPR/Cas9, this compound demonstrates high potency and efficacy. Reported values are a DC₅₀ of 3–10 nM and a Dmax of approximately 95% degradation at 48 hours [1]. The degradation is also rapid, with about 50% depletion observed within 30 minutes [1].
  • Q3: What is a key control experiment to confirm the mechanism of degradation?

    • A: A critical control is to use the enantiomer of the HaloPROTAC (e.g., ent-HaloPROTAC3). This molecule has identical physical properties but cannot bind the E3 ligase VHL. If this control does not induce degradation, it confirms that the protein loss is dependent on the intended VHL-recruitment mechanism and not a non-specific effect [2].

Experimental Protocols & Data

Protocol 1: Validating Target Engagement and Degradation

This protocol outlines the core steps for using this compound to degrade your protein of interest and confirming the effect.

cluster_workflow This compound Degradation & Validation Workflow cluster_controls Essential Controls Start Start Culture Cell Culture & Seeding (HaloTag-KI cells) Start->Culture Treat This compound Treatment (Dose: ~1-100 nM, Time: 0-48h) Culture->Treat Harvest Cell Lysis & Protein Harvest Treat->Harvest WB Immunoblot Analysis (POI & Loading Control) Harvest->WB Func Functional Assay (e.g., NDRG1 phosphorylation for SGK3) WB->Func End End Func->End Ctrl1 DMSO Vehicle Control Ctrl1->Treat Ctrl2 PROTAC Enantiomer Control (e.g., ent-HaloPROTAC3) Ctrl2->Treat Ctrl3 Proteasome Inhibitor (e.g., MG132) Ctrl3->Treat

Quantitative Profile of this compound

This table summarizes the key performance metrics of this compound based on published data [1].

Parameter Value / Characteristic Experimental Context
DC₅₀ (Potency) 3 - 10 nM Degradation of endogenous Halo-tagged SGK3 and VPS34 in HEK293 cells.
Dmax (Efficacy) ~95% Maximal degradation observed at 48 hours.
Degradation Speed ~50% after 30 min Rapid initial degradation phase observed for SGK3.
Selectivity Remarkably selective; only the intended Halo-tagged protein and its direct complex partners degraded. Assessed via quantitative global proteomics.

Protocol 2: Assessing Off-Target Effects via Proteomics

To comprehensively assess off-target effects, a global proteomics approach is recommended. The workflow below is adapted from general proteomics best practices and the analysis performed in the this compound study [1] [3].

cluster_proteomics Proteomics Workflow for Off-Target Analysis P_Start P_Start Sample_Prep Sample Preparation (this compound vs. Vehicle Treated Cells) P_Start->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Process Data Processing & Normalization (Log2 transform, mean-centering) LC_MS->Data_Process Stat_Analysis Statistical Analysis (t-test, Fold Change) Data_Process->Stat_Analysis Viz Data Visualization (Volcano Plot, PCA) Stat_Analysis->Viz P_End P_End Viz->P_End Note Key Insight: The this compound study used this method and found no significant off-target degradation beyond the intended complex. Viz->Note

Troubleshooting Guides

Problem: Incomplete or No Degradation

Possible Cause Solution
Insufficient this compound concentration or time Perform a dose-response (1-500 nM) and time-course (0-48 h) experiment to establish optimal conditions for your specific cell line and target.
Inefficient HaloTagging Verify the expression and covalent binding capability of the HaloTag fusion protein using a fluorescent HaloTag ligand (e.g., TMR Ligand) [1].
Disrupted E3 Ligase Activity Confirm VHL function in your cell line. Use a positive control HaloTag construct if available. Co-treatment with a proteasome inhibitor (MG132) should rescue degradation, confirming the proteasomal pathway.

Problem: High Non-Specific Toxicity or Off-Target Effects

Possible Cause Solution
PROTAC-induced aggregation or non-specific binding Include the enantiomer control (ent-HaloPROTAC) to distinguish specific, VHL-mediated degradation from non-specific effects [2].
Overexpression artifacts Use cell lines with endogenously tagged proteins (via CRISPR/Cas9) instead of overexpression models to mimic physiological conditions more closely [1].

References

Key Factors Affecting HaloPROTAC Permeability

Author: Smolecule Technical Support Team. Date: February 2026

The efficiency of HaloPROTACs, like all PROTACs, depends on several interconnected cellular and chemical factors. The table below summarizes the key parameters that can influence permeability and overall degradation efficacy.

Parameter Impact on Permeability & Efficacy Key Considerations for HaloPROTACs
Molecular Size/Properties Large size & high molecular weight can hinder passive diffusion across cell membranes [1]. PROTACs are heterobifunctional molecules; linker length and composition are critical for balancing size and function [2].
Target & E3 Ligase Localization Determines the subcellular destination a PROTAC must reach to form a productive ternary complex [1]. HaloPROTACs show varied efficiency across cellular compartments (e.g., nucleus, cytoplasm, ER); efficacy is compartment- and E3 ligase-dependent [1].
E3 Ligase Affinity Strong binding to the E3 ligase (e.g., VHL) is crucial for forming the ternary complex and driving degradation [2]. Reduced affinity for VHL (e.g., as in HaloPROTAC9) significantly attenuates degradation activity, even if cell entry occurs [2].
Expression of Ubiquitin Machinery Levels of E3 ligases, E2 enzymes, and deubiquitinases (DUBs) in specific cell lines can facilitate or inhibit degradation [1]. A PROTAC may enter a cell but fail to degrade the target if the local ubiquitin machinery is not cooperative or active [1].

Indirect Methods to Assess Functional Activity

Since direct permeability assays are complex, researchers typically infer successful cellular entry through functional degradation assays. The workflow below outlines this indirect assessment process.

G Start Start: Treat Cells with HaloPROTAC-E A Measure Target Protein Level (e.g., GFP-HaloTag7 Fusion) Start->A B Technique: Flow Cytometry or Immunoblotting A->B C Observe Dose-Dependent Degradation? B->C D Yes C->D Degradation Observed E No C->E No Degradation F Infer Successful Cell Permeability D->F G Investigate Other Causes: - Ternary Complex Stability - E3 Ligase Activity - Ubiquitin Machinery E->G

The primary method to infer permeability is to test whether the this compound is performing its intended function: degrading the HaloTag7 fusion protein inside cells [2]. A robust dose-dependent degradation is strong, albeit indirect, evidence that the molecule has entered the cell.

Troubleshooting Guide: FAQ for Poor Degradation

If your this compound is not inducing the expected degradation, here are key questions to consider.

  • 1. Has the molecule successfully entered the cells?

    • Action: This is the first question to answer. Use the functional assay described above. A positive control, such as a HaloPROTAC with known activity (e.g., HaloPROTAC3 from the literature), is crucial to validate your experimental system [2].
  • 2. Is the ternary complex forming productively?

    • Action: Review the linker design. The length and composition of the linker connecting the HaloTag ligand to the E3 ligase ligand are critical. Both excessively short and long linkers can hinder ternary complex formation due to steric clashes or a lack of positive cooperativity [2]. Testing a small series of analogs with different linker lengths can identify the optimal structure.
  • 3. Is the cellular context appropriate?

    • Action: Verify the expression and localization of your target protein and the recruited E3 ligase (e.g., VHL). Degradation efficiency varies significantly depending on the subcellular compartment housing the target (e.g., nucleus vs. Golgi) [1]. Also, confirm that your cell line expresses sufficient levels of the required E3 ligase.

Experimental Design for Deeper Investigation

For a more direct investigation, you could consider adapting the following advanced approaches, though they may require specialized tools.

  • Live-Cell Kinetic Tracking: As demonstrated in other PROTAC studies, using NanoBiT/Luciferase complementation assays (e.g., HiBiT tag) can track the kinetics of ternary complex formation and protein degradation in real-time in living cells [3]. Adapting this for a HaloTag fusion could provide direct insight into intracellular events.
  • Phenotypic Screening for E3 Binders: If the issue is poor recruitment of the endogenous E3 ligase, one reported strategy involves synthesizing and screening a library of potential E3 ligase binders conjugated to a chloroalkane moiety (HaloPROTACs in situ) to identify more effective recruiters for your cellular model [4].

References

HaloPROTAC-E degradation time course optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of HaloPROTACs

Understanding the mechanism is crucial for troubleshooting. HaloPROTACs are heterobifunctional molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to proteins fused with the HaloTag (HT), leading to the target's ubiquitination and proteasomal degradation [1].

The following diagram illustrates this multi-step process:

G HaloPROTAC HaloPROTAC Ternary_Complex Ternary Complex (POI/PROTAC/E3 Ligase) HaloPROTAC->Ternary_Complex  Recruits HaloTag HaloTagged Protein (POI) HaloTag->Ternary_Complex  Binds E3_Ligase VHL E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target  Ubiquitination Degradation Degradation by Proteasome Ubiquitinated_Target->Degradation

Key Considerations for Time-Course Optimization

Several factors from recent studies can significantly impact the efficiency and success of your degradation time course. Optimizing your experiment requires attention to the following cellular and molecular parameters [2] [3]:

Factor Impact on Degradation Efficiency Experimental Consideration
Target Protein Localization Efficiency varies by subcellular compartment. Cytoplasmic and nuclear targets are generally more amenable to degradation than those in Golgi or peroxisomes [2]. Determine the subcellular localization of your HaloTagged protein of interest (POI).
E3 Ligase Activity & Localization The local activity and expression of the recruited E3 ligase (e.g., VHL) is a critical limiting factor [2] [3]. Confirm the presence and activity of the required E3 ligase in your cell model.
Ternary Complex Stability A stable complex between the POI, PROTAC, and E3 ligase is necessary for efficient ubiquitination. This is influenced by the PROTAC's linker design and binding moieties [4]. Use positive controls (e.g., HaloTagged cytosolic proteins) to validate your HaloPROTAC batch and protocol.
Membrane & Spatial Barriers Degradation of membrane proteins can be challenging. A 2025 study found HaloPROTAC3 could not recruit VHL or trigger degradation of a HaloTagged protein on a parasitophorous vacuole membrane [1]. If your target is a membrane protein, its specific cellular context may present a barrier to degradation.

General Experimental Protocol

Here is a detailed methodology for a HaloPROTAC degradation time-course experiment, synthesized from current literature and best practices.

1. Pre-experiment Validation and Cell Preparation

  • Validate Your System: Use a cell line expressing a soluble HaloTagged fluorescent protein (e.g., HaloTag-GFP) as a positive control. Treat with HaloPROTAC to confirm the system is working, observing a loss of fluorescence over time [1].
  • Culture and Plate Cells: Culture your cells (e.g., Huh7 hepatoma cells or your specific cell model) under standard conditions. Plate them onto multi-well plates or dishes suitable for imaging or protein harvesting. Allow cells to adhere and reach the desired confluence (typically 60-80%) [1].

2. HaloPROTAC Treatment and Time-Course Setup

  • Prepare Working Solution: Dilute HaloPROTAC-E (often used in the 1-10 µM range [1]) from a stock solution into pre-warmed serum-free or complete medium.
  • Administer Treatment: Replace the cell culture medium with the HaloPROTAC-containing medium. Include control wells with DMSO vehicle only.
  • Define Time Points: Based on the positive control data and literature, collect samples at multiple time points. A typical experiment might include points at 1, 2, 4, 8, 12, and 24 hours post-treatment to capture the onset, peak, and duration of degradation.

3. Sample Analysis and Detection

  • Western Blotting: This is the most common method to quantify degradation.
    • Harvest Samples: Lyse cells at each pre-determined time point.
    • Perform Western Blot: Probe the membrane with an antibody against your POI or the HaloTag itself.
    • Quantify: Measure band intensity and normalize to a loading control (e.g., GAPDH, Actin). Calculate the percentage of protein remaining at each time point relative to the DMSO control.
  • Imaging-Based Assays: If your HaloTagged protein is fluorescent.
    • Image Live or Fixed Cells: Use fluorescence microscopy to visualize the protein directly at different time points.
    • Quantify Fluorescence: Measure mean fluorescence intensity per cell, normalized to the DMSO control.

Frequently Asked Questions (FAQs)

Q1: I see no degradation in my time-course experiment. What could be wrong?

  • Answer: First, run your positive control (soluble HaloTagged protein). If that works, the issue is likely target-specific. Consider:
    • Localization: Is your target in a compartment with low E3 ligase activity or accessibility? [2]
    • Membrane Barrier: Is it an integral membrane protein? Spatial constraints may prevent ternary complex formation [1].
    • PROTAC Potency: Confirm the concentration and activity of your this compound batch.

Q2: My degradation is incomplete (e.g., only 60%). How can I improve the Dmax (maximum degradation)?

  • Answer: Incomplete degradation is common. You can try:
    • Titrating the PROTAC: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to find the optimal dose.
    • Optimizing the Time Course: The peak of degradation may occur at a specific time. Extend your time points or sample more frequently.
    • Checking Protein Turnover: If the target has a high innate synthesis rate, a faster-acting or more potent PROTAC may be needed.

Q3: The degradation efficiency varies widely between my different HaloTagged constructs. Why?

  • Answer: This is expected. The local protein environment, folding, and accessibility of lysine residues for ubiquitination are unique to each target protein and significantly influence its "degradability" [4] [2]. There is no one-size-fits-all time course or efficiency.

References

HaloPROTAC-E concentration response curve DC50

Author: Smolecule Technical Support Team. Date: February 2026

HaloPROTAC-E Quantitative Degradation Data

The table below summarizes the core degradation activity data for this compound, as reported in the literature [1] [2].

Parameter Value Experimental Context
DC₅₀ 3-10 nM HEK293 cells with endogenously tagged Halo-VPS34 or SGK3-Halo [2].
Dₘₐₓ (Max Degradation) ~95% Observed for Halo-tagged SGK3 after 48 hours of treatment [2].
Kinetics (Rapid Effect) ~50% degradation after 30 min Observed for Halo-tagged SGK3 [2].
Molecular Weight 790.41 g/mol [1]
CAS Number 2365478-58-4 [1]

Experimental Protocol & Workflow

Here is a detailed methodology for a typical experiment assessing this compound-induced degradation, based on the study that used CRISPR/Cas9 to create the necessary cell models [2].

Cell Line Preparation and Validation
  • CRISPR/Cas9 Knock-in: Generate cell lines (e.g., HEK293) where the gene for your protein of interest (POI), such as VPS34 or SGK3, is endogenously tagged with HaloTag7 at its N- or C-terminus [2].
  • Validation: Confirm the knock-in and protein function through:
    • DNA sequencing of the modified locus [2].
    • Immunoblotting to verify expression of the fusion protein [2].
    • Fluorescence microscopy using a HaloTag TMR Ligand to confirm the fusion protein localizes correctly (e.g., to endosomes for VPS34 and SGK3) [2].
    • Functional assays to ensure the tag does not interfere with protein activity (e.g., immunoprecipitation to check complex stability for VPS34) [2].
Degradation Assay and Analysis
  • Treatment: Treat the knock-in cells with a range of this compound concentrations (e.g., from 0 to 1000 nM) for a defined period (e.g., 48 hours for steady-state analysis, or a time course from 30 minutes to 48 hours for kinetics) [2].
  • Control Groups: Always include:
    • Negative Control: Cells treated with vehicle (e.g., DMSO).
    • Pathway Controls: Cells co-treated with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor to confirm that degradation is proteasome-dependent [3].
    • Ligand Competition: Use the parent E3 ligase ligand (e.g., VH298) as a competitor to validate specificity [3].
  • Quantification: Measure remaining POI levels using techniques like western blotting or, for higher throughput, HiBiT split-luciferase systems [4] [3].
  • Data Fitting: Plot the percentage of protein degradation against the log of the this compound concentration. The DC₅₀ is the concentration that induces half of the maximum degradation (Dₘₐₓ) [5].

This experimental workflow can be visualized as follows:

halo_protac_workflow This compound Experimental Workflow Start Start: Obtain HaloTag7 Knock-in Cell Line Validate Validate Cell Line: - DNA Sequencing - Immunoblot - Microscopy Start->Validate Treat Treat with this compound + Control Groups Validate->Treat Harvest Harvest Cells and Lyse Treat->Harvest Quantify Quantify Target Protein Levels Harvest->Quantify Analyze Fit Concentration- Response Curve Quantify->Analyze End Determine DC₅₀ & Dₘₐₓ Analyze->End

Troubleshooting Common Issues in Concentration-Response Curves

PROTAC data often deviates from standard sigmoidal curves. Here are key challenges and solutions, derived from both the specific this compound study and general PROTAC literature.

Issue Possible Cause Troubleshooting Guide
Non-Sigmoidal or Biphasic Curves Hook Effect: At very high concentrations, HaloPROTAC molecules form binary complexes with either the POI or the E3 ligase alone, failing to form the productive ternary complex needed for degradation [4] [5]. - Test a wider range of concentrations to characterize the hook effect. Use curve-fitting models like Changepoint Gaussian Processes that can handle this complexity without manually omitting data points [5].

| High Basal Degradation or Off-target Effects | - Cytotoxicity from the POI ligand itself can cause protein degradation independent of the intended pathway [3].

  • Incomplete specificity of the HaloPROTAC system. | - Perform cytotoxicity assays (e.g., CellTiter-Glo) in parallel [3].
  • Use quantitative global proteomics to assess selectivity. The this compound study confirmed high selectivity by this method [2].
  • Include critical negative controls (E3 ligase competitor, proteasome inhibitor) [3]. | | Poor Degradation Efficacy | - Inefficient Ternary Complex formation due to suboptimal linker length or chemistry [4].
  • The target protein has a very fast re-synthesis rate [4]. | - If designing new analogues, explore different linkers and E3 ligase ligands.
  • Investigate the protein's half-life. A protein with a fast turnaround may be less ideal for degradation strategies [4]. |

The following diagram illustrates the molecular mechanism of this compound and the common "hook effect":

halo_mechanism This compound Mechanism and Hook Effect cluster_hook Hook Effect: High [this compound] Halo This compound Molecular Glue Ternary Productive Ternary Complex Halo->Ternary Brings Together POI Target Protein (HaloTag7 Fusion) POI->Ternary  Binds E3 E3 Ubiquitin Ligase (VHL) E3->Ternary  Binds Deg Target Protein Ubiquitination & Degradation Ternary->Deg Halo_h High Concentration of This compound Binary1 Ineffective POI-PROTAC Binary Complex Halo_h->Binary1 Binary2 Ineffective E3-PROTAC Binary Complex Halo_h->Binary2 POI_h Target Protein POI_h->Binary1 E3_h E3 Ligase E3_h->Binary2

References

HaloPROTAC-E HaloTag fusion protein detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

HaloPROTAC-E Performance & Specificity

The following table summarizes the quantitative data available for this compound from a key study that evaluated its effectiveness in degrading endogenous HaloTag fusion proteins [1].

Target Protein DC₅₀ (Potency) Dₘₐₓ (Max Degradation) Kinetics (50% Degradation) Key Finding on Specificity
SGK3-Halo (C-terminal tag) 3 nM ~95% ~30 minutes Remarkably selective; only degraded the Halo-tagged endogenous VPS34 complex with no other significant off-targets [1].
Halo-VPS34 (N-terminal tag) 10 nM Not explicitly stated Not explicitly stated Same as above [1].

Detailed Experimental Protocol

This protocol is adapted from the study that demonstrated the potent degradation of endogenous Halo-VPS34 and SGK3-Halo proteins [1].

Methodology for Degradation Assay using this compound

  • Cell Line Preparation: The experiment used HEK293 cell lines where the HaloTag7 was knocked into the endogenous locus of either VPS34 (N-terminal fusion) or SGK3 (C-terminal fusion) using CRISPR/Cas9 genome editing technology [1].
  • Treatment with this compound:
    • Cells are treated with varying concentrations of this compound to establish a dose-response curve (for DC₅₀ calculation). The study found maximal effects in the range of 3-10 nM [1].
    • For time-course experiments, treatment with this compound can lead to significant degradation (∼50%) within 30 minutes [1].
  • Validation of Degradation:
    • Immunoblotting (Western Blot): This is the primary method to confirm protein knockdown. Cell lysates are analyzed using antibodies against the target protein (e.g., VPS34 or SGK3) to visualize the reduction in protein levels [1].
    • Functional Assay: To confirm the biological impact of degradation, the phosphorylation status of NDRG1 (a downstream substrate of SGK3) can be assessed by immunoblotting. Successful degradation of SGK3-Halo should block NDRG1 phosphorylation [1].
  • Confirming Mechanism: To verify that degradation occurs via the proteasome, a control experiment can be performed using a proteasome inhibitor like MG132. The inhibitor should hinder the degradation of the HaloTagged protein [1].

Frequently Asked Questions

Q1: What is the difference between HaloPROTAC3 and this compound? A1: this compound is an optimized version that incorporates a high-affinity VHL binder called VH298. This improvement makes this compound more potent and effective than the earlier HaloPROTAC3, inducing greater steady-state degradation of target proteins like VPS34 at lower concentrations (DC₅₀ of 10 nM for this compound vs. >100 nM for HaloPROTAC3) [1].

Q2: My HaloTagged protein is not being degraded by HaloPROTACs. What could be wrong? A2: Consider these potential issues based on the PROTAC mechanism:

  • Subcellular Localization: The target protein's location matters. The E3 ligase (VHL) and the proteasome are primarily cytosolic and nuclear. A HaloTagged protein sequestered in a different compartment may not be accessible for degradation [2].
  • Inefficient Ternary Complex Formation: The linker length in the HaloPROTAC is critical. If it's too short or too long, it can prevent the simultaneous binding of the HaloTag and the E3 ligase, failing to form the productive complex needed for ubiquitination [3].
  • Protein is not a Suitable Substrate: Some proteins, particularly those embedded in certain membranes, may be inherently resistant to the ubiquitin-proteasome system. A study noted that HaloPROTAC3 could bind to a HaloTagged protein on the parasitophorous vacuole membrane of Plasmodium but failed to recruit VHL or trigger its degradation [4].

HaloTag Fusion Protein Detection

The sensitivity for detecting a HaloTag fusion protein is not determined by HaloPROTACs themselves, but by the fluorescent or functional ligands you use for labeling.

  • The HaloTag Technology platform is designed for this purpose. You can use bright, photostable Janelia Fluor (JF) dyes with the HaloTag to achieve high signal-to-noise ratio for sensitive detection in live cells, even with super-resolution microscopy [5].
  • The basic principle is that the HaloTag protein forms a specific covalent bond with a chloroalkane-functionalized ligand, allowing for highly specific labeling of your fusion protein [6] [5].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Degradation Incorrect subcellular localization [4] [2]. Verify the localization of your HaloTagged protein is compatible with the VHL/proteasome system.
Inefficient ternary complex [3]. If possible, test HaloPROTACs with different linker lengths.
Incomplete Degradation HaloPROTAC concentration is too low. Perform a full dose-response curve to find the optimal DC₅₀ for your system [1].
Not all alleles are tagged in a polyploid cell line [1]. Use a clonal cell line confirmed by sequencing to be homozygous for the HaloTag knock-in.
High Background in Detection Non-specific binding of fluorescent ligand. Implement a wash step after labeling to remove unbound ligand [6].
Unexpected Cellular Effects Off-target degradation. This compound has been shown to be highly selective [1]. Always include a negative control (e.g., an inactive enantiomer, ent-HaloPROTAC3) to confirm on-target effects [3].

This compound Degradation Mechanism

The following diagram illustrates the mechanism by which this compound induces the degradation of a HaloTag fusion protein.

halo_protac_mechanism cluster_cell Intracellular Space HaloFusion HaloTag Fusion Protein VHL VHL E3 Ubiquitin Ligase Proteasome 26S Proteasome HaloPROTAC_E This compound TernaryComplex HaloPROTAC_E->TernaryComplex TernaryComplex->HaloFusion  Binds TernaryComplex->VHL  Recruits TernaryComplex->Proteasome Ubiquitinated Protein Delivery

References

HaloPROTAC-E selectivity global quantitative proteomics

Author: Smolecule Technical Support Team. Date: February 2026

What is the Selectivity Profile of HaloPROTAC-E?

Quantitative global proteomic analysis demonstrates that this compound is remarkably selective. In a study targeting endogenously Halo-tagged VPS34, this compound induced degradation only of the Halo-tagged VPS34 and its direct complex partners, with no other significant off-target degradation observed [1].

The table below summarizes the key selectivity and potency data for this compound from the study:

Parameter Value / Finding Experimental Context
DC₅₀ (Half-maximal degradation concentration) 3–10 nM [1] Degradation of Halo-tagged SGK3 and VPS34 in HEK293 cells.
Maximum Degradation (Dₘₐₓ) ~95% at 48 hours [1] Depletion of Halo-tagged SGK3.
Kinetics ~50% degradation after 30 minutes [1] Depletion of Halo-tagged SGK3.
Selectivity (Proteomics) Only the endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14) was significantly degraded. No other proteins showed significant degradation [1] Quantitative global proteomics on Halo-VPS34 knock-in HEK293 cells.

This high selectivity is attributed to the necessity of forming a ternary complex between this compound, the HaloTag7-fused protein of interest, and the E3 ligase machinery (VHL). The degradation is specific to the tagged protein and its stable interactors [1].


Experimental Protocol: Assessing Degradation and Selectivity

This protocol summarizes the key methodology used to generate the data above [1].

1. Cell Line Generation via CRISPR/Cas9

  • Objective: Create cell lines with endogenous proteins tagged with HaloTag7.
  • Method: Use CRISPR/Cas9 to insert the HaloTag7 sequence into the locus of the gene of interest (e.g., VPS34 or SGK3) in HEK293 cells.
  • Key Consideration: Tag placement (N- or C-terminal) can impact protein function and must be validated. For instance, SGK3 was tagged at the C-terminus to avoid disrupting its N-terminal PX domain [1].

2. Validation of Tagged Cell Lines

  • Functionality Check: Confirm the HaloTag fusion does not interfere with protein function, localization, or complex formation. The study used:
    • Immunofluorescence: Co-localization with known markers (e.g., Rab5 for endosomal proteins) using a fluorescent HaloTag ligand [1].
    • Immunoprecipitation & Immunoblotting: Verify that the Halo-tagged protein still interacts with its known binding partners (e.g., VPS15, Beclin1 for VPS34) [1].

3. Degradation Assay

  • Treatment: Treat knock-in cells with this compound over a range of concentrations and time points.
  • Analysis: Assess degradation efficiency typically via immunoblotting to measure the remaining levels of the target protein over time. Downstream functional effects can also be measured (e.g., phosphorylation of SGK3 substrate NDRG1) [1].

4. Global Quantitative Proteomics for Selectivity

  • Objective: Systematically identify all proteins whose abundance changes upon this compound treatment to confirm on-target efficacy and rule out off-target effects.
  • Method: Use mass spectrometry-based quantitative proteomics (e.g., TMT or SILAC) to compare the proteome of this compound-treated cells versus vehicle-treated control cells.
  • Key Advantage: This untargeted approach provides an unbiased assessment of selectivity across thousands of proteins [1].

Troubleshooting Common Issues

Here are solutions to common problems researchers might face when using the HaloPROTAC system.

Problem Possible Cause Solution & Explanation
Insufficient Degradation Inefficient ternary complex formation; suboptimal tag placement. Verify tag placement does not disrupt functional domains [1]. Titrate this compound concentration (typical DC₅₀ 3-10 nM) and extend treatment time (up to 48 hours) [1].
Off-target Effects in Proteomics Non-specific degradation. The high selectivity of this compound suggests off-targets are unlikely. Use a non-targeting HaloPROTAC (no E3 ligase binder) as a critical control to identify effects from the tag or linker.
Altered Protein Localization/Function HaloTag interfering with protein. Always validate the knock-in cell line. Check localization vs. wild-type and confirm known interactions remain intact [1].

This compound Mechanism and Experimental Workflow

The following diagrams illustrate the core mechanism of this compound and the key experimental steps for validating its selectivity.

Diagram 1: this compound Mechanism of Action

halo_protac_mechanism HaloPROTAC_E This compound HaloPROTAC_E->HaloPROTAC_E  Recycled Ternary_Complex Ternary Complex HaloPROTAC_E->Ternary_Complex HaloTag HaloTag7- fused POI HaloTag->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI  Ubiquitination Degraded_POI Degraded POI (by Proteasome) Ubiquitinated_POI->Degraded_POI

Diagram 2: Experimental Workflow for Selectivity Validation

experimental_workflow Step1 1. Generate HaloTag7 Knock-in Cell Line Step2 2. Validate Function & Localization Step1->Step2 Step3 3. Treat with This compound Step2->Step3 Step4 4. Assess Degradation (Immunoblot) Step3->Step4 Step5 5. Global Quantitative Proteomics Step4->Step5 Result Result: Confirm High Selectivity Step5->Result

References

HaloPROTAC-E troubleshooting low degradation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Degradation Efficiency

Here are the common causes and solutions for low HaloPROTAC-E efficiency, summarized from current literature.

Potential Cause Evidence/Symptoms Recommended Action & Experimental Validation
Slow Degradation Kinetics [1] Protein levels drop significantly at 24h but not at earlier time points (e.g., 1h or 6h). Extend treatment time and perform a full time-course experiment (e.g., 1, 6, 24 hours).
Low HaloTag Fusion Protein Expression Failure to detect the fusion protein via Western blot. Confirm protein expression with Western blot. Use live-cell imaging with HaloTag ligands [2].
Suboptimal E3 Ligase Activity Degradation is inefficient even with confirmed target expression. Check VHL expression (Western blot). Consider using cell lines with validated VHL activity.
Incorrect Target Localization [3] Target is in compartments like Golgi, peroxisomes, or lysosomes where HaloPROTAC activity may be low. Confirm subcellular localization of your HaloTag fusion protein via imaging.
Proteasome Impairment Accumulation of polyubiquitinated proteins, lack of degradation despite confirmed ubiquitination. Test proteasome activity with a control substrate (e.g., MG132).
Ligand Toxicity [1] Reduced cell proliferation or viability in control cells treated with this compound. Perform a cell viability assay (e.g., MTT, Live/Dead) alongside degradation experiments.

Experimental Protocols for Key Validation Steps

To effectively troubleshoot, you need to validate the ternary complex formation and the functionality of the ubiquitin-proteasome system.

Protocol 1: Confirming Ternary Complex Formation & Ubiquitination

This protocol is crucial for determining if the issue is upstream (binding and ubiquitination) or downstream (proteasomal degradation) of the proteasome.

  • Cell Transfection & Treatment: Use cells expressing your HaloTagged protein of interest.
  • PROTAC Treatment: Treat cells with this compound (e.g., 1 µM) for a few hours. Include a control with MG132 (10 µM) to inhibit the proteasome and "trap" ubiquitinated species.
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide) to preserve ubiquitin chains.
  • Immunoprecipitation: Use beads conjugated with a HaloTag ligand (e.g., HaloTag PEG ligand) to pull down the HaloTag fusion protein and its associated complexes.
  • Western Blot Analysis: Probe the blot with:
    • Anti-Ubiquitin Antibody: A smeared pattern at high molecular weights indicates successful ubiquitination of the target protein.
    • Anti-VHL Antibody: This confirms the physical recruitment of the E3 ligase to the target, indicating a productive ternary complex.
Protocol 2: Workflow for Systematic Diagnosis

The following diagram outlines a logical path to isolate the specific problem in your experiment.

G Start Low Degradation Efficiency Step1 Confirm HaloTag Fusion Protein Expression (Western Blot / Imaging) Start->Step1 Step2 Verify Subcellular Localization (Fluorescence Imaging) Step1->Step2 Expression OK OutcomeA Issue Identified: See Table for Solutions Step1->OutcomeA No Expression Step3 Test Ternary Complex Formation & Ubiquitination (Co-IP + Ubiquitin Blot) Step2->Step3 Localization OK OutcomeB Issue Identified: See Table for Solutions Step2->OutcomeB Problematic Location Step4 Check Proteasome Function (MG132 Control Experiment) Step3->Step4 Ubiquitination OK OutcomeC Issue Identified: See Table for Solutions Step3->OutcomeC No Ubiquitination Step5 Assess Cell Viability Under PROTAC Treatment (MTT Assay) Step4->Step5 Proteasome OK OutcomeD Issue Identified: See Table for Solutions Step4->OutcomeD Proteasome Impaired OutcomeE Issue Identified: See Table for Solutions Step5->OutcomeE Toxicity Observed

Key Considerations for HaloPROTAC Experiments

  • Kinetics are Inherently Slower: A systematic comparison of degron technologies found that HaloPROTAC exhibits substantially slower degradation kinetics compared to other systems like OsTIR1-based AID. If your assay endpoint is too early, you may miss the degradation effect [1].
  • Ligand Toxicity: The same study noted that commonly used doses of HaloPROTAC can substantially reduce cell proliferation. This cytotoxicity can confound your degradation results and must be controlled for [1].
  • Use Validated Positive Controls: Whenever possible, include a HaloTagged protein with known robust degradation response to this compound. This confirms that your entire system (ligands, E3 ligases, proteasome) is functioning correctly.

References

HaloPROTAC-E membrane protein degradation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on HaloPROTACs

  • What are HaloPROTACs and how do they work? HaloPROTACs are heterobifunctional molecules that recruit the E3 ubiquitin ligase VHL to a HaloTag7 fusion protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein of interest (POI) [1] [2].

  • Can HaloPROTACs degrade membrane proteins? While HaloPROTACs are designed to be a general degradation tool, recent evidence indicates they may fail to degrade certain membrane protein constructs. A 2025 study showed that HaloPROTAC3 could not degrade a HaloTagged parasitophorous vacuole membrane protein (UIS4) in Plasmodium parasites, despite binding to the tag. The failure was attributed to an inability to recruit the VHL ligase and trigger ubiquitination at the membrane surface [3].

  • What is the typical potency of HaloPROTAC3? HaloPROTAC3 is a highly potent degrader. In cellular models using soluble GFP-HaloTag7, it achieved a DC50 (half-maximal degradation concentration) of 19 ± 1 nM and up to 90% degradation [1].

  • What is a critical control for HaloPROTAC experiments? The enantiomer control (e.g., ent-HaloPROTAC3) is essential. This molecule has identical physical properties but cannot bind VHL. Its lack of degradation activity confirms that the effect is VHL-dependent and not due to non-specific or off-target effects [1].

Troubleshooting Guide: When Degradation Fails

The following table outlines common issues and their potential solutions, informed by the challenges documented in recent literature.

Problem & Symptoms Potential Causes Recommended Solutions & Validation Steps

| No degradation of membrane protein [3] | • Inaccessible ternary complex: Membrane environment physically blocks VHL recruitment. • Wrong linker length: Optimal distance not achieved for this specific target. • Lack of ubiquitination: Essential lysine residues not available or accessible on the target. | • System Validation: Confirm the HaloPROTAC and cellular UPS are functional by co-expressing a soluble HaloTagged protein (e.g., GFP) as a positive control [3]. • VHL Recruitment Assay: Use techniques like FRET or proximity ligation to check if HaloPROTAC binding successfully recruits VHL to the membrane-bound tag [3]. • Try different linkers: If designing new PROTACs, test a small library with varying linker lengths and compositions [1]. | | Low degradation efficiency (applies to all targets) | • Suboptimal PROTAC concentration: Too low (ineffective) or too high (causing "hook effect"). • Low affinity for VHL: Weaker VHL ligands reduce efficacy. • Poor cellular permeability: PROTAC not reaching intracellular targets effectively. | • Dose-Response Curve: Treat cells with a range of concentrations (e.g., 1 nM to 10 µM) to find the optimal dose and check for the hook effect, where high concentrations reduce efficacy [1]. • Check VHL ligand affinity: Use a PROTAC with a high-affinity VHL ligand (e.g., VHL IC50 ~0.54 µM for HaloPROTAC3) [1]. • Verify mechanism: Use the ent-HaloPROTAC3 control and co-treatment with proteasome inhibitors (e.g., MG132) to confirm on-target, proteasome-dependent degradation [1]. | | High non-specific toxicity or off-target effects | • Unintended degradation of endogenous proteins. • Occupancy-based pharmacology of the warhead. | • Use the enantiomer control (ent-HaloPROTAC3) to distinguish specific degradation from other toxic effects [1]. • Confirm on-target effect by showing rescue of phenotype in cells lacking the HaloTagged protein. |

Key Experimental Data and Protocols

For your experimental planning, here is a summary of quantitative data from foundational research and a detailed protocol for a degradation assay.

Table 1. Efficacy and Binding Data of Selected HaloPROTAC Molecules [1]

Compound Name VHL Ligand Linkage Maximal Degradation (%) DC50 (nM) VHL Binding (IC50)
HaloPROTAC3 Phenol 90 ± 1 19 ± 1 0.54 ± 0.06 µM
HaloPROTAC2 Acyl Amine ~70 Not Reported Not Reported
HaloPROTAC9 (Lower VHL affinity) Phenol ~45 Not Reported Significantly Weaker
*ent*-HaloPROTAC3 (Enantiomer control) Phenol No significant degradation N/A No detectable binding

Protocol: Basic Flow Cytometry-Based Degradation Assay [1]

This protocol is adapted from the seminal study and is ideal for quantitative and relatively high-throughput assessment of HaloPROTAC efficacy on HaloTag7 fusion proteins.

  • Cell Line Generation:

    • Generate a stable cell line (e.g., HEK 293) expressing your protein of interest fused to HaloTag7. A soluble fluorescent protein like GFP can be included in the fusion for easy detection.
  • PROTAC Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.
    • Prepare a dilution series of your HaloPROTAC (e.g., from 1 nM to 10 µM) in the cell culture medium. Include a well with 1-10 µM ent-HaloPROTAC3 as a critical negative control.
    • Treat cells for a predetermined period (e.g., 24 hours).
  • Sample Analysis:

    • Harvest the cells and resuspend them in an appropriate buffer for flow cytometry.
    • Using a flow cytometer, measure the mean fluorescence intensity (MFI) of the GFP channel for each sample. A decrease in MFI indicates degradation of the HaloTagged fusion protein.
  • Data Calculation:

    • Normalize the MFI of treated samples to the MFI of the DMSO-treated control cells.
    • Plot normalized MFI (or % degradation) against the log of the PROTAC concentration to generate a dose-response curve and calculate the DC50 value.

Scientific Background and Mechanism

To better understand the points of failure, the following diagrams illustrate the intended mechanism of HaloPROTACs and the specific challenge encountered with membrane proteins.

Diagram 1: Intended Mechanism of HaloPROTAC Action

This diagram visualizes the successful degradation pathway for soluble proteins [1] [2].

successful_degradation PROTAC HaloPROTAC3 Ternary Ternary Complex PROTAC->Ternary  Binds HaloTag HaloTag7 Fusion Protein HaloTag->Ternary  Recruited VHL VHL E3 Ligase VHL->Ternary  Recruited Ub Ubiquitination Ternary->Ub  Induces Deg Proteasomal Degradation Ub->Deg  Leads to

Diagram 2: Documented Failure in Membrane Protein Degradation

This diagram illustrates the specific failure mechanism reported in the 2025 study, where the context of a parasitophorous vacuole membrane prevented degradation [3].

membrane_failure PROTAC HaloPROTAC3 Bind Binding Occurs PROTAC->Bind  Binds to Tag UIS4HT UIS4-HaloTag (Membrane Protein) UIS4HT->Bind VHL VHL E3 Ligase NoRecruit No VHL Recruitment Bind->NoRecruit  Membrane Environment NoUb No Ubiquitination NoRecruit->NoUb NoDeg No Degradation NoUb->NoDeg

References

HaloPROTAC-E vs HaloPROTAC3 degradation efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data and Workflow

The following table expands on the key experimental findings from the head-to-head comparison, which utilized a rigorous methodology involving CRISPR/Cas9 gene editing [1].

Experimental Aspect HaloPROTAC3 Performance HaloPROTAC-E Performance
Target Protein: VPS34 Less potent and induced less steady-state degradation [1] More potent; achieved greater steady-state degradation [1]
Target Protein: SGK3 Data not provided in study DC₅₀ ~5 nM; achieved ~50% degradation after 30 minutes and ~95% (Dmax) at 48 hours [1]
Degradation Kinetics Data not provided in study Rapid; ~50% degradation of SGK3-Halo achieved after 30 minutes of treatment [1]
Functional Knockdown Data not provided for this comparison Effective; degradation of SGK3-Halo blocked phosphorylation of its downstream substrate, NDRG1 [1]
Proteome-Wide Selectivity Data not provided for this comparison Highly selective; quantitative global proteomics revealed degradation only of the Halo-tagged VPS34 complex with no other significant off-targets [1]

The experimental workflow used to generate this comparative data is summarized in the diagram below. This process ensures that the tagged proteins are expressed at endogenous levels from their native promoters, which is crucial for physiologically relevant results [1] [2].

cluster_workflow HaloPROTAC Efficiency Comparison Workflow Start Wild-type Cell Line Step1 CRISPR/Cas9 Gene Editing Start->Step1 Start->Step1 Step2 HaloTag Knock-in Cell Line Step1->Step2 Step1->Step2 Step3 Treatment with This compound or HaloPROTAC3 Step2->Step3 Step2->Step3 Step4 Quantitative Analysis Step3->Step4 Step3->Step4 Result Efficiency Comparison Step4->Result Step4->Result

Interpretation and Researcher Guidance

The evidence indicates that this compound is a more advanced and potent tool than HaloPROTAC3 for degrading endogenously Halo-tagged proteins.

  • Mechanistic Insight: The superior performance of this compound is attributed to its incorporation of VH298, a high-affinity VHL ligand, which enhances the efficiency of recruiting the cellular degradation machinery [1].
  • Recommendation for Researchers: For new experiments requiring the most rapid and complete protein knockdown, This compound appears to be the preferable choice based on the available comparative data. However, HaloPROTAC3 remains a validated and widely used tool, with extensive protocols available for its application, particularly when absolute maximum potency is not the primary critical factor [2] [3].

References

HaloPROTAC-E dTAG-13 degradation rate comparison

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Rate & Efficiency Comparison

Feature HaloPROTAC-E dTAG-13
Target System HaloTag7 fusion proteins [1] FKBP12F36V fusion proteins [2] [3]
Recruited E3 Ligase VHL [1] CRBN (Cereblon) [2] [3]
DC50 (Potency) 3–10 nM (for SGK3 and VPS34) [1] ~1-10 nM (varies by target and cellular context) [2] [3]
Dmax (Efficacy) ~95% (for HaloTag-SGK3) [1] Varies by target; can achieve >90% [2] [3]
Kinetics (Speed) ~50% degradation after 30 minutes; maximal degradation at 48 hours [1] Rapid degradation; ~50% degradation of FKBP12F36V-Nluc in under 1 hour [2]
Key Advantage High selectivity; minimal off-target degradation in proteomics studies [1] Well-characterized, versatile system effective in vitro and in vivo [2] [3]

A 2025 systematic comparison of degron technologies highlighted a critical practical difference: treatment with 1 µM dTAG-13 was observed to substantially reduce cell proliferation in hiPSCs, whereas this compound's ligand (VPS34-IN1, used in its characterization) did not show this effect on proliferation in its study [1] [4]. This suggests that dTAG-13's impact on cell health may need to be controlled for in phenotypic assays.

Experimental Protocols for Comparison

To ensure the data you are comparing was generated under consistent conditions, here are the core methodologies used in the key studies.

Protocol for this compound Degradation Assay [1]
  • Cell Line Engineering: Use CRISPR/Cas9 to endogenously tag the protein of interest (e.g., SGK3 or VPS34) with the HaloTag7 at its N- or C-terminus in HEK293 cells.
  • Treatment: Treat the knock-in cells with this compound at various concentrations (e.g., from 1 nM to 1 µM) for a time course (e.g., 30 minutes to 48 hours).
  • Assessment of Degradation:
    • Immunoblotting: Analyze whole-cell lysates with antibodies against the target protein to determine degradation efficiency (Dmax) and potency (DC50).
    • Functional Assay: For SGK3, degradation can be confirmed by measuring downstream phosphorylation of its substrate, NDRG1, via immunoblot.
  • Specificity Confirmation: Global proteomic analysis can be performed to verify that no other proteins are significantly degraded.
Protocol for dTAG-13 Degradation Assay [2] [3]
  • System Setup: Express the protein of interest as a fusion with FKBP12F36V, either via transgene expression or CRISPR-mediated knock-in.
  • Dual-Luciferase Reporter Assay: For quantitative potency assessment, a common method is to use a construct expressing the FKBP12F36V fused to NanoLuciferase (Nluc) on a multicistronic mRNA with a control firefly luciferase (Fluc). The Nluc/Fluc ratio provides a degradation measurement independent of transcriptional effects.
  • Treatment and Analysis: Treat the engineered cells with a dose range of dTAG-13 (e.g., 1 nM to 1 µM) for a time course (e.g., 1 to 24 hours).
    • Measure luciferase activity to calculate DC50.
    • Alternatively, use immunoblotting with an HA-tag on the Nluc fusion to visually confirm and quantify degradation.
  • Control for Specificity: Use isogenic CRBN-deficient cells (CRBN-/-) to confirm that degradation is dependent on the recruited E3 ligase.

Workflow for Targeted Protein Degradation

The following diagram illustrates the general experimental workflow for using these chemical degraders, from system setup to validation.

cluster_1 1. System Setup cluster_2 2. Treatment & Kinetics cluster_3 3. Efficiency Validation Start Start Experimental Workflow A1 Choose Degradation System Start->A1 A2 Engineer Cell Line: Fuse protein of interest with HaloTag7 or FKBP12F36V A1->A2 B1 Apply Degrader: This compound or dTAG-13 A2->B1 B2 Conduct Time-Course Assay B1->B2 C1 Quantify Degradation: Western Blot, Luciferase Assay or Proteomics B2->C1

Key Selection Insights

  • For Rapid, High-Efficiency Degradation of Endogenous Proteins: this compound presents a strong option with its exceptionally fast onset of action (50% degradation in 30 minutes) and high potency (low nM range) demonstrated for endogenous targets like SGK3 and VPS34 [1].
  • For a Well-Established, Versatile System with In Vivo Utility: dTAG-13 is an excellent choice. Its system is highly versatile, has been successfully used to degrade a wide range of oncoproteins and transcription factors, and has well-documented efficacy in mouse models [2] [3].
  • To Minimize Confounding Cellular Phenotypes: Be mindful that a 2025 study noted dTAG-13 at 1 µM could reduce cell proliferation in sensitive cell types like hiPSCs, independent of its degradation effect [4]. This requires careful control design in functional studies.

References

HaloPROTAC-E NanoTAC catalytic efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Objective Comparison: HaloPROTAC-E vs. NanoTACs

The table below summarizes the core characteristics of each system based on published data.

Feature This compound NanoTACs
Targeted Tag HaloTag7 (33 kDa) [1] [2] NanoLuc (19 kDa) [2]
Recruited E3 Ligase VHL (CRL2VHL complex) [1] CRBN (CRL4CRBN complex) [2]
Binding Mechanism Irreversible, covalent [2] Reversible, non-covalent [2]
Catalytic Nature Non-catalytic (stoichiometric) [2] Catalytic (sub-stoichiometric) [2]
Reported Potency (DC₅₀) 3-10 nM (for HaloTag-SGK3/VPS34) [1] Not explicitly stated; achieves ~80% degradation at 100 nM in a reporter system [2]
Maximal Degradation (Dₘₐₓ) ~95% [1] ~80% (for the best-performing NC4 compound in a reporter system) [2]
Key Advantage High potency and maximal degradation; well-established for endogenous proteins [1] Catalytic efficiency; smaller tag size; luminescence reporter capability [2]
Key Limitation Consumed during reaction; larger tag may perturb protein function [2] Generally lower degradation efficiency compared to other systems like dTAG [2]

Mechanisms of Action at a Glance

The following diagrams illustrate the fundamental difference in how this compound and NanoTACs operate to degrade their target proteins.

halo_protac_mechanism This compound: Non-Catalytic Degradation HaloPROTAC This compound VHL VHL (E3 Ligase) HaloPROTAC->VHL Binds reversibly HaloTag HaloTag7- Fusion Protein HaloPROTAC->HaloTag Binds covalently     VHL->HaloTag Ubiquitination Ub ... HaloTag->Ub Degraded by Proteasome

The this compound mechanism forms a non-catalytic, stoichiometric complex. It covalently and irreversibly binds to the HaloTag7-fusion protein while simultaneously recruiting the VHL E3 ubiquitin ligase. This leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. Because the bond is covalent, one this compound molecule is consumed for each target protein molecule degraded [2].

nano_tac_mechanism NanoTAC: Catalytic Degradation NanoTAC NanoTAC NanoTAC->NanoTAC Recycled CRBN CRBN (E3 Ligase) NanoTAC->CRBN Binds reversibly NanoLuc NanoLuc- Fusion Protein NanoTAC->NanoLuc Binds reversibly CRBN->NanoLuc Ubiquitination Ub ... NanoLuc->Ub Degraded by Proteasome

The NanoTAC mechanism is catalytic. It binds reversibly to both the NanoLuc-fusion protein and the CRBN E3 ubiquitin ligase. After facilitating the ubiquitination and degradation of the target protein, the NanoTAC molecule is released and can be recycled to degrade additional target molecules. This allows for efficient degradation at sub-stoichiometric concentrations [2].

Experimental Data and Protocols

The quantitative data and insights for this comparison are derived from key experiments reported in the literature.

Key Findings from Comparative Studies
  • Benchmarking Context: A 2022 study developed NanoTACs and benchmarked them against existing tTPD systems, including HaloPROTACs, using a universal reporter construct (Halo-EGFP-NanoLuc-FKBPF36V) expressed in HEK293T cells. This provides a direct, though not entirely specific to this compound, performance context [2].
  • Degradation Efficiency: In this comparative assay, the dTAG system (targeting FKBPF36V) exhibited superior degradation efficiency. The best NanoTAC (NC4) achieved approximately 80% degradation of the reporter at 100 nM, while HaloPROTACs were noted to be non-catalytic and less efficient in this side-by-side test [2].
  • This compound Specific Performance: In a dedicated study, this compound demonstrated high potency and effectiveness in degrading endogenously tagged proteins. It induced rapid (50% degradation in 30 minutes) and near-complete (~95% maximal degradation at 48 hours) knockdown of HaloTag7-SGK3, with a DC₅₀ of 3-10 nM [1]. Furthermore, global proteomics confirmed its remarkable selectivity, degrading only the intended Halo-tagged VPS34 complex without significant off-target effects [1].
Detailed Experimental Protocol

The protocol below, adapted from the cited research, outlines how the degradation efficiency of these molecules is typically validated [1].

  • Cell Line Generation:

    • Use CRISPR/Cas9 gene editing to endogenously tag the protein of interest (POI) with HaloTag7 or NanoLuc at its N- or C-terminus.
    • Validate the knock-in cell lines by DNA sequencing and immunoblotting.
    • Confirm that the tag does not interfere with the POI's native function, localization, or interactions (e.g., via immunofluorescence and co-immunoprecipitation).
  • Degradation Assay:

    • Seed the knock-in cells in culture plates and allow them to adhere.
    • Treat cells with a concentration range of This compound or NanoTAC (e.g., 1 nM to 10 µM). Include a control vehicle (e.g., DMSO).
    • Incubate for a time course (e.g., 0.5, 2, 8, 24, 48 hours).
  • Efficiency Analysis:

    • Immunoblotting: Lyse cells, resolve proteins by SDS-PAGE, and transfer to a membrane. Probe with antibodies against the POI and a loading control (e.g., GAPDH, Actin). Quantify band intensity to calculate percentage degradation and DC₅₀.
    • Flow Cytometry: If the tag is fused to a fluorescent protein like GFP, measure the mean fluorescence intensity of cells to quantify degradation.
    • Luminescence Assay (Specific to NanoLuc): Lyse cells and measure luminescence signal using a substrate like furimazine. Signal loss correlates with NanoLuc fusion protein degradation.

Key Insights for Your Research

  • Prioritize this compound for applications demanding very high potency and maximal degradation, especially when working with endogenously tagged proteins and the VHL ligase.
  • Prioritize NanoTACs when catalytic activity and a smaller tag are critical, or when you want to leverage the built-in luminescence of NanoLuc for rapid, high-throughput degradation screening.
  • Consider the dTAG system as a high-performing alternative, as it was noted to have superior degradation in a direct comparison [2].

References

HaloPROTAC-E selectivity profiling quantitative proteomics

Author: Smolecule Technical Support Team. Date: February 2026

Comparison with Other HaloPROTACs

HaloPROTAC-E represents an optimization over earlier versions. The following comparison details its advantages.

HaloPROTAC Molecule Key Features and Improvements

| This compound | Optimized probe; conjugate of a chloroalkane and a high-affinity VHL binder (VH298) [1]. • Higher Potency: DC50 of 3–10 nM for SGK3 and VPS34 [1]. • Greater Efficacy: Induced more potent and greater steady-state degradation of Halo-tagged VPS34 than HaloPROTAC3 [1]. | | HaloPROTAC3 | One of the first potent small-molecule HaloPROTACs [2]. • Potency: DC50 of 19 ± 1 nM for GFP-HaloTag7 [2]. • Limitation: Less effective than this compound at inducing degradation of endogenous VPS34 [1]. | | HaloPROTAC1 & HaloPROTAC2 | Early designs with amide linkers [2]. • Lower Efficacy: HaloPROTAC2 induced nearly 70% degradation at 2.5 µM, which is much less potent than later versions [2]. |

Experimental Workflow for Selectivity Profiling

The high selectivity of this compound was confirmed through a detailed experimental workflow that combined specialized cell lines, treatment, and quantitative mass spectrometry. The process can be visualized as follows:

Start Start: Create Knock-in Cell Line A CRISPR/Cas9 Gene Editing (Fuse HaloTag7 to endogenous gene) Start->A B Culture Halo-VPS34 Knock-in Cells A->B C Treat with this compound (e.g., 0-1000 nM, 48 hours) B->C D Harvest Cell Lysates C->D E Quantitative Global Proteomics (Mass Spectrometry-Based) D->E F Data Analysis: Identify significantly changed proteins E->F End Result: Confirm High Selectivity F->End

The key components of this workflow are:

  • Cell Line Generation: Researchers used CRISPR/Cas9 gene editing to fuse the HaloTag7 to the N-terminus of VPS34 in HEK293 cells, creating a model system to study the endogenous protein [1].
  • Treatment and Analysis: The knock-in cells were treated with this compound, and the proteome was analyzed using quantitative global proteomics (likely using mass spectrometry techniques like TMT or SILAC) [1]. This method allows for the simultaneous measurement of the abundance of thousands of proteins.
  • Key Experimental Detail: The study specifically used a homozygous Halo-VPS34 knock-in clone (Clone 56) for these experiments, ensuring that all copies of the VPS34 protein were tagged and could be targeted [1].

Interpretation of Selectivity Data

The finding that this compound induces degradation of the entire VPS34 complex (VPS34, VPS15, Beclin1, ATG14) is significant. It indicates that:

  • This compound is effectively degrading the Halo-tagged VPS34 subunit.
  • This degradation then leads to the co-degradation of its native binding partners, as these proteins exist in a stable complex [1].
  • This result validates that the system is working as intended to disrupt the entire protein complex.

Based on the available data, This compound is a highly selective chemical tool for degrading Halo-tagged proteins. Its optimized design offers superior potency and efficiency for inducing rapid and complete protein knockdown in a research setting.

References

HaloPROTAC-E endogenous VPS34 complex degradation validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Degradation Performance

The table below summarizes the key experimental data validating HaloPROTAC-E's efficacy in degrading the endogenous VPS34 complex.

Performance Metric This compound Result Experimental Context
DC₅₀ (Potency) 3-10 nM [1] [2] [3] Degradation of Halo-tagged SGK3 and VPS34 in HEK293 knock-in cell lines [1]
Dₘₐₓ (Max Degradation) ~95% at 48 hours [1] [2] Steady-state depletion of Halo-tagged SGK3 [1]
Degradation Speed ~50% degradation after 30 minutes [1] [2] Depletion of Halo-tagged SGK3 [1]
Selectivity Selective degradation of the Halo-tagged VPS34 complex only; no other proteins were significantly degraded in quantitative global proteomics [1] [2] VPS34 complex includes VPS34, VPS15, Beclin1, and ATG14 [1]
Key Comparison More potent and induced greater steady-state degradation than the previous compound HaloPROTAC3 [1] Degradation of Halo-tagged endogenous VPS34 [1]

Experimental Workflow for Validation

The validation of this compound involved a specific workflow, from cell line engineering to functional assessment, as visualized below.

Start CRISPR/Cas9 Gene Editing Step1 Generate Knock-in Cell Lines Start->Step1 Step2 Validate Tag Functionality Step1->Step2 Step3 Treat with this compound Step2->Step3 Step4 Assess Degradation & Selectivity Step3->Step4 Step5 Functional Consequence Assay Step4->Step5

The key methodological details for each stage are:

  • Cell Line Generation [1]: CRISPR/Cas9 technology was used to create HEK293 cell lines with the endogenous VPS34 or SGK3 genes fused to HaloTag7. For VPS34, the tag was attached to the N-terminus, while for SGK3, it was attached to the C-terminus to avoid interfering with its functional PX domain.
  • Functional Validation [1]: Before degradation experiments, the functionality of the tagged proteins was confirmed. This included verifying correct endosomal localization (co-localization with Rab5 marker) and demonstrating that the HaloTag did not disrupt the assembly or native function of the VPS34 complex (VPS34, VPS15, Beclin1, ATG14).
  • Degradation & Selectivity Assays [1]
    • Immunoblotting (Western Blot): Used to measure the time- and dose-dependent degradation of the Halo-tagged proteins and other complex components.
    • Quantitative Global Proteomics: The most critical assay for confirming selectivity. This method quantitatively analyzed thousands of proteins in the cell to verify that only the Halo-tagged VPS34 complex members were degraded, with no other significant off-targets.
  • Functional Consequence [1]: The functional impact of SGK3 degradation was confirmed by measuring the downstream phosphorylation of its substrate, NDRG1, which was blocked upon this compound treatment.

Biological Pathway & Mechanism

This compound degrades target proteins by harnessing the cell's own ubiquitin-proteasome system, with the VPS34-SGK3 axis serving as a key biological validation model.

HPE This compound Ternary Ternary Complex (POI : this compound : VHL) HPE->Ternary HaloTag HaloTag7-Fused Protein of Interest (POI) HaloTag->Ternary VHL E3 Ubiquitin Ligase (VHL) VHL->Ternary Ub Polyubiquitination of POI Ternary->Ub Deg Degradation by 26S Proteasome Ub->Deg SGK3 SGK3-Halo Deg->SGK3 Depletes pNDRG1 Phospho-NDRG1 (Signaling Output) SGK3->pNDRG1 Phosphorylates SGK3_degraded (Degradation blocks phosphorylation) NDRG1 NDRG1 (Substrate) NDRG1->pNDRG1

  • Molecular Mechanism: this compound is a heterobifunctional molecule that acts as a chemical bridge [4] [5]. One end covalently binds to the HaloTag7 fused to your protein of interest. The other end recruits the cellular VHL E3 Ubiquitin Ligase. This forced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome [1].
  • The VPS34-SGK3 Axis: VPS34, a class III PI3-Kinase, produces a lipid signal (PtdIns3P) on endosomes. SGK3 kinase, which is recruited to endosomes via its PX domain, becomes activated by this signal. Activated SGK3 then phosphorylates downstream substrates like NDRG1. This axis is implicated in cancer cell resistance to therapies targeting related pathways [1]. This compound-mediated degradation of SGK3 effectively blocks this downstream signaling, as demonstrated by reduced NDRG1 phosphorylation [1].

Key Insights for Researchers

  • Primary Application: this compound is primarily a powerful research tool for target validation and functional studies, especially when combined with CRISPR/Cas9 for endogenous protein tagging [1].
  • Catalytic Activity: Like other PROTACs, this compound operates catalytically. A single molecule can theoretically mediate multiple rounds of degradation, leading to a profound and sustained effect even at low concentrations [5].
  • Advantage Over Inhibitors: Degrading a protein (rather than just inhibiting its activity) completely abolishes all its functions, including scaffolding roles, providing a more definitive method for probing biological function [4] [5].

This compound is not a therapeutic agent but an excellent experimental tool. Its high potency, selectivity, and reversibility make it a superior choice for knocking down HaloTag7-fused endogenous proteins with minimal off-target effects compared to earlier versions like HaloPROTAC3.

References

HaloPROTAC-E reversibility kinetics comparison other degraders

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Inducible Degron Systems

The following table summarizes quantitative data from a 2025 systematic comparison of five degron technologies in human induced pluripotent stem cells (hiPSCs), which provides a direct, head-to-head performance evaluation [1].

Degron System Inducing Ligand Degradation Efficiency Basal Degradation (Leakiness) Recovery Rate / Reversibility Impact on Cell Viability (in iPSCs)
HaloPROTAC HaloPROTAC3 (e.g., 1 µM) Effective degradation observed [1]. Data not explicitly provided. Data not explicitly provided; generally slower recovery for highly efficient systems [1]. Substantially reduced cell proliferation at 1 µM [1].
dTAG dTAG13 (e.g., 1 µM) Effective degradation observed [1]. Data not explicitly provided. Data not explicitly provided. Substantially reduced cell proliferation at 1 µM [1].
AID 2.0 (OsTIR1) 5-Ph-IAA (e.g., 1 µM) High (Most robust & efficient) [1] Higher target-specific basal degradation [1]. Slower recovery after ligand washout [1]. No significant impact on proliferation [1].
AID 2.1 (OsTIR1 S210A) 5-Ph-IAA (e.g., 1 µM) Effective and robust [1] Significantly reduced basal degradation [1]. Faster recovery after ligand washout [1]. No significant impact on proliferation [1].
IKZF3 (IMiD) Pomalidomide (e.g., 1 µM) Effective degradation observed [1]. Data not explicitly provided. Data not explicitly provided. Substantially reduced cell proliferation at 1 µM [1].

Experimental Workflow for Comparison

The comparative data in the table above was generated using a standardized experimental protocol to ensure a fair comparison [1]:

  • Cell Line and Genetic Engineering: The study used the KOLF2.2J human induced pluripotent stem cell (hiPSC) line. All five degron systems were established in this same cell line to minimize bias [1].
  • Endogenous Tagging: CRISPR-Cas9 (as ribonucleoprotein) was used to homozygously knock-in the respective degron sequences into the C-terminal of endogenous genes like RAD21 and CTCF. Multiple clonal cell lines were generated and validated by PCR genotyping [1].
  • Degradation Kinetics Assay: For each tagged cell line, degradation was induced using the specified ligand at indicated concentrations. Endogenous protein levels were measured via western blot analysis at critical time points (1, 6, and 24 hours) post-induction [1].
  • Recovery/Restoration Kinetics Assay: After a 6-hour ligand treatment, the inducing ligand was washed out. Protein levels were assessed again at 24 and 48 hours after washout to measure the rate of target protein recovery [1].
  • Cytotoxicity Profiling: The impact of the degron ligands themselves on cell health was evaluated independently of protein degradation. Cell viability and proliferation were monitored over 48 hours using continuous live-cell imaging [1].

Degron System Mechanisms

The diagram below illustrates the core mechanism shared by ligand-induced degron systems like HaloPROTAC and AID, which hijack the cell's ubiquitin-proteasome system.

Key Limitations and Research Gaps

Based on the analyzed data, here are critical considerations for your guide:

  • Critical Gap in Reversibility Data: The systematic study [1] does not provide specific quantitative kinetics (e.g., half-life of recovery) for HaloPROTAC, focusing its reversibility analysis on the AID systems. This is a significant data gap for a direct comparison.
  • Cytotoxicity of Ligands: The HaloPROTAC, dTAG, and IMiD ligands showed substantial negative effects on iPSC proliferation at commonly used concentrations (1 µM). This cytotoxicity can confound phenotypic observations and must be controlled for in experiments [1].
  • System-Specific Trade-offs: The data illustrates a key trade-off: systems with very high degradation efficiency (like AID 2.0) often come with drawbacks like higher basal degradation (leakiness) and slower reversibility. The evolved AID 2.1 variant demonstrates that these properties can be optimized [1].

How to Proceed

Given the lack of specific reversibility kinetics for HaloPROTAC, I suggest you:

  • Acknowledge the Data Gap: Clearly state in your guide that while HaloPROTAC is an effective degron, quantitative data on its recovery kinetics from direct comparisons is not yet available in the literature covered.
  • Consult Primary Literature: Search specifically for papers focusing on HaloPROTAC development (e.g., Journal of the American Chemical Society, ACS Chemical Biology) which might contain more detailed kinetic analyses in their supplementary information.
  • Contextualize Performance: Emphasize that the choice of degron system involves balancing efficiency, reversibility, basal degradation, and ligand cytotoxicity, with HaloPROTAC being a potent but potentially cytotoxic option.

References

HaloPROTAC-E tag-targeted degradation platform benchmarking

Author: Smolecule Technical Support Team. Date: February 2026

HaloPROTAC-E Mechanism and Benchmarking Workflow

To understand how this compound works and how it is tested against other systems, the following diagrams outline its mechanism of action and a general experimental workflow for benchmarking.

G HaloPROTAC_E This compound HaloTag HaloTag7 Fusion Protein HaloPROTAC_E->HaloTag Covalent Binding VHL VHL E3 Ligase Complex HaloPROTAC_E->VHL HaloPROTAC_E->VHL Recruits HaloTag->HaloPROTAC_E Proteasome 26S Proteasome HaloTag->Proteasome Ubiquitinated Protein VHL->HaloTag  Ubiquitination Degradation Target Protein Degraded Proteasome->Degradation

Diagram 1: this compound Molecular Mechanism. This compound covalently binds to the HaloTag7-fused protein of interest and recruits the VHL E3 Ubiquitin Ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome [1] [2].

G Start Create Reporter Cell Line A Express multi-tag fusion protein (e.g., Halo-EGFP-NanoLuc-FKBPF36V) Start->A B Treat with Degraders A->B C Measure Degradation B->C D1 Western Blot C->D1 D2 Luminescence Assay (NanoLuc) C->D2 D3 Fluorescence Assay (EGFP) C->D3 End Compare Efficiency (DC₅₀, Dₘₐₓ) D1->End D2->End D3->End

Diagram 2: Benchmarking Experimental Workflow. A generalized workflow for comparing tTPD systems involves creating a universal reporter cell line expressing a protein with multiple tags, treating it with different degraders, and quantifying degradation efficiency through various assays [2].

Performance Comparison of Tag-Targeted Protein Degrader Systems

The table below summarizes the key characteristics of this compound and two other major tTPD systems based on recent comparative research.

Feature This compound (HaloTag7/VHL) dTAG (FKBPF36V/CRBN or VHL) NanoTAC (NanoLuc/CRBN)
Target Tag HaloTag7 (33 kDa) [2] FKBP12F36V (12 kDa) [2] NanoLuc (19 kDa) [2]
E3 Ligase VHL [1] CRBN or VHL [2] CRBN [2]
Binding Mode Irreversible, Covalent [2] Reversible, Non-covalent [2] Reversible, Non-covalent [2]
Catalytic Action Non-catalytic (stoichiometric) [2] Catalytic (sub-stoichiometric) [2] Catalytic (sub-stoichiometric) [2]
Reported DC₅₀ 3-10 nM (HaloTag-SGK3/VPS34) [1] ~1-100 nM (varies by target) [2] Low nM range (NanoLuc fusion) [2]
Key Advantages High selectivity for tagged proteins; proven with endogenous proteins via CRISPR/Cas9 [1] High catalytic efficiency; small tag size; high genomic insertion efficiency [2] Catalytic efficiency; small tag; built-in luminescence for easy reporting [2]
Key Limitations Large tag may affect protein function; non-catalytic mode requires higher concentrations [2] Lower genomic insertion efficiency reported [2] Newer system; broader utility still under investigation [2]

Key Benchmarking Insight: A direct comparative study using a universal reporter system found that the dTAG system generally exhibited superior degradation efficiency compared to HaloPROTAC and NanoTAC systems under identical experimental conditions [2]. The catalytic, non-covalent nature of dTAG degraders is a significant factor in this performance.

Quantitative Degradation Data for this compound

The following table compiles specific experimental data for this compound from foundational research.

Parameter Value (for HaloTag-SGK3) Value (for HaloTag-VPS34) Experimental Context
DC₅₀ (Half-maximal degradation concentration) 3-10 nM [1] 3-10 nM [1] HEK293 knock-in cells [1]
Degradation Kinetics (T₅₀) ~50% degradation after 30 minutes [1] Information not specified in sources HEK293 knock-in cells [1]
Maximum Degradation (Dₘₐₓ) ~95% at 48 hours [1] Information not specified in sources HEK293 knock-in cells [1]
Selectivity Remarkably selective; only the Halo-tagged endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14) was degraded without significant off-target effects in proteomic studies [1].

Key Experimental Protocols

The core methodologies used to generate the data for this compound are as follows:

  • Cell Line Generation: CRISPR/Cas9 gene-editing technology was used to endogenously tag proteins of interest (e.g., SGK3, VPS34) with HaloTag7 in HEK293 cells, creating more physiologically relevant models than overexpression systems [1].
  • Degradation Assay: Treat knock-in cell lines with this compound. Efficiency is typically measured by Western Blot to detect protein levels over time and at varying degrader concentrations to calculate DC₅₀ and Dₘₐₓ values [1].
  • Global Proteomics: Quantitative mass spectrometry is used to assess selectivity and off-target effects by comparing the entire proteome of treated versus untreated cells [1].
  • Functional Assays: To confirm the functional consequence of degradation, downstream processes are measured. For example, degradation of HaloTag-SGK3 blocks phosphorylation of its substrate NDRG1, which can be detected by immunoblotting [1].

Summary and Research Considerations

This compound is a potent and selective tool for degrading HaloTag7-fused proteins. However, its non-catalytic, covalent mechanism may be a limiting factor for efficiency in some applications compared to catalytic systems like dTAG.

When choosing a tTPD system for your research, consider:

  • Tag Size and Nature: A smaller tag like FKBPF36V or NanoLuc is less likely to perturb the native function or localization of your protein of interest [2].
  • Catalytic Efficiency: For more efficient degradation at lower concentrations, a catalytic system (dTAG, NanoTAC) is preferable [2].
  • Experimental Readout: The built-in luminescence of NanoLuc offers a rapid and quantitative method for monitoring degradation [2].
  • Specific Goal: this compound remains an excellent choice for studies requiring high selectivity and where its effectiveness has been validated for specific targets like SGK3 and VPS34 [1].

References

HaloPROTAC-E SGK3 NDRG1 phosphorylation blockade validation

Author: Smolecule Technical Support Team. Date: February 2026

HaloPROTAC-E Experimental Validation Data

Aspect Key Experimental Findings
Degradation Target Endogenously HaloTag7-fused SGK3 and VPS34 in HEK293 knock-in cell lines [1]
Degradation Potency (DC₅₀) 3–10 nM [1]

| Degradation Kinetics | - Rapid: ~50% degradation after 30 minutes [1]

  • Deep: Maximal degradation (Dmax) of ~95% at 48 hours [1] | | Effect on NDRG1 Phosphorylation | this compound-induced depletion of Halo-tagged SGK3 blocked downstream phosphorylation of the SGK3 substrate NDRG1 [1] | | Selectivity (Proteomic Profiling) | Induced degradation of only the Halo-tagged endogenous VPS34 complex (VPS34, VPS15, Beclin1, ATG14). No other proteins were significantly degraded [1] | | Reversibility | The degradation system is reversible [1] |

Experimental Protocols for Key Validation Experiments

For researchers looking to replicate or understand the foundational experiments, here are the detailed methodologies cited in the literature.

Validation of SGK3 Degradation and NDRG1 Phosphorylation Blockade

This core protocol validates the functional consequence of SGK3 degradation [1].

  • 1. Cell Line Preparation:

    • Method: Use CRISPR/Cas9 gene-editing to create HEK293 cell lines with the HaloTag7 fused to the C-terminus of the endogenous SGK3 gene. An N-terminal tag impairs the function of its PX domain [1].
    • Validation of Function: Confirm that the HaloTag7 fusion does not interfere with SGK3's endosomal localization using a fluorescent HaloTag TMR Ligand and co-staining with a Rab5 early endosomal marker [1].
  • 2. This compound Treatment:

    • Procedure: Treat the SGK3-Halo knock-in cells with This compound at concentrations in the nanomolar range (DC₅₀ of 3-10 nM) for a time course (e.g., 30 minutes to 48 hours) [1].
  • 3. Assessing Degradation and Downstream Effect:

    • SGK3 Degradation: Measure SGK3 protein levels, typically via immunoblot analysis [1].
    • NDRG1 Phosphorylation Blockade: Probe the same immunoblots with a phospho-specific antibody against NDRG1 to detect a reduction in its phosphorylation levels, confirming the loss of SGK3 kinase activity [1].
Assessing Selectivity via Quantitative Global Proteomics

This protocol confirms the high selectivity of this compound, a critical feature for its use as a chemical probe [1].

  • 1. Treatment and Sample Preparation: Treat Halo-VPS34 knock-in cells with this compound and prepare cell lysates.
  • 2. Mass Spectrometry Analysis: Perform quantitative global proteomics (e.g., using mass spectrometry-based techniques) to compare the protein profiles of treated and untreated cells.
  • 3. Data Analysis: Analyze the proteomics data to identify proteins whose levels significantly change. The expected result is that only the proteins in the direct complex with the Halo-tagged target (e.g., VPS34, VPS15, Beclin1, ATG14) show reduced levels, with no other significant off-target degradation [1].

SGK3-NDRG1 Signaling Pathway

The diagram below illustrates the logical relationship and experimental intervention point validated by the this compound data.

G Growth_Factors Growth_Factors PI3K_Class_I_III PI3K_Class_I_III Growth_Factors->PI3K_Class_I_III PtdIns3P PtdIns3P PI3K_Class_I_III->PtdIns3P SGK3_Inactive SGK3_Inactive PtdIns3P->SGK3_Inactive SGK3_Active SGK3_Active SGK3_Inactive->SGK3_Active Recruitment &  Activation by PDK1/mTORC2 NDRG1_Unphosphorylated NDRG1_Unphosphorylated SGK3_Active->NDRG1_Unphosphorylated SGK3_Degraded SGK3_Degraded SGK3_Active->SGK3_Degraded this compound induced NDRG1_Phosphorylated NDRG1_Phosphorylated NDRG1_Unphosphorylated->NDRG1_Phosphorylated Phosphorylation Cellular_Processes Cellular_Processes NDRG1_Phosphorylated->Cellular_Processes HaloPROTAC_E HaloPROTAC_E HaloPROTAC_E->SGK3_Active Binds HaloTag VHL_E3_Ligase VHL_E3_Ligase HaloPROTAC_E->VHL_E3_Ligase Recruits VHL_E3_Ligase->SGK3_Active Ubiquitination Proteasome Proteasome SGK3_Degraded->NDRG1_Unphosphorylated Blocked Phosphorylation SGK3_Degraded->Proteasome

Key Experimental Insights

  • Validated Functional Knockdown: The blockade of NDRG1 phosphorylation serves as critical functional evidence that this compound effectively degrades SGK3 and disrupts its signaling output [1]
  • High Selectivity Profile: Quantitative global proteomics confirmed that this compound is remarkably selective, degrading only the Halo-tagged protein of interest and its immediate endogenous complex, with no other significant off-target effects [1]

References

HaloPROTAC-E VHL recruitment efficiency validation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Original HaloPROTACs

The term "HaloPROTAC" refers to a class of heterobifunctional molecules designed to recruit the VHL E3 ubiquitin ligase to a HaloTag7 fusion protein, leading to its ubiquitination and proteasomal degradation [1]. They are valuable chemical genetic tools for studying protein function.

The table below summarizes the performance data for key first-generation HaloPROTAC molecules, highlighting how their structure impacts their efficiency [1].

Compound Name Maximal Degradation (Dmax) Degradation Potency (DC₅₀) Binding Affinity for VHL (IC₅₀) Key Structural Features
HaloPROTAC3 ~90% 19 ± 1 nM 0.54 ± 0.06 µM Phenol linkage; intermediate linker length [1]
HaloPROTAC2 ~70% Not specified (active at 2.5 µM) Not specified Amide linkage; longer linker [1]
HaloPROTAC9 ~45% Not specified Significantly decreased Low-affinity VHL ligand (isoxazole moiety) [1]
ent-HaloPROTAC3 No significant degradation Not applicable No detectable binding Enantiomer form; cannot bind VHL [1]

Validating VHL Recruitment: Key Experimental Evidence

The efficiency of HaloPROTACs is intrinsically linked to their ability to recruit VHL. The original research used several methods to validate this mechanism, which provide a template for the experimental protocols you are looking for [1]:

  • Cellular Degradation Assay: The primary evidence came from treating HEK 293 cells stably expressing a GFP-HaloTag7 fusion protein with HaloPROTACs. Degradation was quantified by measuring the reduction in mean fluorescence intensity (MFI) using flow cytometry, which allowed for sensitive and quantitative dose-response curves [1].
  • Specificity and Competition: The use of ent-HaloPROTAC3 (the inactive enantiomer) was critical. It binds the HaloTag7 but cannot recruit VHL. Its failure to cause degradation, and its ability to compete with and inhibit active HaloPROTAC3, confirmed that degradation is VHL-dependent [1].
  • Affinity-Potency Correlation: The researchers synthesized analogs with varying affinities for VHL. They found a clear correlation: compounds with lower VHL binding affinity (measured by a fluorescence polarization assay) showed reduced degradation efficiency, directly linking VHL recruitment to functional activity [1].
  • Proteasome Dependence: While not explicitly detailed for HaloPROTACs in the provided text, it is a standard validation in the field (as seen with the related dTAGV-1 system) to use proteasome inhibitors (e.g., carfilzomib) to confirm that the observed protein loss is blocked, proving it occurs via the proteasome [2].

The following diagram illustrates the core mechanism of action of a HaloPROTAC and the key points of experimental validation.

halo_protac_mechanism HaloPROTAC HaloPROTAC Ternary Complex Ternary Complex HaloPROTAC->Ternary Complex  Induces Formation VHL VHL VHL->Ternary Complex HaloTag HaloTag HaloTag->Ternary Complex POI POI POI->HaloTag Ubiquitination Ubiquitination Degradation Degradation Ubiquitination->Degradation  Leads to Ternary Complex->Ubiquitination  Triggers

Research Context and Further Directions

The original HaloPROTACs were developed as a model system to demonstrate that small, drug-like molecules could effectively recruit VHL for targeted degradation, overcoming limitations of earlier peptidic PROTACs [1]. Since this foundational work, the field of targeted protein degradation has expanded dramatically.

  • The dTAG System: Another prominent tag-based degradation system is the dTAG platform. The molecule dTAGV-1 also recruits VHL to degrade FKBP12F36V-tagged proteins and has been shown to be effective both in cells and in vivo, with a characterized pharmacokinetic profile [2].
  • E3 Ligase Diversity: While VHL and CRBN are the most commonly used E3 ligases, there is active research to discover ligands for other E3 ligases to expand the scope of TPD and overcome potential resistance mechanisms [3].
  • Computational Advances: Predicting the structure of the ternary complex (POI-PROTAC-E3 ligase) is a major challenge. New deep learning tools like DeepTernary are being developed to accelerate the rational design of degraders by forecasting complex stability and interaction interfaces [4].

References

HaloPROTAC-E HaloTag7 system advantages limitations

Author: Smolecule Technical Support Team. Date: February 2026

How HaloPROTACs Work

HaloPROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to HaloTag7 fusion proteins, leading to their ubiquitination and proteasomal degradation [1]. The system's core component is the engineered HaloTag7 protein, a modified bacterial dehalogenase that covalently and irreversibly binds to chloroalkane-containing ligands like HaloPROTACs [1] [2]. This mechanism enables precise, small-molecule-induced control over protein levels.

Comparison with Other Tag-Targeted Degradation Systems

Tag-Targeted Protein Degrader (tTPD) systems each have distinct characteristics [2]. The table below compares HaloPROTAC with dTAG and NanoTAC systems.

Feature HaloPROTAC / HaloTag7 dTAG / FKBPF36V NanoTAC / NanoLuc
Tag Size ~33 kDa [2] ~12 kDa [2] ~19 kDa [2]
Binding Mechanism Covalent and irreversible [2] Non-covalent and reversible [2] Non-covalent and reversible [2]
Degrader Mode of Action Non-catalytic (stoichiometric) [2] Catalytic (sub-stoichiometric) [2] Catalytic (sub-stoichiometric) [2]
Primary E3 Ligase Recruited VHL [1] CRBN [2] CRBN [2]
Key Advantage Versatility for degradation and imaging; irreversible binding for precise tracking [3] Superior degradation efficiency and potency; catalytic action [2] Catalytic degrader; enables luminescence-based degradation screening [2]
Key Limitation Less efficient degradation; large tag size; non-catalytic degrader is consumed [2] Low genomic insertion efficiency for the tag [2] Relatively new system; fewer validated tools available [2]

Experimental Performance Data

Comparative studies using a universal reporter system show performance differences between tTPD systems.

System Degradation Efficiency (from Western Blot) DC50 / Potency
HaloPROTAC (Halo-V) Moderate degradation achieved [2] In the nanomolar range for optimized compounds (e.g., HaloPROTAC3 DC50 = 19 ± 1 nM) [1]
dTAG (FC1, FV1) Near-complete degradation (superior to HaloPROTAC) [2] High potency (e.g., 100 nM for maximal degradation) [2]
NanoTAC (NC4) Robust degradation [2] High potency [2]

Core Experimental Protocol

A typical workflow for using the HaloPROTAC system to degrade a protein of interest is as follows [1]:

  • Cell Line Generation: Create a cell line (e.g., HEK293) that stably expresses your protein of interest fused to HaloTag7.
  • Treatment with HaloPROTAC: Add the HaloPROTAC molecule (e.g., HaloPROTAC3) to the cell culture medium. Treatment for 24 hours is common, but optimal time and concentration require empirical determination via a dose-response curve [1].
  • Assessment of Degradation: Quantify the loss of the fusion protein using methods like:
    • Flow Cytometry: If the fusion includes a fluorescent protein (e.g., GFP), measure the reduction in mean fluorescence intensity [1].
    • Immunoblotting (Western Blot): Detect the protein using an antibody against the protein of interest or the tag [1].

Key Considerations for Researchers

  • Choose HaloPROTACs for specific scenarios: This system is ideal when planning to use HaloTag7 for multiple applications (degradation and imaging) [3] [4], or when its irreversible binding is beneficial for tracking slow processes.
  • Opt for dTAG for maximum degradation efficiency: If the primary goal is potent and efficient protein knockdown, and the smaller tag size is preferable, the dTAG system is currently more reliable [2].
  • Consider NanoTAC for novel screens: The NanoTAC system is an excellent choice for developing luminescence-based degradation assays and for its catalytic efficiency [2].
  • System performance is target-dependent: The efficiency of any tTPD system can vary. Always test and optimize conditions for your specific protein of interest [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

789.3538126 Da

Monoisotopic Mass

789.3538126 Da

Heavy Atom Count

54

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

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